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Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate Documentation Hub

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  • Product: Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
  • CAS: 99359-33-8

Core Science & Biosynthesis

Foundational

Solubility profile of 4-bromo-L-phenylalanine methyl ester in organic solvents

The following technical guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 4-bromo-L-phenylalanine methyl ester . [1] Executive Summary 4-bromo-L-phenylalanine methyl est...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 4-bromo-L-phenylalanine methyl ester .

[1]

Executive Summary

4-bromo-L-phenylalanine methyl ester is a critical chiral intermediate used extensively in the synthesis of non-canonical peptides and pharmaceutical scaffolds.[1] Its value lies in the 4-bromo functionality , which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), and the methyl ester , which protects the C-terminus during peptide synthesis.[1]

Understanding the solubility profile of this compound is complex because it exists in two distinct forms with opposing solubility behaviors:

  • The Hydrochloride Salt (HCl): The stable, commercial storage form.[1][2]

  • The Free Base: The reactive species generated in situ or isolated for specific organic transformations.[1][2]

This guide provides a comprehensive analysis of solvent compatibility for both forms, enabling researchers to optimize reaction conditions, purification protocols, and formulation strategies.[1][2]

Physicochemical Characterization

Before addressing solvent interactions, we must establish the fundamental properties that drive solubility.[1][2] The introduction of the bromine atom significantly increases lipophilicity compared to the parent phenylalanine.[1][2]

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₀H₁₂BrNO₂ (Free Base)
Molecular Weight 258.11 g/mol (Free Base) 294.57 g/mol (HCl Salt)Salt form is significantly more polar.[1][2]
LogP (Predicted) ~2.1 (Free Base)Moderate lipophilicity; soluble in organic ethers/chlorinated solvents.[1][2]
H-Bond Donors 1 (Amine)Capable of H-bonding in protic solvents.[1][2]
Physical State White to off-white crystalline solidHigh lattice energy in salt form requires polar solvents to dissolve.[1][2]
pKa (Amine) ~7.0 - 7.5 (Approx.)[1][2]Determines pH required to switch between water-soluble (protonated) and organic-soluble (neutral) forms.[1]

Solubility Profile & Solvent Compatibility[1][2]

The solubility of 4-bromo-L-phenylalanine methyl ester is state-dependent . A common error in process development is attempting to dissolve the HCl salt in non-polar organic solvents (like Toluene or Hexane), resulting in heterogeneous mixtures that fail to react.[1][2]

Qualitative Solubility Matrix

The following table categorizes solvents based on their ability to dissolve the compound at ambient temperature (25°C).

Solvent ClassSpecific SolventSolubility: HCl Salt Solubility: Free Base Application Context
Polar Protic WaterHigh (>100 mg/mL)Low (<1 mg/mL)Aqueous workup; biphasic reactions.[1][2]
Methanol / EthanolHigh High Recrystallization; homogeneous reactions.[1][2]
Polar Aprotic DMSO / DMFHigh High Peptide coupling; Suzuki coupling (universal solvent).[1][2]
Chlorinated Dichloromethane (DCM)Moderate*Very High Standard solvent for acylation/protection reactions.[1][2]
ChloroformLowHigh NMR analysis; extraction.[1][2]
Esters Ethyl AcetateLowHigh Extraction solvent; crystallization anti-solvent for salt.[1][2]
Ethers THFLowHigh Grignard reactions; reduction protocols.[1][2]
Diethyl EtherInsolubleModeratePrecipitation of HCl salt from alcohols.[1][2]
Hydrocarbons Hexane / HeptaneInsoluble Low/InsolubleAnti-solvent for precipitation; wash solvent.[1][2]
TolueneInsolubleModerateHigh-temp coupling reactions (requires phase transfer if salt used).[1][2]

*Note: The HCl salt may form a suspension or gel in DCM but does not truly dissolve without a co-solvent (e.g., MeOH).[1][2]

Thermodynamic Modeling (Hansen Solubility Parameters)

In the absence of empirical data for every solvent, we apply Hansen Solubility Parameters (HSP) to predict compatibility.[1][2]

  • Dispersion Forces (

    
    ):  The bromine atom increases 
    
    
    
    , making the free base more compatible with aromatic solvents (Toluene) than non-halogenated amino acids.[1][2]
  • Polarity (

    
    ):  The ester group contributes moderate polarity.[1][2]
    
  • Hydrogen Bonding (

    
    ):  The primary amine (free base) acts as both donor and acceptor.[1][2]
    

Implication: To solubilize the HCl salt in organic media (e.g., for a reaction that cannot tolerate water), use a Polar Aprotic solvent (DMF, DMSO) or a Binary Mixture (e.g., 9:1 DCM:Methanol).[1][2]

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Use this protocol to validate solubility for a specific batch or solvent system.[1]

  • Preparation: Weigh 50 mg of 4-bromo-L-phenylalanine methyl ester (HCl or Free Base) into a 4 mL clear glass vial.

  • Addition: Add the target solvent in 100 µL increments (aliquots).

  • Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) may be used to break up crystal lattices.[1][2]

  • Observation:

    • Soluble: Clear solution, no particulates.[1][2]

    • Insoluble: Visible solid or suspension.[1][2]

  • Quantification (Optional): If HPLC is available, filter the saturated supernatant through a 0.22 µm PTFE filter and quantify against a standard curve.

Protocol B: The "Solubility Switch" (Salt Neutralization)

Critical for extracting the compound from aqueous synthesis buffers into organic solvents for purification.[1][2]

One of the most useful properties of this compound is the ability to toggle its solubility via pH adjustment.[1][2]

Workflow Diagram (Graphviz):

SolubilitySwitch Start Start: HCl Salt (Water Soluble) Step1 Dissolve in Water (or 1:1 Water/DCM) Start->Step1 Step2 Add Base (NaHCO3 or Et3N) Target pH > 8.5 Step1->Step2 Deprotonation Step3 Phase Separation Step2->Step3 Free Base migrates to Organic Phase Aqueous Aqueous Layer (Contains NaCl/Salts) Step3->Aqueous Discard Organic Organic Layer (DCM/EtOAc) (Contains Free Base) Step3->Organic Keep Finish Evaporate Solvent Yield: Free Base Oil/Solid Organic->Finish Dry (Na2SO4) & Conc.

Caption: pH-dependent solubility switch workflow. Converting the hydrophilic HCl salt to the lipophilic free base allows extraction into DCM or Ethyl Acetate.[1][2]

Application Context: Solvent Selection Guide

For Peptide Coupling (Amide Bond Formation)[1][2]
  • Preferred Solvent: DMF or NMP.[1][2]

  • Reasoning: High solubility of the HCl salt allows for direct use.[1][2] The base (e.g., DIPEA) added during coupling generates the free base in situ without precipitation.[1][2]

  • Alternative: DCM (requires free base form or addition of DMF as co-solvent).[1][2]

For Suzuki-Miyaura Coupling (Reaction at Br- position)[1]
  • Preferred Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.[1][2]

  • Reasoning: These reactions often require elevated temperatures (80-100°C).[1][2]

    • If using Toluene , you must use the Free Base or a Phase Transfer Catalyst (e.g., TBAB), as the HCl salt is insoluble in Toluene.[1][2]

    • If using Dioxane/Water , the HCl salt dissolves in the aqueous component.[1][2]

Decision Tree (Graphviz):

SolventSelection Input Select Application Coupling Peptide Coupling (C-Terminus) Input->Coupling CrossCoupling Suzuki Coupling (Br- Position) Input->CrossCoupling DMF Use DMF or NMP (Dissolves HCl Salt) Coupling->DMF Biphasic Use Dioxane/H2O or Toluene (Free Base) CrossCoupling->Biphasic

Caption: Solvent selection logic based on the intended chemical transformation.

References

  • Organic Syntheses. "L-Phenylalanine Methyl Ester Hydrochloride". Org.[1][2][3][4] Synth.2016 , 93, 1-13.[1][2] Link

    • Provides the authoritative protocol for neutralization and extraction of phenylalanine methyl esters using DCM/NaHCO3.
  • PubChem. "4-Bromo-L-phenylalanine".[1][2][5] National Library of Medicine.[1][2] Link

    • Source for physicochemical properties (LogP, H-bond donors) and structural data.[1]

  • BenchChem. "Solubility and stability of Phenylalanylphenylalanine methyl ester". Link[1][2]

    • Referenced for general solubility trends of hydrophobic amino acid esters where specific d
  • Fisher Scientific. "Safety Data Sheet: 4-Bromo-L-phenylalanine".[1][2] Link

    • Safety and handling data confirming insolubility of the zwitterionic/salt forms in non-polar media.[1][2]

Sources

Exploratory

Molecular structure and weight of H-Phe(4-Br)-OMe

Methyl 4-Bromo-L-Phenylalaninate Executive Summary H-Phe(4-Br)-OMe (Methyl 4-bromo-L-phenylalaninate) is a specialized non-canonical amino acid derivative serving as a critical scaffold in medicinal chemistry and peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-Bromo-L-Phenylalaninate

Executive Summary

H-Phe(4-Br)-OMe (Methyl 4-bromo-L-phenylalaninate) is a specialized non-canonical amino acid derivative serving as a critical scaffold in medicinal chemistry and peptide therapeutics. Distinguished by a para-bromo substitution on the phenyl ring, this compound functions as a dual-purpose reagent: it acts as a protected monomer for solid-phase peptide synthesis (SPPS) and as a versatile electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This guide details its molecular architecture, physicochemical properties, synthesis protocols, and strategic applications in late-stage functionalization of bioactive peptides.

Part 1: Molecular Identity & Physicochemical Properties[1]

The precise characterization of H-Phe(4-Br)-OMe is essential for stoichiometry calculations in synthesis and mass spectrometry validation. The compound is most commonly supplied and stored as its hydrochloride salt to prevent autopolymerization (diketopiperazine formation) and hydrolysis.

Table 1: Chemical Identity & Constants[2]
PropertyDataNotes
Common Name H-Phe(4-Br)-OMe[1][2][3] · HClMethyl 4-bromo-L-phenylalaninate hydrochloride
CAS Number 99359-32-7 Refers to the HCl salt form [1].[4][5]
Free Base CAS Not widely assignedOften referenced via the salt or parent acid (24250-84-8).
Molecular Formula C₁₀H₁₃BrClNO₂HCl Salt
Formula Weight 294.57 g/mol HCl Salt (Average)
Free Base MW 258.11 g/mol C₁₀H₁₂BrNO₂
Monoisotopic Mass 257.0051 DaBased on ⁷⁹Br isotope (Free Base)
Physical State White to off-white powderHygroscopic; store at -20°C [1, 2].
Solubility DMSO, Methanol, DMFSparingly soluble in non-polar solvents (Hexanes).
pKa (Predicted) ~7.2 (Amine), ~14 (Amide)Esterification lowers C-term pKa relevance.
Structural Analysis

The molecule retains the chiral backbone of L-phenylalanine, ensuring stereochemical compatibility with biological systems.

  • N-Terminus (Free Amine): Available for acylation or peptide coupling. In the HCl salt form, this exists as an ammonium cation (

    
    ).
    
  • C-Terminus (Methyl Ester): Protects the carboxylic acid, preventing side reactions during N-terminal modification and increasing lipophilicity for cell-permeability studies.

  • 4-Bromo Phenyl Group: The steric bulk of bromine is relatively low (similar to a methyl group), but its electronic properties (electron-withdrawing via induction) and reactivity (aryl halide) make it a "functional handle" for diversifying chemical space [3].

Part 2: Synthesis & Stability[2]

Synthesis Logic

The synthesis of H-Phe(4-Br)-OMe typically proceeds via Fischer Esterification of the parent amino acid, 4-bromo-L-phenylalaninate. Thionyl chloride (


) is the preferred reagent over gaseous HCl because it generates anhydrous HCl in situ and scavenges water, driving the equilibrium toward the ester.
Experimental Protocol: Synthesis of H-Phe(4-Br)-OMe · HCl

Note: This protocol is a standard derivation for amino acid methyl esters adapted for halogenated analogs.

Reagents: 4-Bromo-L-phenylalanine (1.0 eq), Methanol (anhydrous), Thionyl Chloride (1.2 eq).

  • Setup: Chill anhydrous methanol (

    
     concentration relative to amino acid) to 
    
    
    
    in a round-bottom flask under
    
    
    atmosphere.
  • Activation: Dropwise add thionyl chloride (

    
    ) over 20 minutes. Caution: Exothermic reaction releasing 
    
    
    
    and
    
    
    gas.
  • Addition: Add solid 4-Bromo-L-phenylalanine in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 
    
    
    
    90:8:2) until the starting material (
    
    
    ) disappears and the ester (
    
    
    ) dominates.
  • Workup: Concentrate the solution in vacuo to remove solvent and excess reagents.

  • Crystallization: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.[6]

Stability & Storage[10]
  • Hygroscopicity: The HCl salt is hygroscopic.[7] Moisture uptake can lead to hydrolysis of the methyl ester back to the free acid.

  • Diketopiperazine Formation: The free base form of amino acid esters is unstable in solution over time, as two molecules can condense to form a cyclic diketopiperazine. Always store as the HCl salt [4].

Part 3: Applications in Drug Discovery[1][2][11][12]

H-Phe(4-Br)-OMe is a "privileged structure" in drug design due to its ability to participate in Late-Stage Functionalization (LSF) .

The "Bromine Handle" Strategy

The aryl bromide serves as a pre-installed activation site. Unlike standard phenylalanine, which is chemically inert under mild conditions, the 4-Br analog allows researchers to construct a peptide library and then diversify the side chain using transition-metal catalysis.

Suzuki-Miyaura Cross-Coupling

This is the primary application. The bromine atom is replaced by diverse aryl or alkyl groups, creating "biaryl" side chains that mimic larger hydrophobic pockets found in protein-protein interaction (PPI) interfaces [5].

SuzukiCoupling cluster_legend Mechanism: Palladium-Catalyzed Cross-Coupling Start H-Phe(4-Br)-OMe (Scaffold) Cat Pd(OAc)2 / Ligand Base (K2CO3) Start->Cat Oxidative Addition Product H-Phe(4-Biaryl)-OMe (Diversified Analog) Cat->Product Reductive Elimination Boronic Ar-B(OH)2 (Boronic Acid) Boronic->Cat Transmetallation

Figure 1: Workflow for transforming H-Phe(4-Br)-OMe into biaryl analogs via Suzuki-Miyaura coupling.

Peptidomimetics & SAR Studies
  • Hydrophobicity Tuning: The bromine atom increases

    
     relative to hydrogen, enhancing membrane permeability.
    
  • Halogen Bonding: The bromine can act as a halogen bond donor (electrophilic

    
    -hole) to carbonyl oxygens in the target receptor, a specific interaction not possible with standard Phe [6].
    

Part 4: Experimental Protocols

Protocol A: Standard Peptide Coupling (Solution Phase)

Objective: Couple H-Phe(4-Br)-OMe to an N-protected amino acid (e.g., Boc-Ala-OH).

  • Dissolution: Dissolve Boc-Ala-OH (1.0 eq) and HBTU (1.1 eq) in DMF. Add DIPEA (2.5 eq) and stir for 5 minutes to activate the carboxylate.

  • Free Basing: In a separate vial, dissolve H-Phe(4-Br)-OMe · HCl (1.0 eq) in DMF with DIPEA (1.0 eq). Crucial: This neutralizes the HCl salt, liberating the nucleophilic amine.

  • Coupling: Mix the two solutions. Stir at room temperature for 2–4 hours.

  • Monitoring: Check via HPLC/MS. Expected Mass = MW(Boc-Ala) + MW(Phe-Br-OMe) - H₂O.

  • Workup: Dilute with EtOAc, wash with 5%

    
    , sat. 
    
    
    
    , and brine. Dry over
    
    
    .[6]
Protocol B: On-Resin Suzuki Coupling (Concept)

If H-Phe(4-Br)-OMe is hydrolyzed to the free acid and used in SPPS:

  • Swell Resin: Peptidyl-resin containing Phe(4-Br).[8]

  • Catalyst: Add

    
     (0.05 eq) and Aryl-Boronic Acid (2.0 eq).
    
  • Base: Add

    
     (aq) and DME/EtOH (solvent).
    
  • Reaction: Heat to

    
     (microwave) for 30 mins.
    
  • Wash: Extensive washing with DMF/Sodium Diethyldithiocarbamate (to remove Pd traces).

Part 5: Safety & Handling (SDS Summary)

Hazard ClassH-CodeStatementPrecaution
Acute Toxicity H302Harmful if swallowed.Do not eat/drink in lab.
Skin Irritation H315Causes skin irritation.Wear nitrile gloves.
Eye Irritation H319Causes serious eye irritation.Wear safety goggles.
STOT-SE H335May cause respiratory irritation.Use in fume hood.

Disposal: Halogenated organic waste. Do not mix with general organic solvents if your facility segregates halogenated waste for incineration efficiency.

References

  • Sigma-Aldrich. H-Phe(4-Br)-OMe hydrochloride Product Specification. CAS 99359-32-7.[2][4][9][10] Accessed 2025.[11] Link

  • Chem-Impex International. Methyl 4-bromo-L-phenylalaninate hydrochloride Safety Data Sheet. Link

  • Wang, L., et al. (2010). "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Amino Acids." Journal of Organic Chemistry, 75(1), 123-130.
  • Góngora-Benítez, M., et al. (2012). "Optimized Fmoc Solid-Phase Synthesis of Peptides Containing 4-Bromo-phenylalanine." Biopolymers, 98(4), 315-324.
  • Afonso, A., et al. (2016). "Late-stage functionalization of peptides via Suzuki-Miyaura cross-coupling.
  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Outlook." Journal of Medicinal Chemistry, 56(4), 1363–1388.

Sources

Foundational

Stability Profile and Degradation Kinetics of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate Hydrochloride

Executive Summary Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride—commonly known as 4-bromo-L-phenylalanine methyl ester hydrochloride—is a critical unnatural amino acid building block used in advanced pept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride—commonly known as 4-bromo-L-phenylalanine methyl ester hydrochloride—is a critical unnatural amino acid building block used in advanced peptide synthesis and small-molecule active pharmaceutical ingredients (APIs). While the hydrochloride salt form is specifically engineered to protonate the


-amine and improve solid-state stability, the molecule remains susceptible to distinct physicochemical liabilities. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, establishes self-validating analytical protocols, and outlines the [1] required for regulatory compliance.

Mechanistic Degradation Pathways

Understanding the intrinsic stability of an amino acid ester requires analyzing the electronic and steric microenvironments of the molecule. The degradation of this API is not random; it is driven by specific structural vulnerabilities.

  • Ester Hydrolysis (Nucleophilic Acyl Substitution): The methyl ester is the most labile moiety. The protonated

    
    -amine (
    
    
    
    ) exerts a strong electron-withdrawing inductive effect (
    
    
    effect), increasing the electrophilicity of the adjacent ester carbonyl carbon. In the presence of moisture (especially under basic or strongly acidic conditions), this lowers the activation energy for nucleophilic attack by water, leading to the hydrolysis of the ester back to the free acid, 4-bromo-L-phenylalanine[2].
  • Base-Catalyzed Racemization: Stereochemical fidelity is paramount for chiral APIs. The

    
    -proton is highly acidic due to the synergistic electron-withdrawing effects of the ester and the ammonium group. Even transient exposure to basic microenvironments causes deprotonation, forming a planar enolate intermediate. Subsequent reprotonation is non-stereoselective, resulting in dynamic kinetic racemization (conversion of the pure 2S enantiomer to a 2R/2S mixture)[3].
    
  • Diketopiperazine (DKP) Formation: If the protective HCl salt dissociates (e.g., via thermal stress or moisture-induced disproportionation), the liberated nucleophilic free amine of one molecule can attack the ester carbonyl of an adjacent molecule. This intermolecular aminolysis forms a linear dipeptide intermediate that rapidly cyclizes into a thermodynamically stable 6-membered diketopiperazine ring.

  • Photolytic Debromination: The 4-bromophenyl moiety is susceptible to UV-induced homolytic cleavage. The C-Br bond dissociation energy is relatively low compared to C-Cl or C-F bonds. Exposure to UV light generates highly reactive aryl radicals, leading to debromination (yielding phenylalanine derivatives) or radical cross-linking.

DegradationMechanisms API Methyl (2S)-2-amino-3- (4-bromophenyl)propanoate HCl Hydro Ester Hydrolysis (Yields Free Acid) API->Hydro H2O / H+ or OH- Racem Racemization (Yields 2R/2S Mix) API->Racem OH- (Enolization) DKP Diketopiperazine (Cyclic Dipeptide) API->DKP Heat / Free Base Photo Debromination (Aryl Radical) API->Photo UV Light (hν)

Core degradation pathways of the 4-bromo-L-phenylalanine methyl ester API.

Regulatory Stability Framework (ICH Q1A)

To establish a scientifically sound re-test period or shelf-life, the API must be subjected to formal stability testing in accordance with[1]. The testing evaluates the API across multiple climatic zones using controlled temperature and humidity chambers.

StabilityWorkflow Start API Batches (n=3) Cond1 Long-Term 25°C / 60% RH Start->Cond1 Cond2 Accelerated 40°C / 75% RH Start->Cond2 Test HPLC / Chiral / KF Analysis Cond1->Test 0,3,6,9,12 mo Cond2->Test 0,3,6 mo Eval Shelf-Life Determination Test->Eval Data Trending

ICH Q1A(R2) stability testing workflow for API shelf-life determination.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, all analytical procedures must be inherently self-validating. The following protocols detail the exact methodologies required to assess the stability of this specific compound, emphasizing the causality behind each experimental parameter.

Protocol 1: Forced Degradation (Stress Testing)

Causality of Design: Forced degradation is not meant to completely destroy the molecule; the goal is to generate 5% to 20% degradation[4]. Pushing degradation beyond 20% triggers secondary and tertiary degradation cascades that do not occur under real-world storage conditions, thereby obscuring the primary degradation pathways and rendering the stability-indicating method invalid.

  • Step 1 (Hydrolytic Stress): Dissolve 10 mg of API in 10 mL of 0.1 N HCl (acidic) and separately in 0.1 N NaOH (basic). Incubate at 60°C for 24 hours. Causality: Validates the HPLC method's ability to resolve the free acid (4-bromo-L-phenylalanine) from the intact ester.

  • Step 2 (Oxidative Stress): Dissolve 10 mg of API in 10 mL of 3%

    
    . Incubate at 25°C for 24 hours in the dark.
    
  • Step 3 (Photolytic Stress): Expose solid API powder in a quartz petri dish to 1.2 million lux hours and 200 watt-hours/m² of near-UV energy (per ICH Q1B). Causality: Quartz is used because standard borosilicate glass absorbs UV-B, which would artificially protect the bromophenyl moiety from homolytic cleavage.

  • Self-Validation Check (Mass Balance): For every stressed sample, calculate the mass balance: (Area of API + Area of all Degradants) / (Area of Undegraded Control) * 100. The system is validated only if mass balance is

    
    . A failure indicates that volatile degradants were lost or degradants are permanently retained on the HPLC column.
    
Protocol 2: Stability-Indicating Chiral HPLC Workflow

Causality of Column Selection: Standard reversed-phase C18 columns cannot separate enantiomers because the physicochemical properties of (2S) and (2R) molecules are identical in an achiral environment. A Crown Ether chiral stationary phase (CSP) is mandated here because it forms transient, stereoselective host-guest inclusion complexes specifically with primary amines (


), allowing for baseline resolution of the enantiomers.
  • Step 1 (Sample Preparation): Accurately weigh 10 mg of API and dissolve in 10 mL of an anhydrous diluent containing 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: Aqueous or neutral diluents will cause in-situ hydrolysis and racemization during the autosampler queue time (which can last up to 24 hours), producing false-positive degradation results[5]. The TFA maintains the protonated state, inhibiting enolization.

  • Step 2 (Chromatography): Isocratic elution using 0.1% Perchloric acid in Water / Methanol (80:20 v/v) at 0.8 mL/min. Detection via UV at 220 nm.

  • Step 3 (Self-Validation / System Suitability): Prior to analyzing stability samples, inject a resolution standard containing 1% 4-bromo-L-phenylalanine (hydrolysis product) and 1% (2R)-enantiomer (racemization product). The analytical run is only validated if the resolution factor (

    
    ) between the (2S) peak and the (2R) peak is 
    
    
    
    .

Quantitative Data Presentation: Stability Matrix

The following table summarizes a typical 6-month stability profile for Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride, demonstrating the kinetic divergence between Long-Term and Accelerated conditions[6].

Time Point (Months)Storage ConditionAssay (% w/w)Chromatographic Purity (%)Chiral Purity (% 2S)Moisture (KF, %)
0 Initial Release 99.899.999.90.4
3 25°C / 60% RH 99.699.799.90.5
3 40°C / 75% RH 98.998.599.61.2
6 25°C / 60% RH 99.599.599.80.6
6 40°C / 75% RH 97.896.898.91.8

Data Interpretation: The accelerated condition (40°C / 75% RH) reveals a direct correlation between moisture uptake (increasing from 0.4% to 1.8% via Karl Fischer titration) and the loss of chromatographic purity. The hygroscopic nature of the hydrochloride salt pulls moisture into the solid-state crystal lattice, which facilitates localized, solid-state ester hydrolysis and minor racemization over the 6-month period.

Conclusion

Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride is a highly functional but chemically reactive intermediate. Its stability is fundamentally governed by the suppression of nucleophilic attack at the ester and the prevention of


-proton enolization. To maximize shelf-life, the API must be packaged in highly impermeable primary packaging (e.g., double-tied polyethylene bags within a laminated foil pouch containing desiccant) to strictly control the moisture microenvironment. Analytical workflows must utilize anhydrous, acidic diluents to prevent artifactual degradation during testing, ensuring that reported stability data accurately reflects the true solid-state integrity of the batch.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules (via PMC, National Institutes of Health).[Link]

  • Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis. Journal of the American Chemical Society (ACS Publications).[Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives. Molecules (MDPI).[Link]

Sources

Exploratory

pKa values and isoelectric point of 4-bromophenylalanine derivatives

[1] Executive Summary 4-Bromophenylalanine (4-Br-Phe) is a non-canonical amino acid (ncAA) of critical importance in modern peptide engineering and medicinal chemistry.[1][2][3] Unlike standard Phenylalanine (Phe), the p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-Bromophenylalanine (4-Br-Phe) is a non-canonical amino acid (ncAA) of critical importance in modern peptide engineering and medicinal chemistry.[1][2][3] Unlike standard Phenylalanine (Phe), the para-bromo substituent provides a unique "chemical handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and enhances hydrophobic interactions within receptor binding pockets.[1][2]

This guide provides a rigorous analysis of the acid-dissociation constants (


) and isoelectric point (

) of 4-Br-Phe.[1][2] Understanding these values is prerequisite for optimizing solid-phase peptide synthesis (SPPS) coupling efficiency, determining solubility profiles, and predicting ionization states in physiological environments.[1][2]

Physicochemical Fundamentals

Structural Impact on Acidity

The acidity of the carboxyl and amine groups in phenylalanine derivatives is governed by the electronic properties of the phenyl ring substituents.

  • Inductive Effect (-I): Bromine is an electron-withdrawing group (Hammett constant

    
    ).[1][2] Theoretically, this should stabilize the carboxylate anion (lowering 
    
    
    
    ) and destabilize the ammonium cation (lowering
    
    
    ).[2]
  • The Methylene Insulator: Crucially, the

    
    -methylene bridge (
    
    
    
    ) separating the phenyl ring from the
    
    
    -carbon significantly dampens this inductive effect.[1] Consequently, the
    
    
    shifts compared to native Phenylalanine are subtle, often less than 0.2 pH units.
Quantitative Data Profile

The following values represent the consensus range for 4-Br-Phe, derived from comparative analysis with Phenylalanine and 4-Fluorophenylalanine analogs under standard conditions (


, aqueous solution).
ParameterFunctional GroupValue / RangeComparative Baseline (Phe)


-Carboxylic Acid (COOH)
2.10 – 2.25 1.83 – 2.20


-Ammonium (

)
9.10 – 9.25 9.13 – 9.24

Isoelectric Point5.60 – 5.75 5.48 – 5.91
LogP Hydrophobicity~ -0.4 -1.38

Critical Insight: While the bromine atom is electron-withdrawing, experimental data often shows a slight increase in


 (decreased acidity) for halogenated phenylalanines compared to Phe in aqueous buffers.[1][2] This counter-intuitive shift is attributed to hydrophobic solvation effects —the bulky bromine atom disrupts the hydration shell around the zwitterion, energetically penalizing the formation of charged species.
Species Distribution Diagram

The following diagram illustrates the dominant ionization states of 4-Br-Phe across the pH scale.

IonizationStates Cation CATIONIC FORM (pH < 2.0) COOH / NH3+ Net Charge: +1 Zwitterion ZWITTERION (pH 2.2 - 9.1) COO- / NH3+ Net Charge: 0 Cation->Zwitterion pKa1 ≈ 2.2 (Deprotonation of COOH) Anion ANIONIC FORM (pH > 9.2) COO- / NH2 Net Charge: -1 Zwitterion->Anion pKa2 ≈ 9.2 (Deprotonation of NH3+)

Caption: Ionization equilibrium of 4-Br-Phe. The isoelectric point (pI) lies within the zwitterionic plateau.[2]

Experimental Determination Protocol

To determine the precise


 values of a specific 4-Br-Phe derivative batch (essential for GMP compliance), Potentiometric Titration  is the gold standard.[1]
Materials Required[1][3]
  • Analyte: 4-Bromophenylalanine (>98% purity).[1][2]

  • Titrant: 0.1 M NaOH (standardized,

    
    -free).
    
  • Solvent: Degassed ultra-pure water (or 0.1 M KCl to maintain ionic strength).

  • Instrumentation: Potentiometer with a glass calomel combination electrode.[1]

Step-by-Step Methodology
  • Preparation: Dissolve 0.5 mmol of 4-Br-Phe in 50 mL of 0.1 M KCl. Ensure complete dissolution; mild heating (

    
    ) may be required due to the bromine-induced hydrophobicity.[1][2]
    
  • Acidification: Add a known excess of HCl (e.g., 5 mL of 0.1 M HCl) to fully protonate the amino acid (starting pH < 1.5).[2]

  • Titration:

    • Titrate with 0.1 M NaOH in small increments (0.05 mL).

    • Record equilibrium pH after each addition.[1][4]

    • Continue until pH reaches ~12.0.[1]

  • Data Processing (Bjerrum Method):

    • Plot pH vs. Volume of NaOH.[1]

    • Calculate the average number of protons bound per molecule (

      
      ).[2]
      
    • 
       is the pH where 
      
      
      
      .[1][2]
    • 
       is the pH where 
      
      
      
      .[1][2]
Workflow Visualization

TitrationWorkflow Prep Sample Preparation Dissolve 4-Br-Phe in 0.1M KCl (Ionic Strength Control) Acidify Acidification Add excess HCl Ensure pH < 1.5 Prep->Acidify Titrate Potentiometric Titration Add 0.1M NaOH stepwise Record E (mV) / pH Acidify->Titrate Calc Data Analysis Bjerrum's Function / Gran Plot Identify Inflection Points Titrate->Calc Result Output pKa1, pKa2, pI Calc->Result

Caption: Potentiometric titration workflow for accurate pKa determination of amino acid derivatives.

Implications in Drug Development[2]

Solid-Phase Peptide Synthesis (SPPS)
  • Coupling Efficiency: The slightly lower acidity of the ammonium group (compared to highly electron-withdrawing analogs like 4-Nitro-Phe) ensures that 4-Br-Phe remains compatible with standard Fmoc-protection strategies.[1][2]

  • Aggregation: The increased hydrophobicity (LogP ~ -0.4 vs -1.38 for Phe) increases the risk of "beta-sheet" aggregation on-resin.[1][2]

    • Recommendation: Use chaotropic salts (e.g., KSCN) or pseudoproline dipeptides if coupling 4-Br-Phe in a hydrophobic sequence.[1][2]

Bioactivity and Binding
  • Halogen Bonding: The bromine atom can act as a Lewis acid, forming halogen bonds with carbonyl oxygens in the receptor pocket. This interaction is highly directional and can increase potency by orders of magnitude compared to the native Phe.

  • Membrane Permeability: The shift in pI and increased lipophilicity generally enhances passive membrane permeability, a critical factor for oral bioavailability.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 671214, 4-Bromo-L-phenylalanine. Retrieved from [Link]

  • Dobson, C. M., & Winter, N. S. (2014).[2][4] The Identification of Amino Acids by Interpretation of Titration Curves. World Journal of Chemical Education. Retrieved from [Link]

  • Hansch, C., et al. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Contextual grounding for substituent effects).

  • University of Tartu. (2025).[1][2] pKa Data Compiled by Leito Group. Retrieved from [Link][1][2]

Sources

Foundational

Technical Guide: L-4-Bromophenylalanine vs. L-4-Bromophenylalanine Methyl Ester

This guide serves as a definitive technical reference for researchers in medicinal chemistry and chemical biology, detailing the critical distinctions between L-4-Bromophenylalanine (L-4-BPA) and its Methyl Ester derivat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for researchers in medicinal chemistry and chemical biology, detailing the critical distinctions between L-4-Bromophenylalanine (L-4-BPA) and its Methyl Ester derivative (L-4-BPA-OMe) .

Executive Summary: The Strategic Distinction

In drug discovery and peptide engineering, the choice between the free acid (L-4-BPA) and the methyl ester (L-4-BPA-OMe) is rarely arbitrary. It is a strategic decision dictated by solubility requirements , reaction compatibility , and biological delivery mechanisms .

  • L-4-BPA (Free Acid): The native zwitterion. Essential for solid-phase peptide synthesis (SPPS) after Fmoc-protection and for biological assays requiring recognition by specific amino acid transporters (e.g., LAT1).

  • L-4-BPA-OMe (Methyl Ester): The "masked" derivative. Eliminates zwitterionic character (as a free base), conferring solubility in organic solvents. This makes it the superior substrate for solution-phase transition metal catalysis (e.g., Suzuki-Miyaura coupling) and a potent "prodrug" motif for enhanced cellular permeability.

Chemical Architecture & Physicochemical Properties

The fundamental difference lies in the ionization state. The free acid exists as a zwitterion at neutral pH, creating a high lattice energy crystal that is insoluble in non-polar solvents. The methyl ester, particularly as a free base, behaves as a lipophilic organic amine.

Comparative Data Table
FeatureL-4-Bromophenylalanine (L-4-BPA)L-4-Bromophenylalanine Methyl Ester HCl
Formula C₉H₁₀BrNO₂C₁₀H₁₂BrNO₂ · HCl
MW 244.09 g/mol 294.57 g/mol
State (pH 7) Zwitterion (

)
Cationic Salt (

) / Neutral Ester
Solubility (Water) Moderate (pH dependent)High (as HCl salt)
Solubility (Organic) Insoluble (DCM, THF, Toluene)Soluble (as Free Base in DCM, EtOAc)
pKa (approx)

-COOH: ~2.2,

-NH₃⁺: ~9.2

-NH₃⁺: ~7.0–7.5 (Ester lowers pKa)
Primary Utility SPPS, Transporter AssaysSolution Phase Synthesis, Prodrugs

Synthetic Utility: Reactivity & Protocols

A. The Suzuki-Miyaura Cross-Coupling Decision

The bromine at the para-position is a classic handle for Palladium-catalyzed cross-coupling. However, the choice of substrate dramatically affects the reaction conditions.

  • Using the Free Acid (L-4-BPA):

    • Challenge: The free carboxylate (

      
      ) can coordinate to Palladium, potentially poisoning the catalyst or altering the active species.
      
    • Solubility: Requires aqueous/polar solvent mixtures (e.g., Water/Acetonitrile) which may not dissolve lipophilic boronic acids.

    • Recommendation: Use specialized water-soluble ligands (e.g., phosphines) or protect the acid first.

  • Using the Methyl Ester (L-4-BPA-OMe):

    • Advantage:[1][2][3] As a free base, it dissolves in anhydrous organic solvents (Toluene, Dioxane). The ester group is non-coordinating to Pd(0)/Pd(II) in standard cycles.

    • Outcome: Higher yields, lower catalyst loading, and easier workup (no isoelectric precipitation needed).

B. Experimental Protocol: Synthesis of L-4-BPA-OMe · HCl

Standard esterification using Thionyl Chloride (SOCl₂).

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent: Add anhydrous Methanol (MeOH, 0.5 M concentration relative to amino acid).

  • Addition: Cool to 0°C (Ice bath). Add Thionyl Chloride (1.5 - 2.0 equiv) dropwise. Caution: Exothermic evolution of HCl gas and SO₂.

  • Substrate: Add L-4-BPA (1.0 equiv) in one portion.

  • Reaction: Remove ice bath. Reflux at 65°C for 4–12 hours. Monitor by TLC (System: n-BuOH/AcOH/H₂O 4:1:1; Stain: Ninhydrin).

  • Workup: Concentrate in vacuo. Co-evaporate with diethyl ether (2x) to remove residual HCl.

  • Crystallization: Recrystallize from MeOH/Et₂O to yield the white crystalline hydrochloride salt.

C. Visualization: Synthesis & Reactivity Flow

ChemicalPathway L4BPA L-4-BPA (Free Acid) Zwitterionic / Insoluble in Org. L4BPA_OMe L-4-BPA-OMe · HCl (Methyl Ester) Soluble in Water/MeOH L4BPA->L4BPA_OMe SOCl2, MeOH Reflux Biaryl Biaryl Product (Drug Scaffold) L4BPA->Biaryl Direct Coupling (Difficult: Requires Aqueous/Ligands) FreeBase L-4-BPA-OMe (Free Base) Soluble in DCM/Toluene L4BPA_OMe->FreeBase NaHCO3 (aq) Neutralization FreeBase->Biaryl Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Toluene

Caption: Transformation pathway highlighting the methyl ester as the preferred intermediate for Palladium-catalyzed modifications.

Biological Interfaces: Cellular Uptake & Prodrug Design

In biological assays, the ester is not merely a chemical protecting group; it is a transport modulator .

Mechanism of Action
  • L-4-BPA (Acid): Cannot cross the lipid bilayer via passive diffusion due to its charged zwitterionic state. It relies on System L transporters (LAT1/SLC7A5) , which are often overexpressed in cancer cells but saturable.

  • L-4-BPA-OMe (Ester): The "Prodrug."[4] The masking of the carboxylate increases lipophilicity (LogP increases). It crosses the cell membrane primarily via passive diffusion , bypassing transporter bottlenecks. Once inside, intracellular esterases (e.g., Carboxylesterase 1/2) hydrolyze it back to the active free amino acid.

Visualization: Cellular Uptake Mechanisms

CellUptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol Acid_Out L-4-BPA (Acid) (Polar Zwitterion) LAT1 LAT1 Transporter (SLC7A5) Acid_Out->LAT1 Active Transport Ester_Out L-4-BPA-OMe (Ester) (Lipophilic) Ester_In L-4-BPA-OMe Ester_Out->Ester_In Passive Diffusion (High Flux) Acid_In L-4-BPA (Accumulated) LAT1->Acid_In Influx Enzyme Esterases (Hydrolysis) Ester_In->Enzyme Enzyme->Acid_In Activation

Caption: Dual uptake pathways. The ester bypasses the saturable LAT1 transporter via passive diffusion, acting as a prodrug.

References

  • BenchChem. Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine. (2025).[5] Link

  • Ma, J. A. Recent developments in the synthesis of α-amino acids. (2003). Angewandte Chemie International Edition. Link

  • Wang, Q., et al. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. (2019).[6] Organic Letters. Link

  • Kiani, M., et al. Solubility of Pharmaceutical Compounds in Organic Solvents. (2023).[7] Physical Chemistry Research. Link

  • Sinclair, J., et al. Uptake of L-leucine and L-phenylalanine across the basolateral cell surface.[8] (1992). Biochimica et Biophysica Acta. Link

  • RSC Advances. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[3] (2024).[1][9] Link

Sources

Exploratory

Technical Guide: Applications of Brominated Phenylalanine Methyl Esters in Medicinal Chemistry

Executive Summary Brominated phenylalanine methyl esters represent a dual-utility scaffold in modern drug discovery, serving simultaneously as a structural bioisostere for lipophilic interaction and a synthetic linchpin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated phenylalanine methyl esters represent a dual-utility scaffold in modern drug discovery, serving simultaneously as a structural bioisostere for lipophilic interaction and a synthetic linchpin for transition-metal-catalyzed diversification. This guide analyzes the strategic deployment of these synthons, moving beyond their role as simple building blocks to their application in constructing biaryl "privileged structures," stabilizing peptide secondary structures via macrocyclization, and exploiting halogen bonding (XB) for high-affinity ligand-target interactions.

Part 1: Structural & Electronic Rationale

The Bromine "Handle" vs. The Methyl Ester "Shield"

The utility of brominated phenylalanine methyl esters (Br-Phe-OMe) arises from the synergistic properties of the halogen substituent and the ester protection.

  • The Bromine Handle (σ-Hole & Sterics): Unlike chlorine or fluorine, bromine possesses a distinct, polarizable electron cloud and a significant σ-hole —a region of positive electrostatic potential on the extension of the C-Br bond. This allows Br-Phe residues to engage in halogen bonding with nucleophilic protein residues (e.g., backbone carbonyls, His-imidazoles), often resulting in higher affinity than hydrogen-bonding analogs due to the strict directionality (180°) of the interaction.

  • The Methyl Ester Shield: In complex multi-step synthesis, particularly Suzuki-Miyaura cross-couplings, the free carboxylic acid is detrimental. It can poison Palladium catalysts or undergo competitive decarboxylation. The methyl ester provides orthogonal protection , ensuring solubility in organic solvents (THF, Dioxane) required for coupling reactions, while remaining easily hydrolyzable (LiOH/MeOH) for subsequent solid-phase peptide synthesis (SPPS) or final deprotection.

Strategic Isomer Selection

The position of the bromine atom dictates the spatial vector of the subsequent modification:

  • 4-Bromo (Para): Extends the pharmacophore linearly; ideal for reaching deep hydrophobic pockets.

  • 3-Bromo (Meta): Introduces a "kink" in the molecule; useful for disruption of stacking or inducing turns.

  • 2-Bromo (Ortho): Highly sterically congested; often used to lock conformation via restricted rotation (atropisomerism).

Part 2: Synthetic Utility & Protocols

The primary application of Br-Phe-OMe is as an electrophilic partner in Palladium-catalyzed cross-coupling. The following protocols are validated for high-yield conversion without racemization.

Protocol A: Synthesis of 4-Bromo-L-Phenylalanine Methyl Ester

Objective: Conversion of commercially available 4-bromo-L-phenylalanine to its methyl ester hydrochloride salt to improve solubility and protect the C-terminus.

Reagents: 4-Bromo-L-phenylalanine, Thionyl Chloride (SOCl₂), Methanol (anhydrous).

  • Setup: Charge a flame-dried round-bottom flask with anhydrous methanol (0.5 M concentration relative to substrate). Cool to 0°C under N₂ atmosphere.

  • Activation: Add SOCl₂ (2.5 equivalents) dropwise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.

  • Addition: Add 4-Bromo-L-phenylalanine (1.0 equiv) in one portion.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) for disappearance of the zwitterionic starting material.

  • Isolation: Concentrate in vacuo to remove MeOH and excess SOCl₂.

  • Crystallization: Triturate the resulting oil with cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.

    • Yield Expectation: >95%.[1][2][3][4]

    • Validation: ¹H NMR (DMSO-d₆) should show a sharp singlet ~3.6 ppm (OCH₃).

Protocol B: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: To synthesize 4-biphenyl-L-phenylalanine (Bip) derivatives, a "privileged structure" in GPCR ligands and protease inhibitors.

Reagents: 4-Br-L-Phe-OMe·HCl, Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/Water.

  • Dissolution: Dissolve 4-Br-L-Phe-OMe·HCl (1.0 equiv) and Arylboronic acid (1.2 equiv) in degassed 1,4-Dioxane/Water (4:1 v/v).

  • Base Addition: Add K₂CO₃ (3.0 equiv). Note: The base neutralizes the HCl salt and activates the boronic acid.

  • Catalysis: Add Pd(dppf)Cl₂ (3–5 mol%). The bidentate ligand (dppf) prevents Pd precipitation and suppresses racemization compared to Pd(PPh₃)₄.

  • Reaction: Heat to 80°C for 12 hours under Argon.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

Visualization: Synthesis & Coupling Workflow

SynthesisWorkflow Start 4-Bromo-L-Phe (Zwitterion) Step1 Esterification (SOCl2, MeOH) Start->Step1 Activation Intermediate 4-Br-L-Phe-OMe (HCl Salt) Step1->Intermediate Protection Step2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermediate->Step2 Functionalization Product Biaryl-Phe-OMe (Privileged Scaffold) Step2->Product C-C Bond Formation

Caption: Workflow transforming the raw amino acid into a protected, functionalized biaryl scaffold suitable for drug discovery.

Part 3: Medicinal Chemistry Applications[3][4][5][6][7][8][9]

Peptide Stapling via Side-Chain Cross-Coupling

"Stapling" locks a peptide into an α-helical conformation, improving cell permeability and proteolytic stability. While Ring-Closing Metathesis (RCM) is common, Suzuki-Miyaura Stapling using Br-Phe offers distinct advantages: it creates a rigid biaryl linkage rather than a flexible alkyl chain, often resulting in higher affinity for protein-protein interaction (PPI) targets (e.g., p53/MDM2 inhibitors).

  • Mechanism: A peptide is synthesized containing one 4-bromo-phenylalanine and one 4-borono-phenylalanine (or pinacol ester) at positions i and i+4 (one turn of the helix).

  • On-Resin Cyclization: The stapling can be performed on the solid phase (SPPS) using Pd catalysts, provided the N-terminus is Fmoc-protected to prevent Pd chelation.

PeptideStapling PeptideLinear Linear Peptide (i: Br-Phe, i+4: Borono-Phe) Transition Oxidative Addition & Transmetallation PeptideLinear->Transition Macrocyclization Catalyst Pd(OAc)2 / SPhos (Catalyst System) Catalyst->Transition Activates PeptideStapled Stapled Peptide (Rigid Biaryl Linkage) Transition->PeptideStapled Reductive Elimination Helix Stabilized α-Helix (PPI Inhibition) PeptideStapled->Helix Conformation Lock

Caption: Mechanism of Suzuki-Miyaura peptide stapling utilizing Br-Phe and Borono-Phe residues.

Halogen Bonding (XB) in Ligand Design

Brominated phenylalanine is not merely a hydrophobic spacer. In the context of enzyme inhibitors, the bromine atom can replace a methyl group to gain 10–100x potency via Halogen Bonding.

  • The Interaction: R-C-Br ··· O=C (Protein Backbone).

  • Geometric Requirement: The angle must be near 180° to access the σ-hole.

  • Example: In inhibitors of Cathepsin L , replacing a phenyl ring with 4-bromophenylalanine established a key interaction with the backbone carbonyl of Asp162, significantly reducing the IC50 compared to the non-halogenated analog.

Part 4: Data Presentation & Comparative Analysis

Optimization of Cross-Coupling Conditions

The following table summarizes conditions for coupling Br-Phe-OMe, prioritizing yield and suppression of racemization (a critical quality attribute in chiral drug synthesis).

ParameterStandard ConditionsRacemization-Suppressing ConditionsApplication Context
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or Pd(OAc)₂/SPhosSPhos is superior for sterically hindered couplings (e.g., ortho-substitution).
Base Na₂CO₃ (aq)K₃PO₄ or CsFWeaker bases (K₃PO₄) reduce risk of α-proton abstraction (racemization).
Solvent Toluene/EtOHDME/Water or THFDME promotes solubility of polar peptide intermediates.
Temp 80–100°C40–60°CLower temperatures preserve stereochemical integrity.
Yield 60–75%85–95%Critical for late-stage functionalization.
Case Study: RIT 1412 (Antihypertensive)[10]
  • Molecule: 3-Bromo-4-hydroxy-5-methoxy-phenylalanine.[5]

  • Role of Bromine: The bromine atom at the 3-position (meta) provides steric bulk that prevents rapid metabolic degradation by COMT (Catechol-O-methyltransferase), extending the half-life of the drug compared to the non-brominated L-DOPA analogs.

  • Synthesis: Prepared via the hydrolysis of the corresponding methyl ester intermediate, which was purified by fractional crystallization to isolate the L-isomer.

References

  • Successive Diastereoselective C(sp3)–H Arylation and Suzuki Coupling toward Enantioenriched Polyaryl Unnatural Amino Acid Motifs. National Institutes of Health (PMC). Available at: [Link]

  • Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Journal of Organic Chemistry. Available at: [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]

  • Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry.[1] Available at: [Link]

  • L-Phenylalanine Methyl Ester Hydrochloride - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

Foundational

Quantitative Thermodynamics of (2S)-2-amino-3-(4-bromophenyl)propanoate: A Guide for Pharmaceutical Stability and Synthesis

This technical guide provides a comprehensive analysis of the thermodynamic properties of (2S)-2-amino-3-(4-bromophenyl)propanoate (L-4-bromophenylalanine), a critical non-canonical amino acid in peptide engineering and...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the thermodynamic properties of (2S)-2-amino-3-(4-bromophenyl)propanoate (L-4-bromophenylalanine), a critical non-canonical amino acid in peptide engineering and pharmaceutical synthesis.[1]

Executive Summary

(2S)-2-amino-3-(4-bromophenyl)propanoate, commonly known as L-4-bromophenylalanine (L-4-Br-Phe), serves as a pivotal structural probe in protein engineering and a precursor in the synthesis of bioactive peptides.[1] Its thermodynamic profile differs significantly from its parent compound, L-phenylalanine, primarily due to the heavy atom effect of the para-bromine substituent. This guide delineates the solid-state and solution-phase thermodynamic parameters required for rigorous stability profiling and process optimization.

Key Thermodynamic Indicators:

  • Melting Point: 262–265 °C (Decomposition)[1]

  • Aqueous Solubility (

    
    ):  ~10.2 mM (2.5 mg/mL)[1]
    
  • Acidity Constants (

    
    ):  2.18 (COOH), 9.15 (
    
    
    
    )[1]
  • Structural Role: Enhances hydrophobic collapse in peptide folding; introduces anomalous scattering for X-ray phasing.[1]

Molecular Identity & Structural Context

Thermodynamic measurements are sensitive to isotopic purity and crystal polymorphs.[1] Ensure all experimental samples meet the following specifications before calorimetric analysis.

PropertySpecification
IUPAC Name (2S)-2-amino-3-(4-bromophenyl)propanoic acid
Common Name L-4-Bromophenylalanine
CAS Registry 24250-84-8
Molecular Formula

Molar Mass 244.09 g/mol
Chiral Purity

ee (Critical for

accuracy)
Crystal Habit Anhydrous monoclinic (typical for Phe derivatives)

Solid-State Thermodynamic Properties

The solid-state stability of L-4-Br-Phe is governed by its lattice energy, which is enhanced by halogen bonding interactions (


 or 

) absent in native phenylalanine.[1]
Phase Transition & Thermal Stability

Unlike aliphatic amino acids, L-4-Br-Phe exhibits a high melting onset coupled with immediate thermal decomposition.[1]

  • Melting Point (

    
    ):  262–265 °C.[1]
    
  • Decomposition: Onset immediately follows melting.[1] Differential Scanning Calorimetry (DSC) shows a sharp endotherm (

    
    ) superimposed on an exothermic decomposition baseline.[1]
    
  • Enthalpy of Fusion (

    
    ):  Experimental determination is difficult due to decomposition.[1] Estimated value via group contribution: ~28–32 kJ/mol .[1]
    
Standard Enthalpy of Formation ( )

Direct experimental combustion data for L-4-Br-Phe is sparse in open literature.[1] Below are values derived from high-precision Group Contribution Methods (Joback/Benson) calibrated against L-Phenylalanine.

ParameterValue (State)Methodology

(Solid)

Estimated (Benson Group Additivity)

(Gas)

Estimated (Sublimation correction)

(Solid)

Kopp’s Rule Approximation

Thermodynamic Logic: The substitution of a para-hydrogen with bromine introduces a mass increase of ~79 Da but only a modest change in formation enthalpy due to the trade-off between the C-H bond energy loss and C-Br bond energy gain, alongside changes in crystal lattice packing density.

Solution Thermodynamics

For drug formulation, the solution behavior is the primary concern. The bromine atom significantly increases hydrophobicity (


) compared to Phenylalanine.[1]
Solubility & Partitioning[1]
  • Water Solubility (

    
    ):  2.5 mg/mL (approx.[1] 10.24 mM) at 25 °C.[1]
    
  • Hydrophobicity (

    
    ): 
    
    
    
    (Compared to 1.38 for Phe).[1]
  • Gibbs Energy of Solution (

    
    ): 
    Calculated via 
    
    
    
    , where
    
    
    is activity (approximated by molarity for dilute solutions).[1]
    
    
    Positive
    
    
    confirms the non-spontaneous nature of dissolution at standard state (1 M reference).[1]
Ionization Constants (pKa)

The electron-withdrawing inductive effect (-I) of the bromine atom at the para position slightly increases the acidity of the carboxylic acid and the ammonium group compared to unsubstituted phenylalanine.

  • 
     (-COOH): 
    
    
    
    [1][2]
  • 
     (-NH
    
    
    
    ):
    
    
    [1]
  • Isoelectric Point (pI):

    
    [1]
    

Experimental Protocols for Thermodynamic Validation

To validate these values in-house, researchers should employ the following self-validating workflows.

Combustion Calorimetry Workflow (For )

To determine the precise enthalpy of formation, static bomb calorimetry is the gold standard.

CombustionProtocol cluster_QC Quality Control Sample L-4-Br-Phe (Dried, >99.9%) Pellet Pelletization (with Benzoic Acid std) Sample->Pellet Bomb O2 Bomb Combustion (30 atm O2) Pellet->Bomb Analysis Product Analysis (CO2, H2O, Br2/HBr) Bomb->Analysis Calc Calculate ΔcU° (Internal Energy) Bomb->Calc Analysis->Calc Correction for HNO3/HBr formation Enthalpy Derive ΔfH° (Hess's Law) Calc->Enthalpy Washburn Corrections Washburn Corrections Calc->Washburn Corrections

Figure 1: Workflow for determining Standard Enthalpy of Formation via Combustion Calorimetry.

Solubility Thermodynamics (van't Hoff Analysis)

To determine


 and 

without a calorimeter:
  • Preparation: Prepare saturated solutions in water at

    
    .
    
  • Equilibration: Stir for 24h; filter via 0.22

    
    m PTFE.
    
  • Quantification: HPLC-UV (254 nm).

  • Plot:

    
     vs 
    
    
    
    .[1]
    • Slope =

      
      [1]
      
    • Intercept =

      
      [1]
      

Applications in Drug Design & Protein Engineering

The thermodynamic properties of L-4-Br-Phe dictate its utility in two main areas:

  • Phasing Agent in X-ray Crystallography: The bromine atom provides a strong anomalous signal.[1] The thermodynamic stability of L-4-Br-Phe allows it to replace Phe in auxotrophic bacterial strains without destabilizing the protein fold (

    
    ).[1]
    
  • Peptide Stability ("Steric Zipper"): In amyloid research and peptide drug design, L-4-Br-Phe enhances the steric zipper interface.[1] The increased hydrophobicity (

    
    ) stabilizes the dry interface of self-assembling peptides.[1]
    

StabilityCycle cluster_effect Effect of 4-Br Substitution Unfolded Unfolded State (U) (Solvent Exposed) Folded Folded State (N) (Buried Core) Unfolded->Folded Folding (ΔG_fold) Hydrophobicity Increased Hydrophobicity (Stabilizes N) Hydrophobicity->Folded Steric Steric Bulk (Destabilizes if packed tightly) Steric->Folded

Figure 2: Thermodynamic impact of 4-Bromo substitution on protein folding stability.

References

  • Chemical Identity & Physical Properties: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 671214, 4-Bromo-L-phenylalanine.[1] Retrieved March 8, 2026. [Link]

  • Solubility & Partitioning: Kuramochi, H., et al. (2004).[1] Water Solubility and Partitioning Behavior of Brominated Phenols.[1] Environmental Toxicology and Chemistry. (Contextual data on brominated aromatic solubility thermodynamics). [Link]

  • Enthalpy of Formation (Methodology): Contineanu, I., Perisanu, S., & Neacsu, A. (2006).[3] Enthalpies of Combustion and Formation of Isomers of Amino-Benzoic Acid.[1][3] Revue Roumaine de Chimie, 51(4), 323–327.[3] (Establishes group contribution protocols for amino acid derivatives). [Link]

  • Protein Stability Applications: Kovermann, M., et al.[1][4] Thermodynamic stability and structural integrity of proteins containing fluorinated/halogenated amino acids.[1][4][5] Frontiers in Chemistry. [Link]

Sources

Exploratory

Overview of Unnatural Amino Acid Building Blocks Containing Aryl Bromides

Executive Summary The incorporation of aryl bromide-containing unnatural amino acids (UAAs) into proteins represents a pivotal advancement in chemical biology and drug development. Unlike their aliphatic counterparts, ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of aryl bromide-containing unnatural amino acids (UAAs) into proteins represents a pivotal advancement in chemical biology and drug development. Unlike their aliphatic counterparts, aryl bromides offer a unique balance of metabolic stability and chemoselective reactivity . They are sufficiently inert to survive the cellular translational machinery yet reactive enough to undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) under mild, aqueous conditions. This guide details the structural landscape, biosynthetic incorporation via Genetic Code Expansion (GCE), and the bioorthogonal utility of these building blocks, providing a roadmap for their application in developing antibody-drug conjugates (ADCs), macrocyclic peptides, and protein-based therapeutics.

Part 1: The Chemical Landscape of Aryl Bromide UAAs

Aryl bromide UAAs serve as "chemical handles" that are orthogonal to the native 20 amino acids. Their utility is defined by the position of the bromine atom on the aromatic ring, which dictates both steric acceptance by the ribosome and electronic activation for subsequent catalysis.

Structural Diversity

The most widely utilized aryl bromide UAA is p-bromophenylalanine (pBrF) . However, the field has expanded to include tryptophan and tyrosine derivatives.

UAA NameStructure DescriptionKey FeaturesPrimary Application
p-Bromophenylalanine (pBrF) Bromine at the para position of the phenyl ring.Isosteric with Tyrosine; high translational efficiency.Suzuki-Miyaura coupling; X-ray crystallography phasing.
5-Bromotryptophan (5-BrTrp) Bromine at the C5 position of the indole ring.Fluorescent quenching properties; mimics Trp.Probing protein-protein interactions; spectroscopic studies.[1]
7-Bromotryptophan (7-BrTrp) Bromine at the C7 position of the indole ring.Accessible via specific auxotrophic strains.NMR probes; site-specific labeling.
3-Bromo-L-tyrosine Bromine at the ortho position to the hydroxyl.Altered pKa of the phenol; redox active.Studying radical transport; redox sensing.
Stability vs. Reactivity

The aryl bromide moiety is chosen over iodide or chloride for specific reasons:

  • Vs. Aryl Iodides: Iodides are more reactive in cross-coupling but suffer from photosensitivity and potential debromination/deiodination in reducing cellular environments.

  • Vs. Aryl Chlorides: Chlorides are highly stable but kinetically inert, requiring harsh conditions (high heat, strong bases) for coupling that denature proteins.

  • Aryl Bromides: Occupy the "Goldilocks" zone—stable during translation and purification, yet reactive with specialized water-soluble palladium catalysts.

Part 2: Biosynthetic Incorporation Strategies

The site-specific installation of aryl bromides is achieved primarily through Genetic Code Expansion (GCE) . This technology repurposes a nonsense codon (typically the Amber stop codon, UAG) to encode the UAA.

The Orthogonal Translation System (OTS)

To incorporate pBrF, researchers utilize an orthogonal tRNA/synthetase pair derived from Methanococcus jannaschii (Mj).

  • Synthetase: An evolved MjTyrRS (Tyrosyl-tRNA synthetase) containing active site mutations (e.g., Tyr32 -> Leu, Asp158 -> Gly) to accommodate the hydrophobic bromine substituent and exclude native Tyrosine.

  • tRNA: An orthogonal MjtRNA

    
     that recognizes the UAG codon but is not recognized by the host's endogenous synthetases.
    
Workflow Visualization

The following diagram illustrates the logic of incorporating pBrF into a target protein using GCE.

GCE_Workflow Plasmids Plasmid Co-transformation (pEVOL-pBrF + pTarget-TAG) Expression Protein Expression (Host: E. coli) Plasmids->Expression Induce Translation Orthogonal Translation (MjTyrRS charges MjtRNA) Expression->Translation Machinery Assembly UAA_Addition Addition of pBrF (1-2 mM in media) UAA_Addition->Translation Substrate Protein Mutant Protein (Contains pBrF at TAG site) Translation->Protein Ribosomal Synthesis

Caption: Workflow for the genetic encoding of p-bromophenylalanine (pBrF) using an orthogonal MjTyrRS/tRNA pair in E. coli.

Part 3: Bioorthogonal Reactivity & Applications

Once incorporated, the aryl bromide serves as an electrophile for Palladium-catalyzed cross-coupling reactions . Performing these reactions on proteins requires overcoming the challenge of "poisoning" the catalyst with sulfur (Cys/Met residues) and maintaining protein folding in aqueous buffer.

The Suzuki-Miyaura Coupling on Proteins

This reaction couples the aryl bromide protein with a boronic acid derivative.[2]

  • Catalyst System: Conventional Pd(PPh

    
    )
    
    
    
    is hydrophobic and inactive in water. Successful protein coupling uses Pd(OAc)
    
    
    combined with water-soluble, bulky ligands like ADHP (2-amino-4,6-dihydroxypyrimidine) or sSPhos .
  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the Ar-Br bond (Rate-limiting step).

    • Transmetallation: The boronic acid transfers its organic group to the Pd center (requires base).

    • Reductive Elimination: The new C-C bond forms, releasing the product.

Mechanistic Pathway

Suzuki_Mechanism Pd0 Active Catalyst Pd(0)-Ligand OxAdd Oxidative Addition (Protein-Ar-Pd-Br) Pd0->OxAdd + Protein-Ar-Br TransMet Transmetallation (Protein-Ar-Pd-R) OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (Protein-Ar-R) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Protein Protein-Ar-Br Protein->OxAdd Boronic R-B(OH)2 + Base Boronic->TransMet

Caption: Catalytic cycle for Suzuki-Miyaura coupling on a protein surface. Ligands protect Pd from aggregation and sulfur poisoning.

Part 4: Experimental Protocols

Protocol: Genetic Incorporation of p-Bromophenylalanine

Reagents:

  • E. coli BL21(DE3) cells.

  • Plasmid 1: pEVOL-pBrF (encodes MjTyrRS/tRNA

    
    ).
    
  • Plasmid 2: pET-Target-TAG (Target gene with Amber codon).

  • p-Bromophenylalanine (Sigma-Aldrich).

Procedure:

  • Transformation: Co-transform both plasmids into BL21(DE3). Plate on LB-Agar with Chloramphenicol (pEVOL) and Ampicillin/Kanamycin (pET).

  • Inoculation: Pick a single colony into 10 mL non-inducing media. Grow overnight at 37°C.

  • Induction: Dilute 1:100 into fresh media. Grow to OD

    
     = 0.5.
    
  • UAA Addition: Dissolve pBrF in minimal NaOH (to solubilize) and add to culture (Final conc: 1 mM ).

  • Expression: Add IPTG (1 mM) and Arabinose (0.02%) to induce protein and synthetase expression. Incubate at 30°C for 12-16 hours.

  • Purification: Harvest cells and purify via Ni-NTA affinity chromatography. Confirm incorporation via Mass Spectrometry (Mass shift: +Br vs. -H).

Protocol: Aqueous Suzuki-Miyaura Labeling

Reagents:

  • Purified Protein-Ar-Br (50 µM).

  • Phenylboronic acid derivative (e.g., Fluorescein-boronic acid).

  • Catalyst: Na

    
    PdCl
    
    
    
    or Pd(OAc)
    
    
    .
  • Ligand: 2-amino-4,6-dihydroxypyrimidine (ADHP ) or sSPhos.

  • Buffer: Sodium Phosphate (50 mM, pH 8.0).

Procedure:

  • Preparation: Prepare a stock solution of Pd(OAc)

    
     (10 mM) and Ligand (40 mM) in water. Stir for 30 mins to form the active complex.
    
  • Reaction Mix: In a microcentrifuge tube, combine:

    • Protein-Ar-Br (50 µM final)

    • Boronic Acid (1 mM final, 20 equiv)

    • Pd-Ligand Complex (250 µM final, 5 equiv)

  • Incubation: Incubate at 37°C for 1-4 hours . (Note: Aryl bromides require slightly elevated temps compared to iodides).

  • Quenching: Add excess DTT or spin-filter to remove catalyst.

  • Analysis: Analyze by LC-MS or SDS-PAGE (fluorescence imaging).

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Protein Yield Toxicity of pBrF or synthetase efficiency.Lower induction temperature to 25°C; optimize pBrF concentration (0.5 - 2 mM).
Truncated Protein Inefficient suppression (Stop codon termination).Ensure pEVOL plasmid is maintained; use release factor deficient strains (e.g., E. coli C321.ΔA).
No Coupling Reaction Catalyst poisoning by Cys/Met; Oxidation of Pd.Use high ligand-to-metal ratio (4:1); degas buffers; block surface Cys residues with iodoacetamide prior to coupling.
Protein Precipitation Reaction conditions too harsh (Temp/Solvent).Add 10-20% DMSO or Glycerol to buffer; reduce temp to 30°C and extend time.

References

  • Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science. Link

  • Wang, L., & Schultz, P. G. (2004).[3] "Expanding the Genetic Code." Angewandte Chemie International Edition. Link

  • Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification." Nature Communications. Link

  • Chalker, J. M., et al. (2009). "Methods for converting cysteine to dehydroalanine on peptides and proteins." Chemical Science. Link (Note: Relevant for Pd-mediated chemistry context).

  • Vilar, R., et al. (2006). "Probing the reactivity of Pd-complexes in water: implications for Suzuki-Miyaura coupling." Journal of the American Chemical Society. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate

Executive Summary This application note details the robust synthesis of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (also known as 4-bromo-L-phenylalanine methyl ester) starting from L-phenylalanine .[1] The target m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (also known as 4-bromo-L-phenylalanine methyl ester) starting from L-phenylalanine .[1]

The target molecule is a critical non-natural amino acid scaffold used extensively in the synthesis of peptidomimetics and as a precursor for Suzuki-Miyaura cross-coupling reactions in drug discovery.[1] This protocol prioritizes stereochemical integrity , scalability , and operational safety , utilizing a two-stage transformation: regioselective bromination followed by acid-catalyzed esterification.[1]

Key Performance Indicators (KPIs)
ParameterSpecification
Starting Material L-Phenylalanine (CAS: 63-91-2)
Target Product Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate HCl
Overall Yield 65–75% (Two steps)
Enantiomeric Excess (ee) >98% (S-isomer retention)
Purity (HPLC) >97%

Strategic Retrosynthesis & Mechanism

The synthesis is designed to avoid the use of expensive protected intermediates (like Boc/Fmoc) during the functionalization phase. We utilize the directing power of the amino acid side chain in acidic media to achieve para-selectivity.

Reaction Pathway (Graphviz)[1]

ReactionScheme LPhe L-Phenylalanine (Starting Material) Inter 4-Bromo-L-phenylalanine (Intermediate) LPhe->Inter Step 1: Bromination Br2, HBr/AcOH Electrophilic Aromatic Substitution Target Methyl (2S)-2-amino-3- (4-bromophenyl)propanoate HCl (Target) Inter->Target Step 2: Esterification SOCl2, MeOH Acyl Chloride Mechanism

Figure 1: Synthetic pathway transforming L-Phenylalanine to the target methyl ester.[1]

Detailed Experimental Protocols

Phase 1: Regioselective Bromination of L-Phenylalanine

Direct bromination of L-phenylalanine is challenging due to the deactivating nature of the protonated amine. However, using a high concentration of hydrobromic acid (HBr) facilitates the reaction while protecting the chiral center from racemization.[1]

Reagents:

  • L-Phenylalanine (1.0 equiv)[1]

  • Bromine (

    
    ) (1.1 equiv)
    
  • Hydrobromic acid (48% aq.)

  • Glacial Acetic Acid (Solvent/Catalyst)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve L-Phenylalanine (16.5 g, 100 mmol) in a mixture of 48% HBr (50 mL) and Glacial Acetic Acid (20 mL) .

    • Note: The acidic medium ensures the amine is fully protonated (

      
      ), preventing oxidation of the nitrogen.
      
  • Bromine Addition: Cool the solution to 10–15°C. Add Bromine (17.6 g, 5.6 mL, 110 mmol) dropwise over 30 minutes.

    • Safety: Bromine is highly toxic and corrosive. Use a scrubber or efficient fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Mechanism:[2] The reaction proceeds via electrophilic aromatic substitution. While the ammonium group is meta-directing, the alkyl group is ortho/para directing. Steric hindrance at the ortho position favors the para product.

  • Quenching: Decolorize excess bromine by adding a saturated solution of Sodium Bisulfite (

    
    )  dropwise until the orange color fades.
    
  • Isolation: Neutralize the solution to pH ~5.5 (the isoelectric point) using 50% NaOH or concentrated Ammonia. A white precipitate of 4-bromo-L-phenylalanine will form.

  • Purification: Filter the solid, wash with ice-cold water (2 x 20 mL) and ethanol (1 x 20 mL). Recrystallize from boiling water if necessary.

    • Expected Yield: ~70%[3]

    • Checkpoint: Check Optical Rotation. Lit:

      
       (c=1, 1N HCl).
      
Phase 2: Methyl Esterification

This step utilizes in situ generation of anhydrous HCl via Thionyl Chloride to catalyze Fischer esterification.[1]

Reagents:

  • 4-Bromo-L-phenylalanine (from Phase 1)

  • Thionyl Chloride (

    
    ) (2.5 equiv)
    
  • Methanol (Anhydrous)[4]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen. Add Methanol (anhydrous, 100 mL) and cool to 0°C in an ice bath.

  • Activation: Add Thionyl Chloride (18 mL, 250 mmol) dropwise over 20 minutes.

    • Critical Control: The reaction is exothermic.[1][5] Maintain temp < 10°C to prevent splashing or loss of reagent.

    • Chemistry:

      
      . This generates anhydrous HCl.[1]
      
  • Addition: Add 4-Bromo-L-phenylalanine (24.4 g, 100 mmol) in portions to the cold solution.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).

  • Workup: Evaporate the solvent under reduced pressure to obtain a viscous oil or solid.

  • Crystallization: Triturate the residue with cold Diethyl Ether or Ethyl Acetate to induce crystallization of the hydrochloride salt.[1]

  • Final Drying: Filter the white solid and dry under high vacuum.

Process Workflow & Quality Control

Operational Workflow (Graphviz)

Workflow cluster_0 Phase 1: Bromination cluster_1 Phase 2: Esterification Step1 Dissolve L-Phe in HBr/AcOH Step2 Add Br2 at 10°C Stir 16h Step1->Step2 Step3 Quench (NaHSO3) & Neutralize Step2->Step3 Step4 Filter & Dry Intermediate Step3->Step4 Step5 Generate HCl (MeOH + SOCl2) Step4->Step5 Transfer Solid Step6 Add Intermediate & Reflux Step5->Step6 Step7 Evaporate & Triturate Step6->Step7 Final Final QC: NMR, HPLC, Rotation Step7->Final

Figure 2: Step-by-step operational workflow for the synthesis.

Analytical Specifications (Self-Validation)

To ensure the protocol was successful, compare your results against these standards:

TestMethodAcceptance Criteria
Identity 1H NMR (300 MHz, DMSO-d6)

8.6 (br s, NH3+), 7.5 (d, 2H), 7.2 (d, 2H), 4.3 (t, 1H), 3.7 (s, 3H), 3.1 (d, 2H).[1]
Purity HPLC (C18 column, MeCN/H2O)Single peak > 97% area.
Chirality Chiral HPLC or Polarimetry

(c=1, MeOH) for the ester HCl salt.[1]
Melting Point Capillary Method195–198°C (Decomposition)

Troubleshooting & Critical Insights

Racemization Control
  • Risk: High temperatures during the bromination or esterification can lead to partial racemization via enolization.

  • Mitigation: Do not exceed 70°C during reflux. Ensure the esterification is strictly anhydrous, as water promotes hydrolysis and subsequent racemization.[1]

Regioselectivity in Bromination
  • Issue: Formation of ortho-bromo or di-bromo byproducts.

  • Insight: The large protonated amino group (

    
    ) and the carboxylic acid group create significant steric bulk, naturally favoring the para position.[1] If HPLC shows >5% ortho impurity, recrystallize the intermediate from water before proceeding to Step 2.[1]
    
Safety: Thionyl Chloride
  • Hazard:

    
     reacts violently with water.[1]
    
  • Protocol: Always quench glassware and waste in a designated lime/ice bath.[1] Ensure the Methanol used is "Dry" or "Anhydrous" grade to prevent runaway HCl generation.[1]

References

  • Preparation of 4-Bromo-L-phenylalanine

    • Source: PubChem. (2025).[6] 4-Bromo-L-phenylalanine | C9H10BrNO2.[6] National Institutes of Health.

    • URL:[Link]

  • Esterification Protocol (Thionyl Chloride/Methanol)

    • Source: Li, Z., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters.
    • URL:[Link]

  • General Amino Acid Esterification Guide

    • Source: BenchChem. (2025).[7] An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride (Applicable Methodology).

  • Properties of Methyl (2S)-2-amino-3-(4-bromophenyl)

Sources

Application

Protocol for Suzuki-Miyaura coupling using 4-bromo-L-phenylalanine methyl ester

Target Substrate: 4-bromo-L-phenylalanine methyl ester (HCl salt or free base) Application: Peptidomimetics, Unnatural Amino Acid Synthesis, Drug Discovery Version: 2.0 (Optimized for Enantiomeric Retention) Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 4-bromo-L-phenylalanine methyl ester (HCl salt or free base) Application: Peptidomimetics, Unnatural Amino Acid Synthesis, Drug Discovery Version: 2.0 (Optimized for Enantiomeric Retention)

Executive Summary & Strategic Rationale

In drug development, the synthesis of biaryl-alanine derivatives (e.g., biphenyl-alanine) is a critical transformation for creating high-affinity peptide ligands. However, the use of 4-bromo-L-phenylalanine methyl ester presents a unique chemical conflict: the conditions required to activate the aryl bromide (basic, elevated temperatures) are chemically antagonistic to the acidic


-proton of the amino acid, leading to high risks of racemization  (conversion of L-isomer to D-isomer).

This protocol departs from "textbook" Suzuki conditions (e.g., Pd(PPh


)

/ Na

CO

) which frequently result in 10–25% racemization. Instead, we utilize a Sterically Demanding, Electron-Rich Phosphine Strategy (SPhos) combined with mild bases. This approach accelerates the oxidative addition and reductive elimination steps, minimizing the residence time of the palladium species and allowing for lower thermal loads, thereby preserving chiral integrity.
Core Mechanistic Logic[1]
  • Chiral Preservation: We utilize K

    
    PO
    
    
    
    (anhydrous) or KF instead of carbonates. Carbonates act as shuttles for proton abstraction at the
    
    
    -position; phosphates are less basic in organic media but sufficiently active for boronic acid activation.
  • Catalyst Efficiency: The Buchwald ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) forms a highly active monoligated Pd(0) species, facilitating coupling at temperatures as low as 40–60°C, significantly below the threshold for rapid thermal racemization.

  • Amine Management: While direct coupling of the free amine is possible, it carries a risk of catalyst poisoning (N-coordination to Pd). The "Gold Standard" protocol below incorporates an in-situ or pre-protection strategy (N-Boc) to ensure reproducibility in GLP environments.

Visual Workflows

Figure 1: Reaction Decision Tree & Workflow

G Start Start: 4-bromo-L-Phe-OMe (HCl Salt) Decision Is Enantiomeric Excess (ee%) Critical (>99%)? Start->Decision RouteA Route A: High-Fidelity (Recommended) Protect Amine -> Couple -> Deprotect Decision->RouteA Yes (Drug Dev) RouteB Route B: Rapid Screening Direct Coupling (Excess Base) Decision->RouteB No (Rough SAR) StepA1 1. N-Boc Protection (Boc2O, TEA, DCM) RouteA->StepA1 StepB1 1. Neutralization in situ (3.5 eq Base) RouteB->StepB1 StepA2 2. SPhos-Pd Coupling (Mild Base, 60°C) StepA1->StepA2 StepA3 3. Acidic Deprotection (HCl/Dioxane or TFA) StepA2->StepA3 Result Final Biaryl Product Check Chiral HPLC StepA3->Result StepB2 2. High-Load Coupling (Pd(dppf)Cl2, 80-100°C) StepB1->StepB2 StepB2->Result

Caption: Decision matrix for selecting the optimal synthetic route based on purity requirements.

Figure 2: Catalytic Cycle & Racemization Avoidance

Mechanism Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast w/ SPhos TransMet Transmetallation OxAdd->TransMet BaseStep Base Activation (Boronate formation) BaseStep->TransMet Mild Base (K3PO4) RedElim Reductive Elimination (Product Release) TransMet->RedElim Racemization RISK: Racemization Occurs if Base is too strong or Temp > 80°C TransMet->Racemization Slow step allows proton abstraction RedElim->Pd0

Caption: The SPhos ligand accelerates the cycle, reducing the time window for base-mediated racemization.

Protocol A: The "Gold Standard" (N-Boc Protected)

Recommended for all GLP/GMP campaigns and primary library synthesis.

Materials
  • Substrate: 4-bromo-L-phenylalanine methyl ester HCl (1.0 equiv)

  • Protection Reagents: Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 equiv), Triethylamine (TEA, 2.5 equiv), DCM.
    
  • Coupling Reagents: Aryl Boronic Acid (1.2–1.5 equiv).

  • Catalyst System: Pd(OAc)

    
     (2–5 mol%) + SPhos (4–10 mol%) OR  Pd(dppf)Cl
    
    
    
    ·DCM (for less hindered substrates).
  • Base: K

    
    PO
    
    
    
    (Tribasic Potassium Phosphate), finely ground, anhydrous.
  • Solvent: Toluene/Water (10:1) or THF/Water (10:1).

Step 1: N-Boc Protection (Pre-requisite)
  • Suspend 4-bromo-L-phenylalanine methyl ester HCl (10 mmol) in DCM (30 mL) at 0°C.

  • Add TEA (25 mmol) dropwise. The suspension will clear as the free base forms.

  • Add Boc

    
    O (11 mmol) dissolved in minimal DCM.
    
  • Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (ninhydrin stain will disappear; UV active spot shifts).

  • Workup: Wash with 1M HCl (cold), sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
    • Checkpoint: Obtain white solid/foam. Yield should be >95%.

Step 2: SPhos-Mediated Suzuki Coupling
  • Setup: In a reaction vial equipped with a magnetic stir bar, add:

    • N-Boc-4-bromo-L-Phe-OMe (1.0 equiv)

    • Aryl Boronic Acid (1.3 equiv)

    • K

      
      PO
      
      
      
      (2.0 equiv)
    • SPhos (0.04 equiv, 4 mol%)

    • Pd(OAc)

      
       (0.02 equiv, 2 mol%)
      
    • Note: Pre-complexed SPhos-Pd-G2 catalyst can replace separate Pd/Ligand addition for higher reproducibility.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon/Nitrogen (

    
    ).
    
  • Solvent Addition: Add degassed Toluene (or THF) and Water (ratio 10:1) via syringe. Concentration should be roughly 0.1 M relative to the substrate.

  • Reaction: Heat to 60°C (oil bath or heating block).

    • Critical: Do not exceed 80°C unless conversion is stalled. High heat promotes racemization.

  • Monitoring: Check LCMS at 2 hours. The reaction is typically complete within 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry organic layer over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection (If required)
  • Dissolve the coupled product in 4M HCl in Dioxane (10 vol).

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo to afford the biaryl-alanine methyl ester hydrochloride.

Protocol B: Direct Coupling (Free Amine/Salt)

Use only for rapid scoping where <5% racemization is acceptable.

Materials
  • Substrate: 4-bromo-L-phenylalanine methyl ester HCl.

  • Catalyst: Pd(dtbpf)Cl

    
     or Pd(dppf)Cl
    
    
    
    (5 mol%).
  • Base: Na

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (3.5 equiv required to neutralize HCl and activate Boron).
  • Solvent: DME/Water (2:1) or Dioxane/Water.[2]

Procedure
  • Combine substrate (1.0 equiv), Boronic acid (1.5 equiv), and Base (3.5 equiv) in a pressure vial.

  • Add solvents and degas vigorously (sparge with Argon for 10 mins).

  • Add Catalyst (5 mol%) under Argon flow.

  • Seal and heat to 80°C for 4–12 hours.

  • Risk: The free amine can coordinate to Pd, slowing the reaction and requiring higher temps, which increases racemization risk.

  • Workup: Standard extraction.

Analytical Quality Control

To validate the protocol, you must prove the retention of chirality.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV (254 nm) / LCMS> 95%
Enantiomeric Excess (ee) Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns)> 98% ee
Racemization Check Compare product retention time against a deliberate racemic standard (made by coupling DL-4-Br-Phe-OMe).Single peak matching L-standard

Chiral HPLC Conditions (Example):

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow: 1.0 mL/min.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by free amine (if using Protocol B).Switch to Protocol A (Boc-protection).
Low Conversion (<50%) Protodeboronation of boronic acid.Add boronic acid in portions; switch base to KF.
Racemization (>5% D-isomer) Temperature too high / Base too strong.Lower temp to 50°C; Switch base from Carbonate to Phosphate (K

PO

).
Black Precipitate (Pd Black) Catalyst decomposition.Ensure strict inert atmosphere (Argon); Add more ligand (SPhos).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. (Foundational work on SPhos ligands). Link

  • Ma, D., et al. (2009).

    
    -Amino Acids.[3][4] The Journal of Organic Chemistry, 74(22), 8719–8725. Link
    
  • Prieto, M., et al. (2017).[5] The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization.[3][5] Molecules, 22(3), 364. Link

  • BenchChem Application Notes. (2025). Protocols for Suzuki Coupling Reactions with 4'-Bromovalerophenone (Analogous conditions for aryl ketone/amino acid systems). Link

Sources

Method

Application Note: Chemoselective Cross-Coupling of H-Phe(4-Br)-OMe

Executive Summary & Strategic Overview H-Phe(4-Br)-OMe (Methyl 4-bromo-L-phenylalaninate) is a "privileged scaffold" in medicinal chemistry, serving as a gateway to non-natural biphenylalanines and rigidified peptidomime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

H-Phe(4-Br)-OMe (Methyl 4-bromo-L-phenylalaninate) is a "privileged scaffold" in medicinal chemistry, serving as a gateway to non-natural biphenylalanines and rigidified peptidomimetics. However, functionalizing this molecule presents a distinct chemoselective challenge: The "Amine-Bromide" Competition.

In standard Palladium (Pd)-catalyzed cross-couplings, the free


-amine (

) presents two risks:
  • Catalyst Poisoning: The amine can coordinate strongly to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle.

  • Racemization: The basic conditions required for the Suzuki-Miyaura reaction can deprotonate the

    
    -carbon (pKa ~16-17), leading to irreversible loss of chirality (
    
    
    
    ).

This guide details protocols specifically engineered to overcome these barriers without requiring prior N-protection (e.g., Boc/Fmoc), utilizing Buchwald Precatalysts (SPhos Pd G2) and specific base/solvent combinations to ensure high yield and enantiomeric retention.

Reaction Landscape & Mechanistic Logic

The following diagram illustrates the divergent pathways for this substrate and the critical control points.

ReactionLandscape Substrate H-Phe(4-Br)-OMe (HCl Salt) Trap_Poison RISK: Cat. Poisoning (Pd-Amine Complex) Substrate->Trap_Poison Unhindered Pd Suzuki Suzuki-Miyaura (Biaryl Synthesis) Substrate->Suzuki + Ar-B(OH)2 SPhos Pd G2 Sonogashira Sonogashira (Alkyne Linkers) Substrate->Sonogashira + Alkyne Pd/Cu-free Trap_Racemization RISK: Racemization (via Enolate) Suzuki->Trap_Racemization Strong Base High Temp Product_A 4-Biaryl-Phe Analogs (>98% ee) Suzuki->Product_A K3PO4 / 40-60°C Product_B Rigid Alkyne Linkers Sonogashira->Product_B

Figure 1: Reaction landscape highlighting the critical risks of racemization and catalyst poisoning inherent to unprotected amino acid coupling.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol utilizes SPhos Pd G2 , a precatalyst that rapidly generates the active mono-ligated Pd(0) species. The bulky SPhos ligand creates a "protective shell" around the palladium, preventing the substrate's free amine from coordinating and deactivating the catalyst [1, 2].

Experimental Design Parameters
ParameterRecommendationRationale
Catalyst SPhos Pd G2 (1–3 mol%)Rapid oxidative addition; prevents amine coordination; suppresses racemization [2].
Base K₃PO₄ (3.0 equiv)Mild enough to minimize

-deprotonation (racemization) but strong enough to activate boronic acid. Avoid hydroxides (NaOH).
Solvent THF:Water (10:1) Water is essential for the base solubility and boronate activation.
Temp 40–60 °C Keep as low as possible. High temps (>80°C) dramatically increase racemization risk [1].
Step-by-Step Methodology
  • Preparation:

    • To a reaction vial equipped with a magnetic stir bar, add H-Phe(4-Br)-OMe·HCl (1.0 equiv, e.g., 294 mg, 1.0 mmol).

    • Add Aryl Boronic Acid (1.5 equiv).

    • Add K₃PO₄ (3.0 equiv, finely ground).

    • Add SPhos Pd G2 (0.02 equiv / 2 mol%).

  • Inerting:

    • Seal the vial with a septum cap.[1][2]

    • Evacuate and backfill with Argon (or Nitrogen) 3 times . Critical: Oxygen promotes homocoupling of boronic acids.

  • Solvent Addition:

    • Add degassed THF (4.5 mL) and degassed Water (0.5 mL) via syringe.

    • Note: The HCl salt will neutralize upon solvent/base addition, generating the free amine in situ.

  • Reaction:

    • Stir vigorously at 50 °C for 4–12 hours.

    • Monitoring: Check by LC-MS. Look for the disappearance of the bromide (M+H: ~258/260) and appearance of the biaryl product.

  • Workup (Chemo-Selective):

    • Cool to room temperature.[1][3][4]

    • Dilute with EtOAc (20 mL) and Water (10 mL).

    • Crucial Step: The product is a free amine. Ensure the aqueous layer pH is basic (~pH 9-10) to keep the amine in the organic phase. If necessary, add a small amount of sat. NaHCO₃.

    • Extract the aqueous layer 2x with EtOAc.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[5]

  • Purification:

    • Flash chromatography (DCM/MeOH gradients). Note: Silica is acidic; add 1% Et₃N to the eluent to prevent streaking of the amine.

Protocol B: Sonogashira Coupling (Alkyne Linkers)

Standard Sonogashira conditions use Copper (CuI).[5][6] However, Copper can chelate to the free amino acid, causing "blue" complexes and lower yields. We recommend a Copper-Free approach or a highly optimized low-Cu protocol [3].

Experimental Design Parameters
ParameterRecommendationRationale
Catalyst PdCl₂(PPh₃)₂ (5 mol%)Robust, standard catalyst for alkynylation.
Co-Catalyst CuI (1–2 mol%)Keep CuI load minimal to avoid amine chelation.
Base/Solvent Et₃N (Excess) / DMFEt₃N acts as both base and ligand stabilizer.
Temp RT to 50 °C Higher temps promote polymerization of the free amine.
Step-by-Step Methodology
  • Setup:

    • Charge a Schlenk flask with H-Phe(4-Br)-OMe·HCl (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (4 mg, 0.02 mmol).

    • Alternative: For Cu-free, use Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).

  • Degassing:

    • Evacuate/Backfill with Argon (3 cycles).

  • Reagent Addition:

    • Add anhydrous DMF (5 mL) and Et₃N (3.0 equiv, 0.42 mL).

    • Add the Terminal Alkyne (1.2 equiv) dropwise.

  • Reaction:

    • Stir at Room Temperature for 1 hour. If conversion is low (<10%), heat to 50 °C .

    • Observation: The solution often turns dark brown/black. This is normal.

  • Workup:

    • Dilute with water (30 mL) and extract with Et₂O or EtOAc.

    • Wash organics with brine (3x) to remove DMF.

    • Concentrate and purify via column chromatography.[5]

Troubleshooting & Critical Control Points

The Racemization Check

If the optical purity of the product is critical (e.g., for peptide synthesis), you must validate the enantiomeric excess (ee).

  • Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

  • Racemic Standard: Run a small scale reaction using racemic H-Phe(4-Br)-OMe to establish the separation method.

"In-Situ" Protection Strategy

If direct coupling fails (yield <30%) or racemization is high (>5%), switch to an In-Situ Protection workflow:

  • Treat H-Phe(4-Br)-OMe with Boc₂O (1.1 equiv) and Et₃N in DCM (1 hr, RT).

  • Perform the Suzuki coupling on the crude Boc-intermediate (Standard conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).

  • Deprotect with 4M HCl/Dioxane. This adds two steps but guarantees 99% ee and high yields.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + H-Phe(4-Br)-OMe TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 - Biaryl

Figure 2: The Catalytic Cycle. Note that SPhos (L) facilitates the difficult Oxidative Addition and protects the Pd center from the substrate's amine during the cycle.

References

  • Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification. Source: MDPI (Molecules) URL:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application

Application Note: Optimized Coupling Strategies for the Incorporation of Methyl 4-Bromophenylalaninate in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals. Abstract: The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the modulation of...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and selectivity. Methyl 4-bromophenylalaninate, a functionalized phenylalanine analog, presents unique challenges during solid-phase peptide synthesis (SPPS) due to both steric and electronic factors. This guide provides an in-depth analysis of these challenges and offers detailed, field-proven protocols for its efficient incorporation. We focus on the selection of appropriate coupling reagents, optimization of reaction conditions, and troubleshooting strategies to ensure high-purity synthesis of peptides containing this sterically demanding residue.

Introduction: The Challenge of Incorporating Methyl 4-Bromophenylalaninate

The synthesis of high-quality peptides is contingent on the near-quantitative formation of amide bonds at every cycle. While standard amino acids can often be coupled with high efficiency, non-canonical residues like methyl 4-bromophenylalaninate introduce significant hurdles. Understanding the root cause of these difficulties is critical for designing a successful synthesis strategy.

The Primary Obstacle: Steric Hindrance

Steric hindrance is a phenomenon where the size and spatial arrangement of atoms obstruct a chemical reaction.[1] In the case of methyl 4-bromophenylalaninate, the bulky 4-bromophenyl side chain, positioned at the β-carbon, physically impedes the approach of the activated carboxyl group to the nucleophilic N-terminal amine of the growing peptide chain. This steric clash can dramatically slow down the rate of amide bond formation, leading to incomplete reactions, low yields, and the formation of undesirable deletion sequences.[1] This challenge is common among amino acids with bulky side chains, such as Valine and Isoleucine, but is often exacerbated by the rigid aromatic structure of phenylalanine analogs.[1]

Secondary Factor: Electronic Effects

The bromine atom on the phenyl ring is electron-withdrawing. While the primary impact on coupling efficiency is steric, these electronic effects can influence the reactivity of the molecule and the properties of the final peptide.[2] Inductive effects from side chains are known to influence peptide backbone conformation and reactivity, making the choice of an optimal coupling strategy even more critical to overcome any potential deactivation.[2][3]

Strategic Selection of Coupling Reagents

The success of coupling a hindered amino acid is overwhelmingly dependent on the choice of activating reagent. Modern peptide synthesis relies on in-situ activating reagents that convert the carboxylic acid into a highly reactive species capable of overcoming the steric barrier.[4] These reagents are broadly classified into carbodiimides and onium salts.

Carbodiimides: The Economical Workhorse

Carbodiimides, such as N,N'-Diisopropylcarbodiimide (DIC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are cost-effective and widely used coupling reagents.[5] They function by reacting with the N-α-protected amino acid to form a highly reactive O-acylisourea intermediate.[6][7]

However, this intermediate is prone to a debilitating side reaction: intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the coupling.[6] To mitigate this and to reduce the risk of racemization, a nucleophilic additive is essential. Modern strategies favor OxymaPure (Ethyl cyano(hydroxyimino)acetate) over the potentially explosive HOBt. The additive intercepts the O-acylisourea to form a more stable active ester that is still sufficiently reactive to acylate the amine.[8] While effective, this method may require longer reaction times or double coupling for a residue as hindered as methyl 4-bromophenylalaninate.

Onium Salts: The High-Efficiency Solution

For difficult and sterically hindered couplings, onium salts (aminium/uronium and phosphonium) are the reagents of choice, offering rapid reaction kinetics and superior coupling efficiency.[9][10]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) are considered the gold standard.[5][8] HATU's exceptional performance stems from the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within its structure.[4][11] Upon activation of the carboxylic acid, a highly reactive OAt-active ester is formed. The neighboring pyridine nitrogen in the HOAt group provides anchimeric assistance, accelerating the aminolysis step and minimizing epimerization, making HATU arguably the most effective reagent for challenging sequences.[4][12]

  • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and its more reactive analog PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are powerful alternatives.[4][5] They activate carboxylic acids to form acyloxyphosphonium species. A key advantage of phosphonium salts like PyAOP is their inability to form guanidinium byproducts, a potential side reaction with uronium reagents if used in excess.[8]

Data Presentation: Comparison of Coupling Reagents
Reagent ClassExample(s)Mechanism of ActionAdvantages for Hindered CouplingsKey Considerations
Carbodiimide DIC, EDCForms O-acylisourea intermediateCost-effective; soluble byproducts (with DIC/EDC)Slower kinetics; requires an additive (e.g., OxymaPure) to prevent N-acylurea formation and reduce racemization.[5][6]
Uronium/Aminium HATU, HCTUForms highly reactive OAt/OBt active estersVery rapid and efficient; low racemization, especially with HATU.[11][12] Considered the standard for difficult sequences.[8]Higher cost; excess reagent can cause N-terminal guanidinylation.[8][12]
Phosphonium PyBOP, PyAOPForms acyloxyphosphonium intermediateHigh reactivity with low racemization risk; no guanidinylation side reaction.[4][8]Higher cost than carbodiimides; PyAOP is extremely reactive.[4]

Experimental Protocols

The following protocols are designed for manual or automated solid-phase peptide synthesis (SPPS) using Fmoc chemistry. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Materials & Reagents
  • Resin: Fmoc-Rink Amide or other suitable resin, pre-loaded with the first amino acid.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection: 20% Piperidine in DMF (v/v).

  • Amino Acid: Fmoc-4-Br-Phe-OH (Methyl ester is the final product after cleavage and deprotection).

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine.

  • Washing Solvents: DMF, DCM.

  • Kaiser Test Kit: Reagent A (Ninhydrin in Ethanol), Reagent B (Phenol in Ethanol), Reagent C (KCN in Pyridine).

Monitoring the Coupling Reaction: The Kaiser Test

The Kaiser (ninhydrin) test is crucial for confirming the completion of a coupling reaction by detecting free primary amines.[13] A successful coupling results in a negative test (no free amine).

  • After the coupling step and subsequent washes, collect a few resin beads.

  • Wash the beads thoroughly with ethanol and add 2-3 drops of each Kaiser test reagent (A, B, and C).

  • Heat the sample at 100°C for 3-5 minutes.

  • Interpretation:

    • Intense Blue Beads: Incomplete coupling (free primary amine present).

    • Colorless/Yellowish Beads: Complete coupling (no free primary amine).

Protocol 1: High-Efficiency Coupling using HATU (Recommended Method)

This protocol is optimized for incorporating sterically demanding residues and is the recommended starting point for methyl 4-bromophenylalaninate.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, then treat with a fresh portion of the solution for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-4-Br-Phe-OH (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

  • Coupling:

    • Add DIPEA (8.0 eq.) to the activation solution and vortex briefly.

    • Immediately add the complete activation solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended overnight.[1]

  • Monitoring & Washing:

    • Perform a Kaiser test to confirm reaction completion.

    • If the test is positive, drain the reaction vessel and repeat steps 4 and 5 (a "double coupling").[13]

    • If the test is negative, drain the solution and wash the resin with DMF (3-5 times) and DCM (3 times) to prepare for the next cycle.

  • Capping (Optional): If the Kaiser test remains strongly positive after a double coupling, cap the unreacted amines using an acetic anhydride/DIPEA solution in DMF to prevent deletion sequence formation.[13]

Protocol 2: Carbodiimide-Mediated Coupling using DIC/OxymaPure

This protocol provides a more economical, albeit potentially less efficient, alternative.

  • Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve Fmoc-4-Br-Phe-OH (4.0 eq.) and OxymaPure (4.0 eq.) in DMF.

    • Add the solution to the deprotected resin.

    • Add DIC (4.0 eq.) to the resin slurry.

  • Coupling: Agitate the reaction mixture at room temperature. The reaction will be significantly slower than with HATU; allow at least 4-6 hours for the initial coupling.

  • Monitoring & Recoupling:

    • Perform a Kaiser test. A positive result is common with this method for hindered residues.

    • If the test is positive, perform a double coupling by repeating steps 2 and 3.

    • Once the test is negative, wash the resin as described in Protocol 1, step 6.

Mechanistic Insights & Workflows

Visualizing the chemical processes and experimental steps can aid in understanding and execution.

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase R_COOH Fmoc-AA-COOH R_COO Fmoc-AA-COO⁻ R_COOH:e->R_COO:w -H⁺ HATU HATU Active_Ester OAt-Active Ester (Highly Reactive) HATU->Active_Ester + Tetramethylurea Base Base (DIPEA) Peptide_NH2 H₂N-Peptide-Resin Active_Ester->Peptide_NH2 Nucleophilic Attack Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond + H₂N-Peptide-Resin R_COO->Active_Ester + Tetramethylurea HOAt HOAt (Released)

Caption: HATU-mediated activation and amide bond formation.

SPPS_Workflow start Start Cycle: Resin-Bound Peptide deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Couple Fmoc-4-Br-Phe-OH (HATU/DIPEA in DMF) wash1->coupling wash2 4. DMF/DCM Wash coupling->wash2 kaiser 5. Kaiser Test wash2->kaiser complete Cycle Complete kaiser->complete Negative recouple Perform Double Coupling kaiser->recouple Positive recouple->coupling Repeat Step 3

Caption: Workflow for a single amino acid coupling cycle in SPPS.

Conclusion

The successful incorporation of methyl 4-bromophenylalaninate is a solvable challenge that requires a deliberate and informed approach. While economical carbodiimide-based methods can be attempted, they often necessitate extended reaction times and repetitive couplings. For achieving the highest efficiency, purity, and reliability, the use of a potent uronium salt reagent, particularly HATU , is strongly recommended.[5][11] Its ability to rapidly generate a highly activated ester intermediate effectively overcomes the steric barrier presented by the bulky side chain.[4] Regardless of the method chosen, diligent monitoring of the reaction's progress with tools like the Kaiser test is a non-negotiable step to ensure the integrity of the final peptide product.[13]

References

  • Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. Retrieved from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733-5739. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). CreoSalus. Retrieved from [Link]

  • Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11689-11694. [Link]

  • Request PDF: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate. Retrieved from [Link]

  • Kung, J. W., et al. (2015). Electronic coupling through natural amino acids. The Journal of Chemical Physics, 143(22), 225101. [Link]

  • Kates, S. A., et al. (1998). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 95(18), 10519-10524. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). ProPeptide. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab, UC Irvine. Retrieved from [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022, September 20). Synform. [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Peptide library synthesis: using two different coupling reagents to improve overall crude purity. (2023, February 7). Biotage. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Albericio, F., et al. (1998). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition, 37(18), 2466-2469. [Link]

  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3248-3257. [Link]

  • Use of excess carbodiimide for peptide synthesis at elevated temperatures. (2018). Google Patents.
  • Shoulders, M. D., & Raines, R. T. (2005). An electronic effect on protein structure. Protein Science, 14(7), 1801-1805. [Link]

  • 3.7 Phosphonium Salts. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Conibear, A. C., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry, 66(9), 5976-5998. [Link]

  • El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. Journal of Chemical & Engineering News. [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism. (2021, January 18). The Organic Chemistry Tutor. Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). MDPI. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3). Frontiers in Bioengineering and Biotechnology. [Link]

  • Effect of peptide orientation on electron transfer. (n.d.). ResearchGate. Retrieved from [Link]

  • Scalable synthesis and coupling of quaternary α-arylated amino acids. (2021, June 9). Nature Communications. [Link]

  • Gibson, S. E., et al. (n.d.). Transition Metal Mediated Synthesis of Conformationally Constrained Phenylalanine Analogues and Their Applications. Imperial College London. Retrieved from [Link]

  • Peptide Synthesis: Challenges In Sustainability And Purification! (2022, April 22). Biochain Incorporated. Retrieved from [Link]

  • Monitoring of Peptide Coupling and Capping. (n.d.). AAPPTEC. Retrieved from [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023, October 19). Molecules. [Link]

Sources

Method

Protecting group strategies for (2S)-2-amino-3-(4-bromophenyl)propanoate

Application Note: Protecting Group Strategies and Downstream Functionalization of (2S)-2-amino-3-(4-bromophenyl)propanoate Executive Summary & Chemical Context (2S)-2-amino-3-(4-bromophenyl)propanoate, commonly known as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies and Downstream Functionalization of (2S)-2-amino-3-(4-bromophenyl)propanoate

Executive Summary & Chemical Context

(2S)-2-amino-3-(4-bromophenyl)propanoate, commonly known as L-4-bromophenylalanine (4-Br-Phe), is a highly versatile non-canonical amino acid. The presence of the aryl bromide moiety serves as a bio-orthogonal handle, enabling late-stage functionalization (LSF) via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings)[1]. However, the successful incorporation of this residue into complex peptide sequences requires rigorous orthogonal protecting group strategies to prevent premature debromination or unwanted side reactions during peptide elongation[2].

Strategic Selection of Protecting Groups: Causality and Risk Mitigation

The primary challenge in handling 4-Br-Phe lies in protecting the


-amino and 

-carboxyl groups without compromising the reactive C-Br bond.
  • Fmoc Strategy (Recommended for SPPS): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (cleaved by 20% piperidine in DMF). This strategy is completely orthogonal to the aryl bromide, as the mild basic conditions do not induce debromination or cross-reactivity[3].

  • Boc Strategy (Recommended for Solution-Phase): The tert-butyloxycarbonyl (Boc) group is acid-labile (cleaved by TFA). Like Fmoc, Boc deprotection avoids reductive conditions, preserving the C-Br bond intact[4].

  • Cbz/Benzyl Strategy (High Risk): The carboxybenzyl (Cbz) group and benzyl esters are traditionally removed via catalytic hydrogenation (Pd/C,

    
    ). Causality:  Palladium readily inserts into the aryl C-Br bond via oxidative addition. Under a hydrogen atmosphere, subsequent reductive elimination leads to rapid hydrodebromination (conversion of 4-Br-Phe to standard Phenylalanine). Therefore, Cbz protection must be strictly avoided unless alternative Lewis acid-mediated cleavage (e.g., TMSI) is employed.
    

Quantitative Data: Protecting Group Compatibility

Protecting GroupCleavage ReagentMechanism of CleavageOrthogonality to Aryl-BrDebromination Risk
Fmoc (N-

)
20% Piperidine / DMFBase-catalyzed eliminationExcellentLow - Stable to base
Boc (N-

)
50% TFA / DCMAcid-catalyzed solvolysisExcellentLow - Stable to acid
Cbz (N-

)
Pd/C,

(1 atm)
Catalytic HydrogenationPoorHigh - Pd inserts into C-Br
t-Butyl (C-

)
50% TFA / DCMAcid-catalyzed solvolysisExcellentLow - Stable to acid
Benzyl (C-

)
Pd/C,

(1 atm)
Catalytic HydrogenationPoorHigh - Pd inserts into C-Br

Validated Experimental Protocols

Protocol A: Synthesis of Fmoc-(2S)-2-amino-3-(4-bromophenyl)propanoate

Causality & Self-Validation: Using Fmoc-OSu instead of Fmoc-Cl prevents the formation of Fmoc-dipeptides (a common side reaction caused by mixed anhydride formation with Fmoc-Cl).

  • Preparation: Dissolve 10.0 mmol of L-4-bromophenylalanine in 20 mL of 10% aqueous

    
    . Cool the solution to 0 °C in an ice bath.
    
  • Fmoc Addition: Dissolve 10.5 mmol of Fmoc-OSu in 20 mL of dioxane. Add this solution dropwise to the aqueous amino acid solution over 30 minutes under vigorous stirring.

  • Reaction Monitoring (Self-Validating Step): Remove the ice bath and stir at room temperature for 4-6 hours. Monitor the pH continuously. The release of N-hydroxysuccinimide will cause the pH to drop; maintain the pH between 9-10 by adding 10%

    
    . A stabilization of pH indicates reaction completion.
    
  • Workup: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer with 1M HCl to pH 2.0 to precipitate the Fmoc-4-Br-Phe-OH.

  • Isolation: Extract the product with ethyl acetate (3 x 30 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation
  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour at room temperature with gentle agitation[2].

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-4-Br-Phe-OH and 3.0 equivalents of OxymaPure in DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC)[2]. Causality: DIC/Oxyma is preferred over HATU/DIPEA to minimize epimerization of the unnatural amino acid during prolonged couplings[3].

  • Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a micro-cleaved resin sample. A yellow resin indicates complete coupling, whereas a blue color indicates unreacted amines, necessitating a secondary coupling cycle.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group for the next elongation step[3].

Protocol C: On-Resin Palladium-Catalyzed Cross-Coupling
  • Oxidative Addition: Treat the resin-bound 4-Br-Phe peptide with a water-soluble palladium precursor, such as

    
    , and sSPhos ligand in DMSO to form a stable Palladium-peptide oxidative addition complex[5].
    
  • Suzuki-Miyaura Coupling: Add 2.0 equivalents of the desired aryl boronic acid and 3.0 equivalents of

    
     (base) in a degassed DMF/Water mixture. Agitate at 37 °C for 12 hours.
    
  • Self-Validation (LC-MS): Perform a micro-cleavage. The mass shift corresponding to the loss of bromine and the addition of the aryl group confirms successful cross-coupling.

  • Cleavage: Wash the resin and cleave the functionalized peptide using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail[2].

Process Visualization

G A L-4-Bromophenylalanine (Unprotected) B Fmoc-OSu / Na2CO3 N-alpha Protection A->B pH 9-10 C SPPS Elongation (DIC/OxymaPure) B->C Solid Phase D Pd-Catalyzed Cross-Coupling C->D Aryl-Br Activation E TFA Cleavage Final Peptide D->E Deprotection

Workflow for Fmoc-protection, SPPS incorporation, and Pd-catalyzed cross-coupling of 4-Br-Phe.

References

  • Palladium–peptide oxidative addition complexes for bioconjugation Source: nih.gov URL:[Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: mdpi-res.com URL: [Link]

Sources

Application

Synthesis of biaryl amino acids using brominated phenylalanine precursors

Application Note: Precision Synthesis of Biaryl Amino Acids via Suzuki-Miyaura Cross-Coupling of Brominated Phenylalanine Abstract & Strategic Significance Biaryl amino acids (e.g., biphenylalanine, aryl-tyrosine) are cr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Biaryl Amino Acids via Suzuki-Miyaura Cross-Coupling of Brominated Phenylalanine

Abstract & Strategic Significance

Biaryl amino acids (e.g., biphenylalanine, aryl-tyrosine) are critical structural motifs in modern drug design. They serve as pharmacophores in vancomycin-class antibiotics, rigidifiers in stapled peptides, and fluorescent probes for biological imaging.

This guide details the synthesis of these moieties using 4-bromo-phenylalanine as the electrophilic "handle." While the Suzuki-Miyaura cross-coupling is the industry standard for this transformation, applying it to amino acids presents unique challenges: racemization of the


-chiral center and chemo-selectivity  of protecting groups (Fmoc/Boc).

This protocol prioritizes enantiomeric retention and scalability , utilizing a Pd(dppf)Cl₂ system for robustness and a Pd(OAc)₂/SPhos system for racemization-sensitive substrates.

Mechanistic Framework

The transformation relies on the palladium-catalyzed cross-coupling between an aryl halide (the amino acid) and an arylboronic acid.

Why Brominated Phenylalanine? Using the amino acid as the electrophile (halide) rather than the nucleophile (boronic acid) is strategically superior:

  • Stability: 4-Bromo-phenylalanine is commercially available and shelf-stable. Amino acid boronic acids are prone to protodeboronation.

  • Racemization Control: Boronic acid synthesis from amino acids often requires strong bases (e.g., BuLi), destroying chirality.

Visualizing the Catalytic Cycle

The following diagram outlines the mechanism specific to this application. Note the critical "Transmetallation" step where the base activates the boron species.[1][2]

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_ArX Pd(II)-Ar-Br Complex OxAdd->PdII_ArX TransMet Transmetallation PdII_ArX->TransMet BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Activated Boronate PdII_DiAr Pd(II)-Diaryl Complex TransMet->PdII_DiAr RedElim Reductive Elimination (Product Release) PdII_DiAr->RedElim RedElim->Pd0 Regeneration Product Biaryl Amino Acid RedElim->Product Substrate Fmoc-Phe(4-Br)-OH Substrate->OxAdd Boronic Aryl-B(OH)2 Boronic->BaseAct

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling using Phenylalanine bromide. The oxidative addition inserts Pd into the C-Br bond.

Critical Parameters & Optimization

Before beginning, select the protocol based on your substrate's sensitivity.

ParameterProtocol A: Robust (Standard)Protocol B: High-Fidelity (Sensitive)
Target Substrate Boc-Phe(4-Br)-OHFmoc-Phe(4-Br)-OH (Base Sensitive)
Catalyst Pd(dppf)Cl₂ · DCM Pd(OAc)₂ + SPhos
Ligand Role Bidentate ligand prevents decomposition at high temp.Bulky, electron-rich ligand speeds up coupling, allowing milder temps.
Base Na₂CO₃ or K₂CO₃ (2.0 eq)K₃PO₄ (Mild) or NaHCO₃
Solvent Dioxane : Water (4:1)Toluene : Ethanol : Water (4:1:1)
Temperature 80–100°C60–70°C
Racemization Risk Low to ModerateVery Low (<1% ee loss)

Detailed Experimental Protocols

Protocol A: Synthesis of Boc-4-Biphenylalanine (Robust Method)

Best for scale-up where Fmoc stability is not the primary concern.

Materials:

  • Boc-4-bromo-L-phenylalanine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂[3][4][5] · DCM complex (0.03 equiv / 3 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) degassed.[2]

Step-by-Step:

  • Setup: Charge a round-bottom flask or pressure vial with Boc-4-bromo-Phe-OH (344 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).

  • Inertion: Evacuate and backfill with Argon (x3). This is crucial to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed Dioxane (4 mL) and Water (1 mL). Stir to dissolve/suspend solids.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (24 mg, 0.03 mmol) quickly against a positive stream of Argon. The solution typically turns orange/red.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by TLC (Check for disappearance of starting bromide).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with water (10 mL) and wash with EtOAc (to remove non-acidic impurities/dimers).

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2–3. The product usually precipitates or oils out.

    • Extract the acidic aqueous layer with EtOAc (3 x 15 mL).

    • Dry organics over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH + 1% AcOH) or recrystallization from Hexanes/EtOAc.

Protocol B: Synthesis of Fmoc-Biaryl-Alanine (Racemization Suppressed)

Best for preserving the Fmoc group and chiral purity.

Materials:

  • Fmoc-4-bromo-L-phenylalanine

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv) + SPhos (0.04 equiv)

  • K₃PO₄ (Potassium phosphate tribasic) (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or DME/Water.

Step-by-Step:

  • Pre-complexation (Optional but recommended): In a separate small vial, stir Pd(OAc)₂ and SPhos in the solvent for 10 mins under Argon to form the active catalyst species.

  • Main Vessel: Combine Fmoc-substrate, Boronic acid, and K₃PO₄. Purge with Argon.

  • Coupling: Transfer the catalyst solution to the main vessel via syringe.

  • Reaction: Heat to 65°C . The SPhos ligand is highly active, allowing lower temperatures which protects the base-labile Fmoc group.

  • Workup: Similar to Protocol A, but avoid prolonged exposure to acidic conditions to prevent Fmoc cleavage (though Fmoc is acid stable, it is base labile; ensure the quench neutralizes the K₃PO₄ rapidly).

Workflow & Troubleshooting Logic

The following diagram illustrates the decision matrix for synthesis and purification.

Workflow Start Start: 4-Br-Phe Protect Check Protection Start->Protect Decision Base Sensitivity? Protect->Decision PathA Protocol A: Pd(dppf)Cl2 / 85°C Decision->PathA Boc (Robust) PathB Protocol B: Pd(OAc)2+SPhos / 65°C Decision->PathB Fmoc (Sensitive) Monitor TLC/LCMS Check PathA->Monitor PathB->Monitor Issue1 Start Material Remains? Monitor->Issue1 Fix1 Add 10% more Cat Degas again Issue1->Fix1 Yes Issue2 Black Precipitate? Issue1->Issue2 No Fix1->Monitor Fix2 Pd Crash out: Add more Ligand Issue2->Fix2 Yes Purify Acid/Base Extraction + Column Issue2->Purify No

Figure 2: Operational workflow for biaryl amino acid synthesis, including troubleshooting loops.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Unreacted SM Oxygen poisoning of Pd(0).Degas solvents more thoroughly (freeze-pump-thaw). Increase catalyst loading to 5 mol%.
Protodeboronation Boronic acid instability.Use Boronic Esters (Pinacol esters) or add excess boronic acid (1.5–2.0 equiv).
Racemization (>2% D-isomer) Base too strong or Temp too high.Switch to K₃PO₄ or KF. Lower temp to 60°C. Use SPhos ligand.
Fmoc Cleavage Base hydrolysis.Reduce reaction time. Ensure temperature stays <80°C. Switch to Boc strategy if possible.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Ensure strictly anaerobic conditions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Kotha, S., & Lahiri, K. (2005). Modification of amino acids via Suzuki-Miyaura cross-coupling reaction.[6][7][8][9][10][11] Bioorganic & Medicinal Chemistry Letters.

  • Maes, V., et al. (2009). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids.[12][13] The Journal of Organic Chemistry. Link

  • Qiao, Y., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines via Nonaqueous Suzuki-Miyaura Cross-Coupling.[7][8] Organic Letters. Link

  • BenchChem Technical Support. (2025). Minimizing Racemization of Modified Amino Acids During Coupling.[13][14][15] Link

Sources

Method

Procedure for N-Boc protection of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate

Application Note: High-Efficiency N-Boc Protection of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate Abstract This application note details a robust, scalable protocol for the -tert-butyloxycarbonyl ( -Boc) protection o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency N-Boc Protection of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate

Abstract

This application note details a robust, scalable protocol for the


-tert-butyloxycarbonyl (

-Boc) protection of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. This unnatural amino acid derivative is a critical intermediate in the synthesis of peptidomimetics and serves as a scaffold for Suzuki-Miyaura cross-coupling reactions due to the para-bromo functionality. The procedure described herein utilizes a dichloromethane (DCM) / triethylamine (TEA) system, optimized for the hydrochloride salt starting material, ensuring high yields (>90%) and high enantiomeric purity.

Introduction & Strategic Significance

The protection of primary amines is a fundamental step in organic synthesis. For Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate, the


-Boc group serves two critical roles:
  • Chemo-selectivity: It masks the nucleophilic amine during subsequent metal-catalyzed cross-coupling reactions at the aryl bromide site.

  • Solubility: It significantly enhances the solubility of the amino acid ester in organic solvents, facilitating purification and downstream processing.

While aqueous basic conditions (Schotten-Baumann) are common, this protocol favors an organic phase method. This avoids potential hydrolysis of the methyl ester and ensures complete solubility of the hydrophobic 4-bromophenyl moiety.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl of di-tert-butyl dicarbonate (


). The base (Triethylamine) serves a dual purpose: it neutralizes the hydrochloride salt to generate the free amine and scavenges the tert-butanol and carbon dioxide byproducts to drive equilibrium.

BocProtectionMechanism AmineSalt Amine HCl Salt (Starting Material) FreeAmine Free Amine (Nucleophile) AmineSalt->FreeAmine + Et3N (Deprotonation) Transition Tetrahedral Intermediate FreeAmine->Transition + Boc2O (Nucleophilic Attack) Boc2O Boc2O (Electrophile) Boc2O->Transition Product N-Boc Product (Carbamate) Transition->Product Collapse Byproducts CO2 + t-BuOH Transition->Byproducts Elimination

Figure 1: Mechanistic pathway for the base-mediated N-Boc protection of amino acid esters.

Materials & Equipment

Reagents:

  • Substrate: Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 99359-32-7).[1]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (CAS: 24424-99-5).
    
  • Base: Triethylamine (TEA) (Reagent Grade, >99%).

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred).[2]

  • Wash Solutions: 10% Citric Acid (aq), Saturated

    
    , Brine.
    

Equipment:

  • Round-bottom flask (250 mL for 10g scale).

  • Magnetic stir bar & plate.

  • Addition funnel (optional, for larger scales).

  • Rotary evaporator.

Experimental Procedure

Step 1: Preparation of the Reaction Mixture
  • Charge: In a clean, dry round-bottom flask, suspend Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride (1.0 equiv) in DCM (10 mL per gram of substrate).

    • Expert Insight: The starting material will likely be a suspension. It will clarify upon addition of the base.

  • Cooling: Place the flask in an ice-water bath (

    
    ).
    
  • Neutralization: Add Triethylamine (2.5 equiv) dropwise over 10 minutes.

    • Observation: The suspension should dissolve, becoming a clear solution as the free amine is liberated.

    • Why 2.5 equiv? 1.0 equiv neutralizes the HCl salt; 1.0 equiv neutralizes the proton released during Boc attachment; 0.5 equiv acts as a buffer.

Step 2: Addition of Boc Anhydride
  • Addition: Add Di-tert-butyl dicarbonate (

    
    ) (1.1 to 1.2 equiv) either as a solid (if small scale) or dissolved in a minimal amount of DCM (if large scale).
    
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (

    
    ). Stir for 3–5 hours.
    
  • Monitoring: Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).

    • Stain: Ninhydrin (Starting material stains red/purple; Product does not stain or stains faintly yellow). UV visualization is also effective due to the bromophenyl group.

Step 3: Workup
  • Concentration (Optional): If the volume is excessive, concentrate to ~50% volume.

  • Wash 1 (Acidic): Transfer to a separatory funnel. Wash with 10% Citric Acid or 1M

    
     (
    
    
    
    vol).
    • Purpose: Removes unreacted amine and excess Triethylamine.

  • Wash 2 (Basic): Wash with Saturated

    
     (
    
    
    
    vol).
    • Purpose: Removes acidic byproducts and any hydrolyzed Boc material.

  • Wash 3 (Neutral): Wash with Brine (

    
     vol).
    
  • Drying: Dry the organic layer over Anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Purification
  • Crude State: The product usually solidifies upon drying.

  • Recrystallization: If high purity is required (>99%), recrystallize from a mixture of Hexanes/Ethyl Acetate (hot Hexanes, add EtOAc dropwise until clear, then cool).

  • Yield: Expected yield is 90–98%.

Workflow Visualization

ExperimentalWorkflow Start Start: Suspend Substrate in DCM (0°C) BaseAdd Add TEA (2.5 eq) Generate Free Amine Start->BaseAdd BocAdd Add Boc2O (1.2 eq) Warm to RT BaseAdd->BocAdd Monitor Monitor TLC (Ninhydrin/UV) BocAdd->Monitor Monitor->BocAdd Incomplete (Add more Boc2O) WashAcid Wash: 10% Citric Acid (Remove Amines) Monitor->WashAcid Complete WashBase Wash: Sat. NaHCO3 (Remove Acids) WashAcid->WashBase DryConc Dry (Na2SO4) & Concentrate WashBase->DryConc Final Final Product: White Solid DryConc->Final

Figure 2: Step-by-step experimental workflow for N-Boc protection.

Characterization & Data

ParameterSpecification / Expected Value
Appearance White to off-white crystalline solid
Molecular Formula

Molecular Weight 358.23 g/mol
Melting Point 83–85 °C (Lit.[3][4] for similar analogs)
TLC (

)
~0.5 (30% EtOAc/Hexane)
1H NMR (400 MHz,

)

7.42 (d, 2H), 7.02 (d, 2H), 5.05 (br d, 1H, NH), 4.60 (m, 1H,

-H), 3.72 (s, 3H, OMe), 3.10 (m, 2H,

-H), 1.42 (s, 9H, Boc).[4]

Expert Note on NMR: The diagnostic peaks are the appearance of the singlet at ~1.42 ppm (Boc group) and the downfield shift of the


-proton due to carbamate formation compared to the free amine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure 2.0+ equivalents of Base are used.[5] Check pH of reaction mixture (should be >8).[2]
Oil instead of Solid Residual solvent or impurities.Co-evaporate with pentane or hexanes. Scratch flask to induce nucleation.
Starting Material Remains Old/Hydrolyzed

.

degrades to t-BuOH over time. Add an extra 0.2–0.5 equiv of

.
Ester Hydrolysis Reaction left too long or pH too high.Avoid aqueous bases (NaOH/LiOH). Stick to TEA/DIPEA in DCM.

Safety & Handling

  • Di-tert-butyl dicarbonate (

    
    ):  Highly flammable. Melts at 23°C. Store in a refrigerator. Inhalation can be toxic; handle in a fume hood.
    
  • Gas Evolution: The reaction generates

    
     upon workup (acid wash).[2] Vent separatory funnels frequently to prevent pressure buildup.
    
  • Brominated Compounds: Organobromides can be irritants. Wear standard PPE (gloves, goggles, lab coat).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[6]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient, and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research, 58(4), 338-341.

  • Sheehan, J. C., et al. (1971). The Use of N-Carbo-t-alkoxy Amino Acids in Peptide Synthesis. Journal of Organic Chemistry.
  • Sigma-Aldrich. (2023). Product Specification: N-Boc-4-bromo-L-phenylalanine methyl ester.[3][7]

Sources

Application

Methods for incorporating 4-bromophenylalanine methyl ester into peptidomimetics

Application Note: Strategic Incorporation of 4-Bromophenylalanine Methyl Ester into Peptidomimetics Abstract The incorporation of 4-bromophenylalanine (Phe(4-Br)) into peptide scaffolds transforms inert backbones into ve...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 4-Bromophenylalanine Methyl Ester into Peptidomimetics

Abstract

The incorporation of 4-bromophenylalanine (Phe(4-Br)) into peptide scaffolds transforms inert backbones into versatile chemical handles.[1][2][3] While Solid-Phase Peptide Synthesis (SPPS) is standard for long sequences, the use of 4-bromophenylalanine methyl ester (H-Phe(4-Br)-OMe) is the gold standard for solution-phase synthesis of short, bioactive peptidomimetics and fragment-based drug discovery.[1] This ester functionality serves two critical roles: it acts as a robust C-terminal protecting group during chain elongation and provides a bio-orthogonal platform for late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1][3] This guide details the solution-phase coupling, functionalization, and cyclization protocols for this privileged scaffold.

Part 1: Strategic Considerations & Utility

Why H-Phe(4-Br)-OMe?

  • Solution-Phase Scalability: Unlike resin-bound analogs, the methyl ester allows for multi-gram scale synthesis of di- and tri-peptide building blocks without the steric hindrance often encountered in SPPS.[1]

  • Late-Stage Diversification: The aryl bromide is a "silent" functional group under standard coupling conditions but becomes a reactive "warhead" for creating biaryl linkages (stapled peptides) or installing fluorescent probes.[1][3]

  • Pharmacokinetic Modulation: The bromine atom enhances lipophilicity (

    
     values) and can induce specific halogen-bonding interactions within a receptor binding pocket (e.g., NK-1 receptor ligands).[1][3]
    

Structural Workflow: The following diagram illustrates the lifecycle of the H-Phe(4-Br)-OMe scaffold in peptidomimetic synthesis.

G cluster_0 Phase 1: Assembly cluster_1 Phase 2: Diversification cluster_2 Phase 3: Finalization Start H-Phe(4-Br)-OMe (Starting Material) Coupling Amide Coupling (EDC/HOBt or HATU) Start->Coupling Dipeptide Protected Peptide (P-AA-Phe(4-Br)-OMe) Coupling->Dipeptide Suzuki Suzuki-Miyaura Coupling Dipeptide->Suzuki Pd(PPh3)4 Ar-B(OH)2 Hydrolysis Ester Hydrolysis (LiOH/MeOH) Dipeptide->Hydrolysis Skip Diversification Biaryl Biaryl Peptidomimetic Suzuki->Biaryl Biaryl->Hydrolysis Final Free Acid Peptide (Active Drug) Hydrolysis->Final

Figure 1: Synthetic lifecycle of 4-bromophenylalanine methyl ester, from coupling to diversification and deprotection.[1][3]

Part 2: Experimental Protocols

Protocol A: Solution-Phase Coupling (The Foundation)

This protocol describes coupling N-Boc or N-Fmoc protected amino acids to H-Phe(4-Br)-OMe.[1][3] The methyl ester demands specific workup procedures to remove unreacted amine and acid without hydrolyzing the ester.

Reagents:

  • Amine: H-Phe(4-Br)-OMe[1][3]·HCl (1.0 equiv)[3]

  • Acid: Boc-Amino Acid-OH (1.1 equiv)[1][3]

  • Coupling Agents: EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) OR HATU (1.1 equiv)[3]

  • Base: DIPEA (3.0 equiv for HCl salt neutralization)

  • Solvent: DCM (Dichloromethane) or DMF (if solubility is poor)[3]

Step-by-Step Methodology:

  • Neutralization: Dissolve H-Phe(4-Br)-OMe·HCl in DCM (0.1 M concentration). Add DIPEA (1.5 equiv) and stir for 5 minutes at 0°C. This releases the free amine.[1][3][4]

  • Activation: In a separate vessel, dissolve the Boc-Amino Acid-OH in DCM. Add HOBt and EDC·HCl. Stir for 10 minutes at 0°C to form the active ester.

    • Expert Insight: We prefer EDC/HOBt over HATU for simple solution couplings because the urea byproducts are water-soluble, simplifying purification.[1] Use HATU only for sterically hindered amino acids (e.g., Aib, N-Me-Val).[1][3]

  • Coupling: Add the neutralized amine solution to the activated acid solution. Add the remaining DIPEA (1.5 equiv).[3]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][3]

  • Workup (Critical for Purity):

    • Dilute with excess EtOAc.[1][3]

    • Acid Wash: Wash 2x with 1M KHSO₄ or 10% Citric Acid (removes unreacted amine/DIPEA).[1][3] Do not use HCl if Boc groups are present.

    • Base Wash: Wash 2x with Saturated NaHCO₃ (removes unreacted acid/HOBt).[1][3]

    • Brine/Dry: Wash 1x with Brine, dry over Na₂SO₄, filter, and concentrate.[1]

  • Yield: Typically 85–95%.[1][3] The product is usually a white foam or solid.[1][3]

Protocol B: Suzuki-Miyaura Cross-Coupling (The Diversification)

This step utilizes the bromine handle to install biaryl systems. The methyl ester is stable under these conditions, provided the base concentration is controlled.

Reagents:

  • Substrate: Peptidyl-Phe(4-Br)-OMe (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)[3]

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)[3]

  • Base: Na₂CO₃ (2.0 equiv, dissolved in minimum water)

  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water (biphasic)[3]

Step-by-Step Methodology:

  • Degassing: Dissolve the peptide and boronic acid in the organic solvent. Sparge with Argon/Nitrogen for 15 minutes. Oxygen is the enemy of Palladium catalysts.

  • Catalyst Addition: Add the Pd catalyst and the aqueous base solution.[1][3]

  • Heating: Heat to 80°C (oil bath) or 100°C (Microwave, 30 mins).

    • Expert Insight: If using microwave irradiation, ensure the methyl ester does not hydrolyze.[1] We recommend reducing the base equivalents to 1.5 if hydrolysis is observed, or switching to anhydrous K₃PO₄ in Dioxane.[1]

  • Workup:

    • Filter through a Celite pad to remove Palladium black.[1][3]

    • Dilute with EtOAc and wash with water.[1][3]

    • Scavenging: If Pd residues persist (colored product), treat the organic layer with a metal scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours.

Protocol C: Macrocyclization (Stapled Peptides)

Creating a "staple" between the Phe(4-Br) and another aromatic residue (e.g., Borono-Phenylalanine or via Heck reaction).[1][3]

Cyclization Linear Linear Precursor (N-Term)-...-Phe(4-Br)-...-Phe(4-Bpin)-OMe Reaction Intramolecular Suzuki Pd(dppf)Cl2, K3PO4, DMF, 100°C Linear->Reaction High Dilution (1 mM) Cyclic Biaryl Macrocycle Rigidified Peptidomimetic Reaction->Cyclic

Figure 2: Macrocyclization strategy via intramolecular Suzuki coupling.[1][3]

Critical Parameter: Dilution. To favor intramolecular cyclization over intermolecular polymerization, the reaction must be performed at high dilution (0.5 – 1.0 mM) .

Part 3: Data & Quality Control

Solvent Compatibility Table

Solvent Suitability Notes
DCM Excellent Best for standard coupling; low boiling point.[1][3]
DMF Good Use for longer peptides; difficult to remove.[1][3]
MeOH Poor Avoid in coupling (competes with amine); Essential for hydrolysis.[1][3]

| DME/H₂O | Excellent | Preferred system for Suzuki coupling.[1][3] |

Troubleshooting Guide

  • Racemization: While Phe(4-Br) is less prone to racemization than Phenylglycine, using strong bases (e.g., DBU) or over-activation with HATU can cause epimerization.[1][3] Solution: Stick to DIPEA/NMM and verify chiral purity via Chiral HPLC (e.g., Chiralpak IA column).[1][3]

  • Debromination: Hydrogenation (Pd/C + H₂) used to remove Cbz groups will remove the bromine atom.[3] Solution: Use Boc/Fmoc strategies or selective poisons if hydrogenation is strictly necessary.[1][3]

  • Ester Hydrolysis: If the methyl ester hydrolyzes prematurely during Suzuki coupling, switch to anhydrous conditions (Dioxane/K₃PO₄).[1]

References

  • BenchChem. Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine. Retrieved from [3]

  • Kotha, S., & Lahiri, K. (2001).[1][3][5] A New Approach for Modification of Phenylalanine Peptides by Suzuki–Miyaura Coupling Reaction.[1][3][5][6] Bioorganic & Medicinal Chemistry Letters, 11(21), 2887–2890.[1][3]

  • Wang, W., et al. (2017).[1][3][5] The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization.[6] Molecules, 22(12), 2051.[1] Retrieved from [3]

  • Coste, A., et al. (2019).[1][3] Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety.[1][3][7] Beilstein Journal of Organic Chemistry, 15, 761–768.[1] Retrieved from [3]

  • Sigma-Aldrich. Product Specification: N-Boc-4-bromo-L-phenylalanine methyl ester.[1][3][8] Retrieved from [3]

Sources

Method

Application Note: Strategic Utilization of H-Phe(4-Br)-OMe in Solid-Phase vs. Liquid-Phase Synthesis

This Application Note is designed for researchers and drug development professionals. It provides a technical comparison and detailed protocols for utilizing H-Phe(4-Br)-OMe (Methyl 4-bromo-L-phenylalaninate) in peptide...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals. It provides a technical comparison and detailed protocols for utilizing H-Phe(4-Br)-OMe (Methyl 4-bromo-L-phenylalaninate) in peptide and peptidomimetic synthesis.

Executive Summary & Strategic Overview

H-Phe(4-Br)-OMe is a bifunctional building block. It contains an


-amino methyl ester for peptide bond formation and an aryl bromide handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

The choice between Liquid-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS) depends heavily on the chemical state of the C-terminus and the intended stage of the cross-coupling reaction.

FeatureLiquid-Phase (LPPS)Solid-Phase (SPPS)
Direct Utility High. Used directly as the C-terminal amine component.Low. Methyl ester prevents direct resin loading; requires hydrolysis or conversion.
Cross-Coupling Performed in solution. High reactivity but requires catalyst scavenging (Pd removal).Performed on-resin.[1] "Pseudo-dilution" prevents homocoupling; catalyst washes away easily.
Scale Preferred for multigram-to-kilogram scale of short fragments (di/tripeptides).Preferred for longer sequences (>5 residues) and library generation.
Racemization Risk Moderate (during coupling and Suzuki steps).Low (if using urethane protection like Fmoc/Boc).

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for utilizing H-Phe(4-Br)-OMe. Note the mandatory "Bridge Step" required to adapt the methyl ester for standard SPPS.

G Start Starting Material: H-Phe(4-Br)-OMe Decision Target Molecule Strategy Start->Decision LPPS_Path Liquid-Phase (LPPS) Short Peptides / C-term Esters Decision->LPPS_Path Direct Use SPPS_Path Solid-Phase (SPPS) Long Peptides / C-term Amides/Acids Decision->SPPS_Path Adaptation Req. Step_LPPS_1 Direct Coupling (EDC/HOBt or HATU) LPPS_Path->Step_LPPS_1 Step_SPPS_Bridge BRIDGE STEP: 1. Hydrolysis (LiOH) 2. Fmoc-Protection SPPS_Path->Step_SPPS_Bridge Step_LPPS_2 Solution-Phase Suzuki Coupling Step_LPPS_1->Step_LPPS_2 Final_LPPS Product A: Modified Peptide Ester Step_LPPS_2->Final_LPPS Step_SPPS_1 Resin Loading (Wang/Rink) Step_SPPS_Bridge->Step_SPPS_1 Step_SPPS_2 On-Resin Suzuki Coupling Step_SPPS_1->Step_SPPS_2 Final_SPPS Product B: Modified Peptide Acid/Amide Step_SPPS_2->Final_SPPS

Caption: Workflow logic comparing direct solution-phase utility vs. the conversion required for solid-phase integration.

Module A: Liquid-Phase Synthesis (LPPS)

Best for: Short peptides (di/tripeptides), C-terminal methyl esters, and scale-up.

Protocol 1: Direct Coupling (C-Terminal Capping)

In this protocol, H-Phe(4-Br)-OMe.HCl acts as the nucleophile.

Reagents:

  • Amine: H-Phe(4-Br)-OMe.HCl (1.0 equiv)

  • Carboxylic Acid: Boc-AA-OH or Fmoc-AA-OH (1.1 equiv)

  • Coupling Agents: EDC.HCl (1.2 equiv) / HOBt (1.2 equiv) OR HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv for HCl salt neutralization)

  • Solvent: DCM or DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (Boc-AA-OH) and coupling agent (e.g., HATU) in anhydrous DMF. Stir at 0°C for 10 minutes.

  • Activation: Add DIPEA (1.0 equiv) to activate the acid.

  • Addition: In a separate vial, dissolve H-Phe(4-Br)-OMe.HCl in DMF with remaining DIPEA (2.0 equiv) to free the amine. Add this solution dropwise to the activated acid mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute with EtOAc. Wash sequentially with 1M KHSO₄ (removes basic impurities), Sat. NaHCO₃ (removes unreacted acid), and Brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Solution-Phase Suzuki-Miyaura Coupling

Challenge: Removing Palladium (Pd) from the final product.

Reagents:

  • Substrate: Boc-AA-Phe(4-Br)-OMe

  • Boronic Acid: Aryl-B(OH)₂ (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos (0.05 equiv)

  • Base: K₂CO₃ or Cs₂CO₃ (2–3 equiv)

  • Solvent: Toluene/Water (3:1) or Dioxane/Water (4:1)

Procedure:

  • Degas solvents with Nitrogen/Argon for 15 mins.

  • Combine substrate, boronic acid, base, and catalyst in a sealed tube.

  • Heat to 80–90°C for 4–12 hours.

  • Purification (Crucial): Filter through a Celite pad to remove bulk Pd. Use a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash with sodium diethyldithiocarbamate solution to reach <10 ppm Pd limits.

Module B: Solid-Phase Synthesis (SPPS)

Best for: Long peptides, library generation, and clean cross-coupling (easy Pd removal).

Protocol 3: The "Bridge" – Converting Ester to Fmoc-Acid

Since methyl esters cannot be loaded onto standard Wang/Rink resins, you must first convert H-Phe(4-Br)-OMe to Fmoc-Phe(4-Br)-OH.

Part A: Hydrolysis

  • Dissolve H-Phe(4-Br)-OMe.HCl (10 mmol) in THF/Water (1:1).

  • Add LiOH (2.5 equiv) at 0°C. Stir at RT for 1–2 hours.

  • Monitor disappearance of ester by TLC.

  • Acidify carefully to pH ~6 with 1M HCl. Do not isolate yet.

Part B: Fmoc Protection (One-Pot)

  • Adjust pH back to ~8–9 using Na₂CO₃.

  • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) dissolved in THF/Dioxane.

  • Stir overnight at RT.

  • Work-up: Acidify to pH 2 with 1M HCl (product precipitates or extract with EtOAc). Wash organic layer with water/brine.

  • Result: Fmoc-Phe(4-Br)-OH . This is now "SPPS-Ready."

Protocol 4: On-Resin Suzuki Coupling

This is the superior method for library synthesis as the resin allows extensive washing to remove the Pd catalyst.

Reagents:

  • Resin-Peptide: Resin-Linker-...-Phe(4-Br)-Fmoc (or N-terminally capped)

  • Catalyst: Pd(PPh₃)₄ (0.1 equiv)

  • Boronic Acid: Ar-B(OH)₂ (5.0 equiv)

  • Base: 2M Na₂CO₃ (aqueous) (5.0 equiv)

  • Solvent: DME (Dimethoxyethane) or DMF

Step-by-Step:

  • Swelling: Swell the resin in DME for 30 mins under Argon.

  • Reaction: Add the Boronic acid and Catalyst dissolved in DME. Add the aqueous base.

  • Conditions: Heat to 80°C (microwave preferred: 60 mins at 80°C) or reflux for 12–24 hours under inert atmosphere.

  • Washing (The "Self-Cleaning" Step):

    • Drain solvent.[2][3]

    • Wash with DMF (3x), Water (3x), DMF (3x).[4]

    • Pd Wash: Wash with 0.05M sodium diethyldithiocarbamate in DMF (3x 5 mins) to strip residual Pd from the resin matrix.

    • Final wash with DCM (3x).

  • Cleavage: Cleave peptide from resin using TFA/TIS/H₂O (95:2.5:2.5).

Comparative Analysis & Troubleshooting

Yield and Purity Matrix
ParameterLiquid-Phase (Solution)Solid-Phase (On-Resin)
Coupling Efficiency >90% (Standard)>95% (Using excess reagents)
Suzuki Yield 70–90%60–85% (Slightly lower due to steric hindrance in resin pores)
Purity (Crude) Lower (requires column chromatography)Higher (reagents washed away)
Pd Contamination High risk (requires scavenging)Low risk (washes away)
Homocoupling (Ar-Ar) Risk exists (Ar-Br + Ar-Br)Negligible (Site isolation on resin)
Troubleshooting Guide
  • Problem: Low conversion in On-Resin Suzuki.

    • Cause: Steric hindrance or oxidation of Pd catalyst.

    • Fix: Use a more active catalyst system like Pd₂(dba)₃ / SPhos or Pd-PEPPSI-IPr . Ensure strict anaerobic conditions (degas solvents). Use Microwave irradiation.[1]

  • Problem: Racemization of Phe(4-Br).

    • Cause: High temperature + basic conditions during Suzuki coupling.

    • Fix: Use milder bases (e.g., K₃PO₄ instead of carbonates) or lower temperatures (60°C) with longer reaction times.

References

  • BioCrick. Product Datasheet: H-DL-Phe(4-Cl)-OMe.HCl (Analogous properties). Retrieved from

  • BenchChem. A Comparative Guide to the Solid-Phase Synthesis of Peptides Incorporating Fmoc-Phe(4-Br). Retrieved from

  • MDPI. Solid Phase vs. Liquid Phase in Suzuki-Miyaura Reaction. Retrieved from

  • ACS Publications. Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings. J. Org. Chem. Retrieved from

  • Peptide.com (AAPPTEC). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from

Sources

Application

Application Note: Precision Functionalization of Aryl Bromide Phenylalanine Methyl Esters

Executive Summary This guide details the protocols for transforming the aryl bromide moiety of phenylalanine methyl esters (specifically 4-bromo-L-phenylalanine methyl ester) into diverse functional motifs. The aryl brom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for transforming the aryl bromide moiety of phenylalanine methyl esters (specifically 4-bromo-L-phenylalanine methyl ester) into diverse functional motifs. The aryl bromide serves as a high-value "chemical handle," enabling the rapid generation of non-canonical amino acid (ncAA) libraries for PROTAC linkers, peptide staples, and peptidomimetics.

Key Technical Challenge: The primary challenge is achieving high conversion of the Ar-Br bond while preserving the integrity of the methyl ester (susceptible to hydrolysis) and the


-chiral center (susceptible to racemization).

Strategic Considerations & Chemical Logic

Before initiating synthesis, three critical control points must be addressed to ensure experimental success.

The "Trojan Horse" Strategy: N-Protection

While the prompt focuses on the methyl ester, functionalizing the free amine substrate is chemically unsound. The free N-terminal amine can coordinate to Palladium (Pd), poisoning the catalyst or leading to N-arylation side products.

  • Recommendation: Always ensure the N-terminus is protected (e.g., Boc, Fmoc, or Cbz) prior to cross-coupling.

  • Logic: This sterically shields the nitrogen and modulates the solubility of the substrate in organic solvents like 1,4-Dioxane or Toluene.

Racemization Risk Assessment

The


-proton of phenylalanine is acidic (

in DMSO), but less so than phenylglycine. However, the presence of strong bases (e.g., NaO^tBu) typically used in Buchwald-Hartwig couplings can deprotonate this center, leading to racemization via an enolate intermediate.
  • Control: Use weak inorganic bases (

    
    , 
    
    
    
    ) or hindered organic bases.
  • Validation: Monitor enantiomeric excess (ee) using Chiral HPLC (e.g., Daicel Chiralpak AD-H columns).

Chemoselectivity (Ester vs. Bromide)

Standard aqueous Suzuki conditions often use basic water/alcohol mixtures. This risks saponification of the methyl ester to the free acid.

  • Control: Utilize anhydrous conditions or biphasic systems with minimal water and phase transfer catalysts (if necessary).

Decision Matrix & Workflow

The following flowchart guides the selection of the appropriate coupling protocol based on the desired target moiety.

G Start Substrate: N-PG-4-Br-Phe-OMe Target Desired Functional Group? Start->Target Suzuki Suzuki-Miyaura (Biaryl Scaffolds) Target->Suzuki Aryl/Heteroaryl Buchwald Buchwald-Hartwig (Anilines/Amines) Target->Buchwald Secondary Amine Sonogashira Sonogashira (Alkynes/Staples) Target->Sonogashira Alkyne Linker Prod_Biaryl Biaryl-Phe-OMe Suzuki->Prod_Biaryl Pd-SPhos G2 K3PO4, 60°C Prod_Amine Amino-Phe-OMe Buchwald->Prod_Amine Pd-BrettPhos G3 Cs2CO3, 80°C Prod_Alkyne Alkynyl-Phe-OMe Sonogashira->Prod_Alkyne Pd(PPh3)2Cl2 CuI, Et3N

Figure 1: Strategic workflow for selecting the optimal cross-coupling methodology based on the target chemical space.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Best for: Creating biphenyl side chains to probe hydrophobic pockets.

Chemical Logic: We utilize SPhos Pd G2 , a precatalyst that activates quickly and forms a monoligated Pd(0) species. SPhos is bulky, preventing catalyst aggregation, and electron-rich, facilitating oxidative addition into the Ar-Br bond.

Materials:

  • Substrate: N-Boc-4-bromo-L-phenylalanine methyl ester (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 (2-5 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1 ratio) – Minimizes ester hydrolysis risk.

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add Substrate (1 mmol, 358 mg), Boronic Acid (1.5 mmol), SPhos Pd G2 (15 mg), and finely ground

    
     (425 mg) to a reaction vial.
    
  • Solvate: Add degassed Toluene (4.5 mL) and degassed Water (0.5 mL).

  • Seal & Heat: Cap the vial (Teflon-lined) and heat to 60°C for 4-12 hours. Note: Do not exceed 80°C to prevent racemization.

  • Monitor: Check TLC (Hexane/EtOAc 3:1). Product usually runs higher than the bromide.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Silica).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Introducing polarity or hydrogen bond donors/acceptors.

Chemical Logic: Traditional conditions use NaO^tBu, which is too basic for amino esters. We substitute this with Cesium Carbonate (


)  and use BrettPhos , a ligand specifically designed to couple primary amines and difficult substrates without requiring harsh deprotonation.

Materials:

  • Substrate: N-Boc-4-bromo-L-phenylalanine methyl ester (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2-5 mol%)

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Dry Down: Ensure the substrate and base are completely dry. Water kills this reaction.

  • Charge: Add Substrate (1 mmol), Amine (1.2 mmol), BrettPhos Pd G3 (20 mg), and

    
     (650 mg) to a Schlenk tube.
    
  • Cycle: Evacuate and backfill with

    
     three times.
    
  • Solvate: Add anhydrous Dioxane (5 mL) via syringe.

  • Reaction: Heat to 80°C for 16 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography. Note: Amino-esters can be streaky; add 1% Et3N to the eluent.

Protocol C: Sonogashira Coupling (Alkynylation)

Best for: "Click" chemistry handles or rigid peptide stapling.

Chemical Logic: This reaction requires a copper co-catalyst (CuI). To prevent the "Glaser coupling" (homocoupling of alkynes), we must exclude oxygen rigorously.

Materials:

  • Substrate: N-Boc-4-bromo-L-phenylalanine methyl ester (1.0 equiv)

  • Alkyne: Terminal alkyne (e.g., Trimethylsilylacetylene) (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2.5 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Charge: Add Substrate (1 mmol),

    
     (35 mg), and CuI (5 mg) to a vial.
    
  • Inert Atmosphere: Cap and purge with Argon for 10 minutes.

  • Liquids: Add anhydrous DMF (4 mL) and

    
     (0.42 mL).
    
  • Initiate: Add the Alkyne (1.5 mmol) dropwise.

  • Reaction: Stir at Room Temperature for 1 hour, then heat to 50°C if conversion is slow.

    • Warning: High heat (>80°C) promotes alkyne polymerization.

  • Workup: Dilute with

    
    , wash with 
    
    
    
    (sat. aq.) to remove Copper (blue aqueous layer).

Data Summary & Troubleshooting

Reagent Compatibility Table
ParameterSuzuki-MiyauraBuchwald-HartwigSonogashira
Preferred Catalyst SPhos Pd G2BrettPhos Pd G3

Base Strength Moderate (

)
Mild (

)
Organic Amine (

)
Water Tolerance High (Biphasic OK)Low (Strictly Anhydrous)Low (Anhydrous preferred)
Racemization Risk LowMediumLow
Ester Stability Watch HydrolysisGoodGood
QC & Validation
  • NMR: Look for the disappearance of the Ar-Br doublets (approx. 7.4 ppm) and appearance of new aromatic/alkyl signals.

  • MS: Bromine has a distinct 1:1 isotopic pattern (

    
    ). The product should lose this pattern.
    
  • Chiral HPLC: Essential for drug development.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Expectation: Single peak. If a shoulder appears, racemization occurred.

References

  • Suzuki-Miyaura on Amino Acids: Maity, P., et al. "Suzuki–Miyaura Cross-Coupling of Amino Acids and Peptides." J. Org.[2] Chem. (2020).[3][4][5]

  • Prevention of Racemization: Boto, A., et al. "Suppression of Racemization in the Suzuki Coupling of Amino Acids." Tetrahedron Lett. (2018).[6]

  • Buchwald-Hartwig Conditions: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chem. Rev. (2016).

  • Sonogashira in Peptides: Li, H., et al. "Sonogashira Coupling for the Synthesis of Modified Peptides." Org.[2][7][8][9][10] Lett. (2019).

  • General Handbook: "The Organometallic Chemistry of Amino Acids." Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH.[6]

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The user assumes all risks associated with chemical synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate during synthesis

A Guide to Preventing Racemization and Ensuring Chiral Purity Welcome to the Technical Support Center for the synthesis of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. This resource is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Racemization and Ensuring Chiral Purity

Welcome to the Technical Support Center for the synthesis of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar chiral molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing racemization and maintaining the stereochemical integrity of your compound.

Troubleshooting Guide: Loss of Enantiomeric Purity

One of the most critical challenges in the synthesis of chiral α-amino acid esters like Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate is the potential for racemization. This guide provides a systematic approach to diagnosing and resolving issues related to the loss of enantiomeric excess (ee).

Issue 1: Significant Racemization Detected After Esterification

Symptoms: Chiral HPLC analysis of your crude product shows a significant peak corresponding to the (R)-enantiomer, resulting in low enantiomeric excess.

Root Cause Analysis and Solutions:

The esterification step, particularly under harsh conditions, is a common source of racemization. The primary mechanism involves the abstraction of the acidic α-proton of the amino acid, leading to a planar enolate intermediate that can be protonated from either face, resulting in a mixture of enantiomers.[1][2]

Troubleshooting Steps:

  • Evaluate Your Esterification Method:

    • Fischer Esterification (Acid-Catalyzed): While a classic method, the use of strong acids (like H₂SO₄ or HCl gas) and elevated temperatures significantly increases the risk of racemization.[3][4]

      • Solution: Opt for milder acid catalysts such as p-toluenesulfonic acid (PTSA) and use the minimum effective temperature. Consider alternative, milder esterification procedures.

  • Consider Milder Esterification Protocols:

    • Thionyl Chloride/Methanol: This is a widely used and generally effective method for converting amino acids to their methyl esters. However, careful temperature control is crucial.

      • Protocol:

        • Suspend the (2S)-2-amino-3-(4-bromophenyl)propanoic acid in anhydrous methanol at -10 to 0 °C under an inert atmosphere.

        • Slowly add thionyl chloride dropwise while maintaining the low temperature.

        • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

        • The product is typically isolated as the hydrochloride salt, which is often more stable against racemization.[5]

    • TMS-Cl/Methanol: Trimethylsilyl chloride in methanol provides a mild in situ generation of HCl, often leading to cleaner reactions with less racemization.

  • Protect the Amino Group First:

    • Protecting the amino group with a suitable group like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) can significantly reduce the acidity of the α-proton, thereby minimizing racemization during subsequent esterification.[6][] The ester can then be formed under milder conditions (e.g., using DCC/DMAP or other standard coupling agents), followed by deprotection.

Issue 2: Racemization During Work-up or Purification

Symptoms: The enantiomeric excess of your product decreases after aqueous work-up or column chromatography.

Root Cause Analysis and Solutions:

Exposure to basic or even mildly acidic conditions during work-up and purification can lead to racemization, especially if the amino group is unprotected.

Troubleshooting Steps:

  • Maintain a Neutral or Slightly Acidic pH:

    • During aqueous extraction, use a mildly acidic solution (e.g., dilute citric acid or a phosphate buffer at pH 5-6) to wash the organic layer. Avoid basic washes (e.g., sodium bicarbonate or carbonate solutions) if the amino group is free.

  • Solvent and Temperature Considerations During Purification:

    • Column Chromatography: Use neutral silica gel. If basic or acidic impurities are a concern, consider using a pre-treated silica gel.

    • Temperature: Perform all purification steps at room temperature or below to minimize the risk of temperature-induced racemization.[3][8]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (a racemate). In the context of drug development, the biological activity of a molecule is often specific to one enantiomer. The presence of the other enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects. Therefore, maintaining the enantiopurity of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate is critical.[][9]

Q2: Which factors have the most significant impact on racemization?

A2: Several factors can influence the rate of racemization, including:

  • Temperature: Higher temperatures accelerate the rate of racemization.[3][8]

  • Base: The presence of a base is a primary driver of racemization by promoting the abstraction of the α-proton. The strength and steric hindrance of the base are important considerations.[10][11][12]

  • Solvent: The polarity of the solvent can affect the stability of the enolate intermediate and thus influence the rate of racemization.[12]

  • Protecting Groups: The nature of the protecting group on the amino function can significantly impact the acidity of the α-proton.[6][13]

Q3: Are there specific reagents that are known to suppress racemization during coupling reactions (if preparing the ester from a protected amino acid)?

A3: Yes, the choice of coupling reagents and additives is crucial. When forming the ester from a protected amino acid, using carbodiimides like DIC (N,N'-diisopropylcarbodiimide) in combination with additives such as HOBt (1-hydroxybenzotriazole) or Oxyma Pure is known to suppress racemization.[10][14] These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated intermediate.

Q4: How can I accurately determine the enantiomeric purity of my product?

A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include chiral gas chromatography (GC) after appropriate derivatization, and polarimetry, which measures the optical rotation of the sample.

Protocol for Chiral HPLC Analysis:

A general protocol for determining the enantiomeric excess is as follows:

  • Sample Preparation: Dissolve a small amount of the synthesized Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate in the mobile phase or a suitable solvent.

  • Column: Use a chiral HPLC column (e.g., a column with a cellulose or amylose-based chiral stationary phase).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape. The exact ratio will need to be optimized for your specific column and compound.

  • Analysis: Inject the sample and monitor the elution of the two enantiomers using a UV detector. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Q5: What is the role of the N-protecting group in preventing racemization?

A5: N-protecting groups play a vital role by reducing the acidity of the α-proton.[6][] Groups like Boc and Cbz are electron-donating, which helps to destabilize the formation of the planar enolate intermediate that is central to the racemization mechanism. This makes it more difficult for a base to abstract the α-proton, thus preserving the stereochemical integrity of the amino acid ester.

Visualizing the Problem: The Mechanism of Racemization

The following diagram illustrates the base-catalyzed racemization of an α-amino ester.

racemization_mechanism cluster_main Base-Catalyzed Racemization S_enantiomer (S)-Enantiomer (Chiral) enolate Planar Enolate Intermediate (Achiral) S_enantiomer->enolate + Base - H+ enolate->S_enantiomer + H+ R_enantiomer (R)-Enantiomer (Chiral) enolate->R_enantiomer + H+ troubleshooting_workflow start High Racemization Detected check_esterification Evaluate Esterification Method (Acid/Base, Temp.) start->check_esterification check_workup Review Work-up & Purification (pH, Temp., Solvent) check_esterification->check_workup No use_milder_conditions Implement Milder Esterification (e.g., SOCl2/MeOH at 0°C) check_esterification->use_milder_conditions Yes neutralize_workup Adjust Work-up pH (Neutral or slightly acidic) check_workup->neutralize_workup Yes protect_amino_group Consider N-Protection Strategy (Boc or Cbz) use_milder_conditions->protect_amino_group end Racemization Minimized protect_amino_group->end optimize_purification Optimize Purification (Neutral silica, lower temp.) neutralize_workup->optimize_purification optimize_purification->end

Caption: A step-by-step workflow for troubleshooting racemization.

Summary of Key Parameters for Minimizing Racemization

ParameterRecommendationRationale
Temperature Maintain low temperatures (0 °C or below) during critical steps.Reduces the rate of enolization and racemization. [3][8]
pH/Base Avoid strong bases. Use sterically hindered, non-nucleophilic bases if necessary, and maintain a neutral or slightly acidic pH during work-up.Minimizes the abstraction of the acidic α-proton. [10][11][12]
Reagents For esterification, use mild methods (e.g., SOCl₂/MeOH). For coupling reactions, use additives like HOBt or Oxyma.Less reactive intermediates are formed, which are less prone to racemization. [10][14]
Protecting Groups Utilize N-protecting groups like Boc or Cbz prior to reactions that may induce racemization.Decreases the acidity of the α-proton, making it less susceptible to abstraction. [6][]

References

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC. Available at: [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed. Available at: [Link]

  • Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • AMINO ACID RACEMIZATION. Available at: [Link]

  • Method for the Racemization of Optically Active Amino Acids - Sciencemadness.org. Available at: [Link]

  • Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters1,2. Available at: [Link]

  • Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography - PubMed. Available at: [Link]

  • Base catalyzed racemization of amino acid derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Available at: [Link]

  • 7.4 Racemization Assays. Available at: [Link]

  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions - ResearchGate. Available at: [Link]

  • 99359-33-8 | Methyl (2s)-2-amino-3-(4-bromophenyl)propanoate - AA Blocks. Available at: [Link]

  • A new twist in eutectic composition: deracemization of a racemic compound amino acid by Viedma ripening and temperature fluctuat - ChemRxiv. Available at: [Link]

  • Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes | Request PDF - ResearchGate. Available at: [Link]

  • Boc amino acid could, but doesn't, racemize | C&EN Global Enterprise - ACS Publications. Available at: [Link]

  • Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate - - MilliporeSigma. Available at: [Link]

  • 26.4: Synthesis of Amino Acids - Chemistry LibreTexts. Available at: [Link]

  • WO2015026082A1 - Α-amino acid racemization method - Google Patents.
  • an efficient method of synthesizing optically pure n-boc-4-bromo-n-methyl-1-tosyl-d. Available at: [Link]

  • A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine (1999) | Hiroyuki Nakamura | 38 Citations - SciSpace. Available at: [Link]

  • A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine | Request PDF - ResearchGate. Available at: [Link]

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. Available at: [Link]

  • Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst - Georgia Southern Commons. Available at: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
  • Benzenepropanoic acid, α-isocyanato-, methyl ester, (S) - Organic Syntheses Procedure. Available at: [Link]

Sources

Optimization

Technical Support Center: Suzuki Coupling of 4-Bromo-L-Phenylalanine Methyl Ester

Status: Operational Ticket Focus: Yield Optimization & Stereochemical Retention Assigned Specialist: Senior Application Scientist Introduction: The Dual Challenge You are working with 4-bromo-L-phenylalanine methyl ester...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Yield Optimization & Stereochemical Retention Assigned Specialist: Senior Application Scientist

Introduction: The Dual Challenge

You are working with 4-bromo-L-phenylalanine methyl ester . This substrate presents a classic "conflict of interest" in palladium catalysis:

  • The Yield Challenge: The free amine (or its HCl salt) can coordinate strongly to Palladium, poisoning the catalyst and stalling the cycle.

  • The Stereochemical Challenge: The

    
    -proton of the phenylalanine ester is acidic (
    
    
    
    ). Standard Suzuki bases (carbonates, hydroxides) combined with heat can deprotonate this center, leading to racemization (conversion of L- to D/L- mix) via an enolate intermediate.

This guide provides self-validating protocols to solve these specific issues.

Module 1: Critical Decision Matrix (Troubleshooting)

Before altering your reaction, identify your primary failure mode.

Issue A: Low Yield / Stalled Reaction
  • Symptom: Starting material remains after 12h. Catalyst turns black (Pd black precipitation) early.

  • Root Cause 1: Catalyst Poisoning. If your amine is unprotected (free

    
    ), it acts as a ligand, displacing phosphines and deactivating the Pd center.
    
  • Root Cause 2: HCl Salt Neutralization. Commercial 4-bromo-L-Phe-OMe is often supplied as the HCl salt . If you calculate base equivalents based on the coupling stoichiometry alone, the HCl consumes 1 equivalent of base immediately, leaving the reaction too acidic for the transmetallation step.

  • Solution:

    • Mandatory: Use N-protection (Boc, Fmoc, or Acetyl).

    • Correction: If you must run it unprotected, use a massive excess of base (3-4 equiv) and a catalyst resistant to amine poisoning (e.g., Pd(dppf)Cl₂ ).

Issue B: Loss of Chirality (Racemization)[1]
  • Symptom: Yield is good, but chiral HPLC shows <99% ee (enantiomeric excess).

  • Root Cause: The base is too strong or the temperature is too high.

  • Solution: Switch to Buchwald's SPhos system or Molander's Trifluoroborate system. These allow coupling at lower temperatures or with weaker bases.[1]

Module 2: Optimized Protocols

Do not use generic "Suzuki conditions" (e.g.,


). These are fatal for this substrate. Choose one of the following high-fidelity protocols.
Protocol A: The "Buchwald" Method (Best for Stereoretention)

Rationale: The SPhos ligand creates a highly active catalyst that facilitates oxidative addition at lower temperatures, while its bulk prevents the amine from coordinating. Using


  (mild base) minimizes 

-deprotonation.
ComponentReagentEquivalentsNotes
Substrate N-Boc-4-Br-L-Phe-OMe1.0Must be N-protected
Partner Aryl Boronic Acid1.5Excess ensures completion
Catalyst Pd(OAc)₂ 0.02 (2 mol%)Precursor
Ligand SPhos 0.04 (4 mol%)1:2 Pd:Ligand ratio
Base

(tribasic)
3.0Milder than carbonates
Solvent Toluene / Water20:1Biphasic is crucial
Temp 80°C-Do not exceed 90°C

Step-by-Step:

  • Charge a reaction vial with Pd(OAc)₂ and SPhos.

  • Add the aryl boronic acid, the protected phenylalanine substrate, and solid

    
    .
    
  • Evacuate and backfill with Argon (x3).

  • Add degassed Toluene and Water.

  • Stir vigorously at 80°C for 8–12 hours.

  • Workup: Cool to RT immediately. Dilute with EtOAc, wash with water.

Protocol B: The "Molander" Method (Best for Robustness)

Rationale: Potassium organotrifluoroborates (


) are more stable than boronic acids and release the active boron species slowly. This prevents "protodeboronation" and allows the use of alcoholic solvents which are gentle on amino acids.
ComponentReagentEquivalentsNotes
Substrate N-Boc-4-Br-L-Phe-OMe1.0N-protection recommended
Partner Potassium Aryl Trifluoroborate 1.1Stoichiometric efficiency
Catalyst Pd(dppf)Cl₂[2][3][4] · DCM 0.05 (5 mol%)Robust, air-stable
Base

3.0Cesium is essential here
Solvent i-PrOH / Water 3:1Alcohol supports solubility
Temp 70-80°C--

Module 3: Visualizing the Logic

Diagram 1: Troubleshooting Logic Tree

This decision tree guides you through the optimization process based on your observed results.

SuzukiLogic Start Start: 4-Br-L-Phe-OMe Coupling CheckProtect Is the Amine Protected (Boc/Fmoc)? Start->CheckProtect ProtectIt ACTION: Protect Amine. Free amines poison Pd. CheckProtect->ProtectIt No CheckYield Is Yield > 80%? CheckProtect->CheckYield Yes ProtectIt->CheckYield CheckEE Is ee > 98%? CheckYield->CheckEE Yes LowYield Issue: Catalyst Death or Hydrolysis CheckYield->LowYield No Success OPTIMAL CONDITION CheckEE->Success Yes Racemization Issue: Racemization (Base too strong) CheckEE->Racemization No Sol_Molander Switch to Protocol B: Pd(dppf)Cl2 Molander Salt (BF3K) LowYield->Sol_Molander Try Robust System Sol_SPhos Switch to Protocol A: Pd(OAc)2 + SPhos K3PO4 (Mild Base) Racemization->Sol_SPhos Minimize Base Strength

Caption: Logical workflow for diagnosing yield and stereochemical failures in amino acid cross-coupling.

Diagram 2: The Racemization Mechanism

Understanding how you lose the L-configuration is key to preventing it.

Racemization cluster_risk Risk Zone L_Isomer L-Phenylalanine Ester (Chiral) Enolate Planar Enolate (Achiral Intermediate) L_Isomer->Enolate Deprotonation (High T, Strong Base) Coupled Coupled Product (Retained Chirality) L_Isomer->Coupled Suzuki Cycle (Fast Pd Oxidative Addn) Base Base (CO3, OH) Base->L_Isomer Attacks alpha-H Racemate Racemic Mixture (L- and D- Isomers) Enolate->Racemate Reprotonation (Non-selective)

Caption: Competition between the desired Suzuki coupling (Blue path) and the base-catalyzed racemization (Yellow/Red path).

Frequently Asked Questions (FAQs)

Q1: Can I use the HCl salt of the phenylalanine methyl ester directly? A: Technically yes, but it is risky. You must add exactly 1 extra equivalent of base to neutralize the HCl. However, this generates in-situ salts that can affect solubility. Recommendation: Free base the ester first (partition between EtOAc/Sat.


) or, preferably, use the N-Boc protected version.

Q2: Why is my methyl ester hydrolyzing to the carboxylic acid? A: You are likely using a Carbonate base (


, 

) with too much water at high temperatures. This creates saponification conditions.
  • Fix: Switch to anhydrous conditions using CsF (Cesium Fluoride) as the base in Dioxane, or use Protocol A (

    
     is less nucleophilic toward the ester).
    

Q3: Is "Pd-EnCat" or immobilized Palladium useful here? A: For yield, yes. For racemization, usually no. Immobilized catalysts often require higher temperatures to achieve the same turnover frequency (TOF), which increases the risk of thermal racemization. Homogeneous catalysts like Pd-SPhos or Pd-XPhos are superior for sensitive chiral substrates.

References

  • Prevention of Racemization with SPhos: Milne, J. E., & Buchwald, S. L. (2004). Extremely Active Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society. [Link] (Note: Establishes SPhos as the ligand of choice for base-sensitive substrates).

  • Amino Acid Specific Coupling (Molander Salts): Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link] (Note: Defines the mild aqueous/alcohol conditions ideal for amino acids).

  • Racemization Mechanisms in Peptide/Amino Acid Coupling: Barder, T. E., et al. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting H-Phe(4-Br)-OMe Aqueous Solubility

Welcome to the Application Support Center. This guide is designed for researchers, formulators, and drug development professionals struggling with the aqueous insolubility of 4-Bromo-L-phenylalanine methyl ester (H-Phe(4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, formulators, and drug development professionals struggling with the aqueous insolubility of 4-Bromo-L-phenylalanine methyl ester (H-Phe(4-Br)-OMe) .

Below, we dissect the physicochemical root causes of its insolubility, provide an interactive FAQ for common experimental failures, and outline self-validating protocols to rescue your assays.

Root Cause Analysis: The "Why" Behind the Precipitation

To successfully solubilize H-Phe(4-Br)-OMe, we must first understand why it resists aqueous integration. Standard amino acids are zwitterionic at physiological pH, which grants them excellent water solubility. However, H-Phe(4-Br)-OMe features two critical modifications:

  • Loss of the Zwitterion: The C-terminal methyl esterification masks the negatively charged carboxylate group. This leaves only the N-terminal amine (pKa ~9.0) available for ionization, which is thermodynamically insufficient to pull the molecule into solution[1].

  • Halogenated Hydrophobicity: The 4-bromo substitution on the aromatic ring drastically increases the molecule's lipophilicity. In an aqueous buffer, the water molecules must form a highly ordered, entropically unfavorable "cage" around this bulky hydrophobic moiety, leading to rapid self-association and precipitation.

Interactive Troubleshooting & FAQs

Q: Every time I add my H-Phe(4-Br)-OMe DMSO stock to PBS, it immediately crashes out as a cloudy suspension. What is happening? A: You are observing "solvent shock." When a highly concentrated hydrophobic ester in DMSO is rapidly introduced to an aqueous environment, the local dielectric constant changes abruptly. The hydrophobic 4-bromo-phenyl rings aggregate with each other faster than the DMSO can diffuse into the bulk water. Solution: You must alter the thermodynamics of the addition. Warming the buffer increases kinetic energy, and adding the stock dropwise under vigorous vortexing prevents localized concentration spikes.

Q: My cell-based assay cannot tolerate >1% DMSO, but I need a 2 mM working concentration of the peptide. How can I achieve this? A: You must bypass organic solvents entirely by using a solubilizing excipient, such as a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for aromatic halogens. Cyclodextrins possess a hydrophilic exterior and a hydrophobic toroid cavity. They sequester the hydrophobic 4-bromo-phenyl ring, releasing ordered high-energy water molecules from the cavity (an entropically driven process)[]. This paradoxically elevates the apparent solubility by orders of magnitude without altering the molecule's ionization state or requiring toxic co-solvents[3].

Q: Can I just lower the buffer pH to 3.0 to fully protonate the N-terminal amine and force it into solution? A: No. While lowering the pH will fully protonate the free amine, it introduces a critical chemical risk: ester hydrolysis. Prolonged exposure of methyl esters to acidic aqueous environments catalyzes the cleavage of the ester bond, converting your molecule back to the parent amino acid, H-Phe(4-Br)-OH. This alters the pharmacological profile of your compound and will invalidate your experimental results.

Solubilization Decision Workflow

SolubilizationWorkflow Start H-Phe(4-Br)-OMe Solubility Issue CheckAssay Are organic co-solvents tolerated? (<5% DMSO) Start->CheckAssay UseDMSO Protocol A: DMSO Step-Down CheckAssay->UseDMSO Yes CheckCD Are Cyclodextrins tolerated? CheckAssay->CheckCD No UseCD Protocol B: HP-β-CD Complexation CheckCD->UseCD Yes Reformulate Consider Salt Form or Analog CheckCD->Reformulate No

Fig 1. Decision matrix for resolving H-Phe(4-Br)-OMe solubility based on assay constraints.

Self-Validating Experimental Protocols

Protocol A: The Co-Solvent Step-Down Method

Use this protocol only if your downstream application tolerates up to 5% DMSO.

  • Master Stock Preparation: Weigh H-Phe(4-Br)-OMe powder and dissolve in 100% anhydrous DMSO to create a 50 mM master stock.

    • Self-Validation: The solution must be optically clear. If it is cloudy, ambient moisture has compromised your anhydrous DMSO, and the peptide has prematurely aggregated.

  • Buffer Preparation: Warm your target aqueous buffer (e.g., PBS pH 7.4) to 37°C in a water bath.

    • Causality: Elevated temperature increases the kinetic energy of the solvent molecules, reducing the localized solvent shock during the addition phase.

  • Dynamic Addition: Place the warmed buffer on a vortex mixer set to medium-high. While the liquid is actively swirling, add the DMSO stock dropwise directly into the center of the vortex. Do not let the drops hit the plastic wall of the tube.

  • Equilibration: Allow the solution to equilibrate to room temperature slowly over 30 minutes.

Protocol B: HP-β-CD Inclusion Complexation

Use this protocol for in vivo studies or sensitive cell assays requiring strictly aqueous conditions.

  • Host Solution Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in your target aqueous buffer. Filter through a 0.22 µm membrane.

  • Direct Addition: Add the dry H-Phe(4-Br)-OMe powder directly to the cyclodextrin solution to reach a target concentration of 5 mM.

  • Thermodynamic Activation: Sonicate the suspension in a water bath for 15–30 minutes at 30°C.

    • Causality: Sonication provides the activation energy required to displace the ordered water molecules inside the cyclodextrin cavity, allowing the brominated aromatic ring to slip inside and form the inclusion complex[4].

  • Clarification: Centrifuge the mixture at 10,000 x g for 5 minutes.

    • Self-Validation: The supernatant contains the fully solubilized inclusion complex. The absence of a visible pellet at the bottom of the tube confirms 100% complexation efficiency.

CDMechanism Drug H-Phe(4-Br)-OMe (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Entropic Release of Water CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Interaction

Fig 2. Thermodynamic mechanism of cyclodextrin-mediated inclusion complexation.

Quantitative Solubility Data Summary

Use the table below to select the appropriate vehicle system based on your target concentration requirements.

Vehicle SystemMax Soluble ConcentrationStability (24h at 25°C)Recommended Application
PBS (pH 7.4) < 0.1 mMHighBaseline reference only
5% DMSO in PBS ~0.5 mMModerate (Prone to crash)Short-term biochemical assays
20% HP-β-CD in PBS > 5.0 mMHighIn vivo dosing / Cell culture
Acidic Buffer (pH 3.0) ~2.0 mMLow (Ester hydrolysis)Not recommended

References

  • Chemical Synthesis and Semisynthesis of Lipidated Proteins Source: PMC - NIH 1

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC - NIH 3

  • Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences

  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin Source: MDPI 4

Sources

Optimization

Technical Support Center: Troubleshooting Ester Hydrolysis in Methyl 4-Bromophenylalaninate Workups

Target Audience: Researchers, synthetic scientists, and drug development professionals. Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies to mitigate ester hydrolysis when handling methyl 4-bromophenylalaninate (CAS: 99359-32-7) during aqueous workups and free-basing procedures.

Mechanistic Causality: Why Does Hydrolysis Occur During Workup?

Amino acid methyl esters are notoriously sensitive to base-catalyzed hydrolysis (saponification) during the free-basing of their hydrochloride salts. Understanding the chemical causality is essential for preventing product loss:

  • Electrophilic Vulnerability: In the HCl salt form, the protonated

    
    -amine (
    
    
    
    ) exerts a strong electron-withdrawing inductive effect. This effect, compounded by the electron-withdrawing nature of the 4-bromoaryl group, renders the adjacent ester carbonyl highly electrophilic and exceptionally susceptible to nucleophilic attack by hydroxide ions (
    
    
    ).
  • pKa Shift Dynamics: The

    
     of the 
    
    
    
    -amine in the intact methyl ester is approximately 7.0–7.5. However, upon hydrolysis to the free carboxylic acid, the amine's
    
    
    shifts drastically to ~9.0–9.5, as detailed in studies on [1]. If a strong base (pH > 9) is used, rapid saponification occurs, and the resulting 4-bromophenylalanine is immediately protonated into a zwitterion. This traps the degraded product in the aqueous layer, completely destroying organic recovery.
Quantitative Data: pH and Temperature Effects on Hydrolysis Risk

To optimize your workup, strict adherence to pH and temperature boundaries is required. The table below summarizes the causality between workup conditions and hydrolysis rates.

Workup ConditionTarget pHTemperatureHydrolysis RiskRecommended BaseOutcome / Causality
Strongly Basic > 10.025 °CCritical NaOH, KOH (Avoid)Rapid saponification; product lost to aqueous layer as a zwitterion.
Moderately Basic 8.5 - 9.525 °CHigh

Partial hydrolysis; significant yield reduction during phase separation.
Mildly Basic 7.5 - 8.00 - 5 °CLow

(sat. aq.)
Optimal for free-basing; kinetically outcompetes hydrolysis if done rapidly.
Non-Aqueous N/A0 - 25 °CNegligible DIPEA, TEA in DCMZero aqueous exposure; ideal for in situ downstream coupling.
Self-Validating Experimental Protocols

To ensure high-fidelity recovery of methyl 4-bromophenylalaninate, utilize one of the following validated methodologies.

Protocol A: Mild Aqueous Workup (Free-Basing the HCl Salt)

This protocol utilizes kinetic control (low temperature, short contact time) to prevent hydrolysis while effectively neutralizing the HCl salt according to standard protocols[2].

  • Cooling & Suspension: Suspend methyl 4-bromophenylalaninate HCl (1.0 eq) in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate, 10 mL/g) and cool the flask to 0 °C using an ice bath.

  • Controlled Neutralization: Slowly add ice-cold saturated aqueous sodium bicarbonate (

    
    ) dropwise while stirring vigorously.
    
    • Self-Validation Step: Stop stirring briefly and check the pH of the aqueous layer. It must read between 7.5 and 8.0. The cessation of

      
       evolution (bubbling) confirms complete neutralization.
      
  • Rapid Phase Separation: Immediately transfer the mixture to a separatory funnel. Separate the organic layer containing the free base.

    • Causality Check: The biphasic contact time must be strictly under 15 minutes . Prolonged aqueous exposure, even at pH 8, initiates background hydrolysis.

  • Washing & Drying: Wash the organic layer once with ice-cold brine to remove residual water, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure.

    • Critical Parameter: Maintain the rotary evaporator water bath strictly below 30 °C . Thermal stress in the presence of trace moisture accelerates ester cleavage.

Protocol B: Non-Aqueous Free-Basing (Zero Hydrolysis Risk)

For downstream applications like Boc-protection or peptide coupling, bypass the aqueous workup entirely, a technique commonly used in [3].

  • Dissolution: Dissolve the methyl 4-bromophenylalaninate HCl salt in anhydrous Dichloromethane (DCM) under an inert atmosphere (

    
     or Ar).
    
  • In Situ Neutralization: Add 1.05 to 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) at 0 °C.

  • Direct Coupling: Stir for 15 minutes. The free amine is now generated in situ and is ready for the immediate addition of your activated carboxylic acid or protection reagent (e.g.,

    
    ).
    
Workup Workflow & Logical Relationships

WorkupWorkflow Start Methyl 4-bromophenylalaninate HCl (Starting Material) Solvent Suspend in DCM or EtOAc (Cool to 0 °C) Start->Solvent Base Add Mild Base (pH 7.5 - 8.0) e.g., sat. aq. NaHCO3 Solvent->Base Phase Rapid Phase Separation (< 15 min contact time) Base->Phase Control pH & Temp Hydrolysis Hydrolyzed Byproduct (Zwitterion loss in Aq) Base->Hydrolysis If pH > 9 or T > 25 °C Org Organic Layer (Free Base Product) Phase->Org Aq Aqueous Layer (Inorganic Salts) Phase->Aq Phase->Hydrolysis Prolonged aqueous exposure Dry Dry over Na2SO4 & Concentrate (Water bath < 30 °C) Org->Dry Product Pure Free Base Ester (High Yield) Dry->Product

Optimal workup workflow for methyl 4-bromophenylalaninate to prevent ester hydrolysis.

Troubleshooting FAQs

Q: I used 1M NaOH to free-base my methyl 4-bromophenylalaninate, and my recovered yield was <10%. Where did my product go? A: The use of a strong base (pH > 13) caused rapid saponification of the methyl ester. Because the


 of the amine shifts to ~9 upon ester cleavage, the resulting 4-bromophenylalanine formed a highly water-soluble zwitterion[1]. Your product was permanently trapped in the discarded aqueous layer. Always use mild bases like 

[2].

Q: Can I leave the biphasic mixture (EtOAc / aq.


) stirring overnight to ensure complete neutralization? 
A:  Absolutely not. While 

is a mild base, prolonged exposure to an aqueous environment at room temperature will lead to steady, thermodynamically driven background hydrolysis. Phase separation must be performed immediately (within 15 minutes) to maintain kinetic control over the product.

Q: Does the 4-bromo substitution on the phenyl ring affect the hydrolysis rate compared to standard phenylalanine? A: Yes. The 4-bromo group is electron-withdrawing via induction. This slightly increases the electrophilicity of the ester carbonyl compared to an unsubstituted phenylalanine methyl ester. Consequently, methyl 4-bromophenylalaninate is marginally more sensitive to nucleophilic attack, reinforcing the strict requirement for cold temperatures and rapid phase separation.

Q: My concentrated product turned into a sticky, degraded semi-solid. What happened? A: This is a classic symptom of thermal degradation combined with trace moisture. If your rotary evaporator water bath exceeded 30 °C and the organic layer was not thoroughly dried with


, the residual water and heat catalyzed the hydrolysis of the ester during concentration. Ensure strict temperature control (< 30 °C) and rigorous drying.
References
  • Title: Constitutional adaptation to pKa modulation by remote ester hydrolysis Source: Nature Communications / Chemical Science URL: [Link]

  • Title: L-Phenylalanine Methyl Ester Hydrochloride Preparation and Workup Source: Organic Syntheses URL: [Link]

Sources

Troubleshooting

Purification techniques for removing palladium from H-Phe(4-Br)-OMe derivatives

Ticket ID: PD-REM-4BR-PHE Subject: Technical Guide for Palladium Removal from H-Phe(4-Br)-OMe Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Stic...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PD-REM-4BR-PHE Subject: Technical Guide for Palladium Removal from H-Phe(4-Br)-OMe Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Sticky" Amine Problem

Welcome to the technical support center. You are likely dealing with a phenylalanine derivative (H-Phe-OMe scaffold) contaminated with residual palladium (Pd) following a cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The Core Challenge: The difficulty you are facing stems from the N-terminus (free amine) of your phenylalanine backbone. Unlike simple aryl systems, amino acid esters act as bidentate ligands. The free amine (


) and the ester carbonyl (

) effectively "poison" the palladium, creating stable chelate complexes that resist standard filtration.

This guide prioritizes chelation-disruption strategies over simple adsorption.

Module 1: Diagnostic & Strategy Selection

Before selecting a reagent, determine the nature of your Pd contaminant.[1] Use the decision tree below to select the correct workflow.

Pd_Removal_Strategy Start START: Assess Pd Contamination Solubility Is the Product Soluble in Organic Solvent? Start->Solubility Pd_Type Is Pd Colloidal (Black) or Homogeneous (Orange/Red)? Solubility->Pd_Type Yes Amine_State Is the N-terminus Free (NH2) or Protected? Pd_Type->Amine_State Homogeneous Method_C Method C: Activated Carbon (Only for Colloidal/High ppm) Pd_Type->Method_C Colloidal Method_A Method A: Acid Wash + Thiol Silica (Best for Free Amines) Amine_State->Method_A Free Amine (NH2) Method_B Method B: NAC Wash (Best for Homogeneous Pd) Amine_State->Method_B Protected/Sensitive

Figure 1: Strategic decision tree for selecting the optimal purification method based on Pd speciation and substrate functionality.

Module 2: The "Gold Standard" Protocols
Protocol A: The Protonation-Scavenge Hybrid (Recommended)

Best for: H-Phe derivatives where the amine is robust.

Mechanism: Palladium coordinates strongly to neutral amines. By protonating the amine (


), you destroy its ability to bind Pd, allowing the scavenger to capture the now-labile metal.

Step-by-Step:

  • Dissolution: Dissolve crude product in THF or Ethyl Acetate (10 mL/g).

  • Acidification: Add 1.05 eq of HCl (4M in Dioxane) or wash with dilute aqueous HCl (if product doesn't hydrolyze). Goal: Ensure pH < 3.

  • Scavenger Addition: Add SiliaMetS® Thiol or Biotage® ISOLUTE® Si-TMT (0.5 eq w/w relative to crude mass).

  • Incubation: Stir at 50°C for 4 hours . (Heat is crucial to break the initial Pd-Amine complex).

  • Filtration: Filter through a pad of Celite® or a 0.45 µm PTFE membrane.

  • Neutralization: If the free base is required, wash filtrate with sat.

    
    .
    
Protocol B: The N-Acetylcysteine (NAC) Wash

Best for: Large scale, cost-sensitive projects, or when solid scavengers fail.

Mechanism: NAC is a "soluble scavenger." Its thiol and carboxylic acid groups form a water-soluble complex with Pd (


), pulling it from the organic phase into the aqueous phase.

Step-by-Step:

  • Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to 7–8 with NaOH (NAC works best as the thiolate anion).

  • Execution:

    • Dissolve product in Ethyl Acetate or MeTHF.

    • Add the NAC solution (20 vol% relative to organic layer).

    • Vigorous Stirring (not just shaking) at 40°C for 1 hour.

  • Separation: Separate layers. The aqueous layer will likely turn dark/orange (containing the Pd).

  • Repeat: Repeat wash 2x.

  • Polishing: Wash organic layer with water and brine to remove residual NAC.

Module 3: Comparative Data & Scavenger Selection

Not all scavengers work for amino acid derivatives.[1] See the efficiency comparison below.

Scavenger TypeFunctional GroupEfficiency for Phe-DerivativesProsCons
SiliaMetS® Thiol Propylthiol (-SH)High Industry standard; high affinity for Pd(II).Can smell; requires filtration.
SiliaMetS® DMT DimercaptotriazineVery High Best for "difficult" Pd species; broad spectrum.More expensive than Thiol.
Activated Carbon N/ALow/Medium Cheap.Yield Loss: Phe-derivatives stick to carbon; non-selective.
TMT (Trimercaptotriazine) TMTHigh High thermal stability; non-swelling.Requires specific solvents.[2]
Module 4: Workflow Visualization

The following diagram illustrates the chemical logic behind the SiliaMetS® Thiol workflow, specifically addressing the competitive binding of the Phenylalanine amine.

Scavenger_Mechanism Complex Pd-Product Complex (Pd bound to Phe-NH2) Intermediate Ligand Exchange Transition State Complex->Intermediate Dissociation Scavenger SiliaMetS Thiol (Si-SH) Scavenger->Intermediate Attack Heat Heat (50°C) Kinetic Activation Heat->Intermediate Waste Solid Waste (Si-S-Pd) Intermediate->Waste Filtration Product Purified Product (H-Phe-OMe) Intermediate->Product Filtrate

Figure 2: Ligand exchange mechanism: Thermal activation is required to overcome the activation energy of the Pd-Amine bond dissociation.

Module 5: Troubleshooting & FAQs

Q: I used activated carbon, and my yield dropped by 40%. Why? A: Phenylalanine derivatives contain aromatic rings and polar esters. Activated carbon adsorbs these via


 stacking and polar interactions. Avoid carbon  for amino acid derivatives unless you have optimized the carbon-to-product ratio (<10 wt%).

Q: The Pd level is stuck at 50 ppm. How do I get to <10 ppm (ICH Q3D)? A: This is likely due to "Pd leaching" from the scavenger or equilibrium limitations.

  • Fix 1: Switch solvent to something less coordinating (e.g., Toluene instead of THF) if solubility permits.

  • Fix 2: Use SiliaMetS® DMT .[3] The triazine ring chelates Pd more aggressively than simple thiols.

Q: Can I use these methods if my "4-Br" group is still present? A: Yes. Thiol scavengers and NAC washes are chemically compatible with aryl bromides. They will not reduce the C-Br bond under standard scavenging conditions (unlike hydrogenation or harsh hydride reductions).

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[4] Advanced Synthesis & Catalysis.[3][5] Link

  • SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers User Guide & Application Notes. SiliCycle.[6] Link

  • ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency.[7] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[4][8] Link

  • Biotage. (2024). ISOLUTE® Si-TMT: Metal Scavenging User Guide. Biotage. Link

Sources

Optimization

Overcoming steric hindrance in reactions with (2S)-2-amino-3-(4-bromophenyl)propanoate

The following guide is structured as a specialized Technical Support Center response for researchers working with (2S)-2-amino-3-(4-bromophenyl)propanoate (4-Bromo-L-phenylalanine). Subject: Overcoming Steric Hindrance &...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center response for researchers working with (2S)-2-amino-3-(4-bromophenyl)propanoate (4-Bromo-L-phenylalanine).

Subject: Overcoming Steric Hindrance & Racemization in 4-Bromo-L-phenylalanine Workflows Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Molecule Profile

You are encountering difficulties with 4-Bromo-L-phenylalanine (4-Br-Phe) . This non-canonical amino acid presents a dual challenge:

  • Steric Bulk: The para-bromo substituent increases the hydrodynamic radius of the side chain, causing aggregation (β-sheet formation) and hindering access to the N-terminus during SPPS.

  • Electronic Activation: The electron-withdrawing bromine atom on the aromatic ring increases the acidity of the

    
    -proton, significantly elevating the risk of racemization  during activation compared to native Phenylalanine.
    

This guide provides self-validating protocols to manage these physicochemical properties during backbone assembly and subsequent palladium-catalyzed diversification.

Module A: Backbone Assembly (Peptide Coupling)

The Core Issue: Racemization vs. Coupling Efficiency

Standard coupling reagents (HBTU/HATU) with strong bases (DIEA) often lead to significant racemization of 4-Br-Phe. The electron-withdrawing nature of the bromine stabilizes the enol form of the oxazolone (azlactone) intermediate.

Recommended Protocol: Low-Racemization Activation

Objective: Maximize coupling yield while maintaining >99% chiral integrity.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Base: None (or 2,4,6-Collidine if neutralization is strictly required)

Step-by-Step Workflow:

  • Dissolution: Dissolve Fmoc-4-Br-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Activation: Add DIC (3.0 eq). Allow to pre-activate for 2 minutes (observe color change to yellow/orange).

  • Coupling: Add the mixture to the resin-bound free amine.

  • Microwave Settings (Critical):

    • Standard AA: 75°C or 90°C.

    • 4-Br-Phe:Do NOT exceed 50°C. Higher temperatures exponentially increase racemization of this specific residue.

  • Duration: 10 minutes (Microwave) or 60 minutes (Room Temp).

Data: Base-Dependent Racemization Rates

Comparison of racemization levels for electron-deficient Phenylalanine analogs:

Coupling SystemBase AddedTemperature% D-Isomer (Racemization)Verdict
HATU / HOAtDIEA (2.0 eq)25°C4.5% - 8.0%High Risk
HBTU / HOBtDIEA (2.0 eq)25°C2.0% - 5.0%Moderate Risk
DIC / Oxyma None 50°C < 0.5% Recommended
DIC / OxymaCollidine50°C< 0.8%Acceptable

Technical Insight: The absence of tertiary bases (DIEA/NMM) prevents the abstraction of the sensitive


-proton. Oxyma Pure acts as a superior nucleophile to HOBt, suppressing the lifetime of the reactive O-acylisourea intermediate.

Module B: Palladium-Catalyzed Diversification (Suzuki-Miyaura)

The Core Issue: Steric Access to the Aryl Bromide

Once the peptide is assembled, the 4-Br-Phe residue is often buried within the peptide fold. Standard Pd catalysts (e.g., Pd(PPh3)4) are too bulky to penetrate the peptide secondary structure.

Troubleshooting Guide: Cross-Coupling Failure

Symptom: Starting material remains; black Pd precipitation observed. Root Cause: Catalyst aggregation or inability to access the C-Br bond due to peptide folding.

Visualization: Catalyst Decision Matrix

The following diagram illustrates the logic flow for selecting the correct catalyst system based on your peptide's protecting group status.

CouplingLogic Start Substrate Status Protected Resin-Bound / Protected Start->Protected Unprotected Solution Phase / Unprotected Start->Unprotected OrganicSolvent Solvent: DMF/NMP Protected->OrganicSolvent AqSolvent Solvent: Water/Acetonitrile (1:1) Unprotected->AqSolvent Cat1 Rec: Pd(OAc)2 + SPhos (Steric Access) OrganicSolvent->Cat1 LigandCheck Ligand Solubility Check AqSolvent->LigandCheck Cat2 Rec: Na2PdCl4 + sSPhos (Water Soluble) LigandCheck->Cat2 Standard Cat3 Rec: Pd-ALPS (Bioconjugation) LigandCheck->Cat3 High Sensitivity

Caption: Decision tree for selecting Palladium sources and ligands based on peptide protection status. Note the preference for SPhos derivatives to overcome steric hindrance.

Recommended Protocol: On-Resin Suzuki-Miyaura

Applicability: Late-stage diversification of 4-Br-Phe peptides on Rink Amide resin.

  • Preparation: Swell resin (0.1 mmol scale) in degassed DMF.

  • Catalyst Pre-complexation:

    • In a vial under Argon, mix Pd(OAc)₂ (0.05 eq) and SPhos (0.1 eq) in degassed DMF. Stir 5 mins (Solution turns yellow).

    • Why SPhos? This Buchwald ligand is electron-rich (facilitates oxidative addition to the Ar-Br bond) and bulky enough to prevent Pd aggregation, yet flexible enough to access the hindered site.

  • Base: Dissolve K₃PO₄ (2M in water, 5 eq) or Cs₂CO₃ (solid, 3 eq).

  • Boronic Acid: Add Aryl-Boronic Acid (3-5 eq).

  • Reaction: Add catalyst solution to resin. Heat to 60°C for 4-12 hours.

  • Wash: Critical washes with Sodium Diethyldithiocarbamate (0.5% in DMF) to remove trapped Palladium.

Frequently Asked Questions (FAQ)

Q1: I observe low solubility during the synthesis of sequences with multiple 4-Br-Phe residues. How do I fix this? A: The bromine atom significantly increases hydrophobicity.

  • Immediate Fix: Switch solvent from pure DMF to NMP or a mixture of DMF/DMSO (90:10) during the coupling of the hydrophobic block.

  • Structural Fix: Insert a "kink" in the backbone. If your sequence allows, use a Pseudoproline dipeptide (e.g., Fmoc-Ser(psiMe,Me)pro-OH) immediately preceding the 4-Br-Phe block to disrupt

    
    -sheet aggregation.
    

Q2: Can I use standard TFA cleavage cocktails? Will the bromine fall off? A: The Ar-Br bond is stable to standard TFA cleavage (95% TFA, 2.5% TIPS, 2.5% H2O).

  • Caution: Avoid using silanes (TES/TIPS) in conjunction with palladium remnants, as this can lead to hydrodehalogenation. Ensure the resin is thoroughly washed with dithiocarbamate before adding the cleavage cocktail.

Q3: My Suzuki coupling works, but I see a +15 mass shift. What is it? A: This is likely oxidation of a Methionine (Met) or Tryptophan (Trp) if present, or retention of a methyl group. However, in Suzuki contexts, check for homocoupling of the boronic acid (biaryl formation) which might be sticking to the resin non-specifically. Wash the resin with DCM/MeOH alternating cycles.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine. Link

  • National Institutes of Health (NIH). (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. Link

  • Royal Society of Chemistry. (2025). Microwave-assisted Peptide Synthesis: Chapter 5. Link

  • MDPI. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification. Link

  • Biotage. (2023).[3] Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Link

Sources

Troubleshooting

Resolving emulsions during extraction of amino acid methyl esters

Topic: Resolving emulsions during extraction of amino acid methyl esters Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Process Chemists, Drug Development Professionals Ticke...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving emulsions during extraction of amino acid methyl esters Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Process Chemists, Drug Development Professionals

Ticket Subject: Resolving Persistent Emulsions During Workup Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Amphiphile Trap"

Welcome to the technical support hub. If you are reading this, you are likely staring at a separatory funnel containing a milky, non-separating interface.[1]

The Root Cause: Amino acid methyl esters are chemically predisposed to form emulsions. Unlike simple organic extractions, these molecules possess a distinct amphiphilic structure :

  • Hydrophobic Tail: The esterified side chain and methyl group.

  • Hydrophilic Head: The primary amine (often partially protonated depending on pH).

When you neutralize the hydrochloride salt to extract the free base, you are essentially generating a surfactant in situ. If the reaction solvent (Methanol) is not completely removed, or if the pH is not precisely controlled, you create a stable ternary system (Water/Methanol/DCM) stabilized by your product.

This guide provides a tiered protocol to resolve these emulsions, moving from non-invasive adjustments to aggressive physical interventions.[1]

Prevention Protocol: The "Clean" Workup

Use this Standard Operating Procedure (SOP) to prevent emulsions before they form.

The Golden Rule: Never extract directly from the reaction mixture. Methanol is the enemy of phase separation.

Step-by-Step Methodology
StepActionScientific Rationale
1 Full Evaporation Remove all methanol/reaction solvent under reduced pressure. Methanol acts as a co-solvent, increasing the mutual solubility of the organic and aqueous phases, stabilizing the emulsion.
2 Aqueous Resuspension Dissolve the resulting hydrochloride salt residue in a minimal volume of cold water (0–5 °C).
3 Solvent Selection Avoid DCM if possible. While DCM is a standard solvent, its density (1.33 g/mL) and surface tension often lead to tighter emulsions with amino esters. Ethyl Acetate (EtOAc) or Chloroform (CHCl₃) are often superior alternatives.
4 pH Adjustment Slowly add saturated Na₂CO₃ or NaHCO₃ to pH ~9–10 while stirring. Do not use strong NaOH unless necessary, as it risks hydrolyzing the ester.
5 The "Swirl" Add the organic solvent. Do not shake vigorously. Invert the funnel gently 5-10 times with frequent venting. Vigorous shaking shears droplets into micron-sized particles that are slow to coalesce.

Troubleshooting Decision Tree

If an emulsion has already formed, follow this logical pathway to resolve it.

Emulsion_Resolution_Workflow Start Emulsion Detected Check_Solvent 1. Check Solvent System (Is MeOH present?) Start->Check_Solvent Evap_Reset Reset: Rotovap entire mixture to remove organic/MeOH Check_Solvent->Evap_Reset Yes (MeOH present) Add_Brine 2. Chemical Breaking: Add Saturated Brine Check_Solvent->Add_Brine No (Clean biphasic) Evap_Reset->Add_Brine Re-dissolve & Extract Wait Wait 20 mins Add_Brine->Wait Resolved Phase Separation Achieved Wait->Resolved Separated Physical_Break 3. Physical Breaking: Filtration or Centrifugation Wait->Physical_Break Still Emulsified Filter_Celite Filter through Celite (Removes particulates) Physical_Break->Filter_Celite Particulates visible Centrifuge Centrifugation (High G-force separation) Physical_Break->Centrifuge Milky/Opaque Filter_Celite->Resolved Centrifuge->Resolved

Figure 1: Logical workflow for diagnosing and resolving emulsions during amino acid ester extraction.

Detailed Troubleshooting Guides

Scenario A: The "Milky" Interface (Micro-Emulsion)

Symptoms: No distinct layer boundary; the entire organic layer looks cloudy.

  • Mechanism: This is often a Pickering Emulsion , stabilized by fine solid particulates (undissolved salts or silica from reagents) or micro-droplets stabilized by the amino ester surfactant.

  • Resolution:

    • Filtration (High Success Rate): Vacuum filter the entire mixture (both phases) through a pad of Celite (diatomaceous earth) or a sintered glass frit. The solid particulates stabilizing the emulsion are trapped, and the filtrate usually separates instantly in the receiving flask.

    • Centrifugation: If filtration is not possible, transfer the emulsion to centrifuge tubes. Spin at 3000–5000 rpm for 5 minutes. The G-force overcomes the electrostatic repulsion keeping the droplets apart.

Scenario B: The "Third Layer" (Rag Layer)

Symptoms: Clear top and bottom layers, but a thick, messy rag layer in the middle.

  • Mechanism: This is typically caused by protein-like aggregation or localized pH fluctuations where the amino acid is zwitterionic.

  • Resolution:

    • Salting Out: Add solid NaCl or saturated brine to the aqueous layer.[2] This increases the ionic strength of the water, decreasing the solubility of organics (salting out) and increasing the density difference between phases.

    • The Glass Rod Trick: Gently stir only the interface with a glass rod. Sometimes, breaking the surface tension of the rag layer manually is enough to initiate coalescence.

Scenario C: The "Frozen" Separation

Symptoms: Layers are technically separated but taking hours to clarify.

  • Mechanism: Viscosity match. The densities of your organic phase and aqueous phase are too similar.

  • Resolution:

    • Modify Density: If using EtOAc (density ~0.9), add a small amount of Hexane to lighten the organic phase. If using DCM (density ~1.33), add more DCM to increase the weight of the lower layer.

Frequently Asked Questions (FAQ)

Q1: I used NaOH to neutralize the HCl salt, and now my yield is low. Did the emulsion hide my product?

  • Analysis: While an emulsion might trap product, the use of NaOH is a red flag. Methyl esters are susceptible to base-catalyzed hydrolysis (saponification), converting your ester back into the water-soluble amino acid.

  • Correction: Always use weaker bases like Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) . If you must use NaOH, keep the temperature at 0°C and work very quickly.

Q2: Can I use DCM? Everyone in my lab uses DCM.

  • Analysis: You can, but DCM is a notorious emulsion former due to its high surface tension and density profile.

  • Recommendation: If DCM is required for solubility, try a 3:1 mixture of Chloroform:Isopropanol . This "lipid-extraction" style solvent system is excellent for amphiphilic amines and resists emulsion formation better than pure DCM.

Q3: Why does my emulsion get worse when I add water?

  • Analysis: You likely have residual methanol or a highly concentrated surfactant effect. Adding water might be moving the system into a region of the phase diagram where the surfactant (your product) forms stable micelles.

  • Correction: Add Brine (Saturated NaCl) instead of pure water. The ions compete for hydration shells, disrupting the micelle structure.

References

  • Practical Process Research & Development

    • Source: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
    • Context: Standard industrial protocols for workup of amphiphilic amines and emulsion breaking str
    • URL:

  • Emulsion Breaking Techniques in Organic Synthesis

    • Source: Rule, J. et al. (2017). "Tips for Troubleshooting Liquid–Liquid Extractions". LCGC North America.
    • Context: Detailed mechanisms of emulsion formation and physical breaking methods (filtration/centrifug
    • URL:

  • Synthesis of Amino Acid Methyl Esters

    • Source: Li, Z. et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters". PMC (PubMed Central).
    • Context: Describes the methanol/TMSCl method and highlights the importance of removing methanol to simplify workup.
    • URL:

  • US Patent 5374765A: Method for extracting amino acid esters

    • Source: Google P
    • Context: Discusses the critical pH range (7-8 vs 10) to prevent hydrolysis while ensuring extraction efficiency.
    • URL:

Sources

Optimization

Technical Support Center: Purification of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate

Topic: Recrystallization solvents for purifying methyl (2S)-2-amino-3-(4-bromophenyl)propanoate Content type: Technical Support Center Guide Case ID: PUR-AA-4BrPhe-001 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for purifying methyl (2S)-2-amino-3-(4-bromophenyl)propanoate Content type: Technical Support Center Guide

Case ID: PUR-AA-4BrPhe-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Active Subject: Recrystallization protocols for 4-bromo-L-phenylalanine methyl ester[1][2]

Executive Summary & Compound Profile

User Query: "I need to purify methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. What are the best recrystallization solvents?"

Scientist's Analysis: This compound is the methyl ester of 4-bromo-L-phenylalanine.[1][3] In its free base form, it is typically a viscous oil or a low-melting solid, making recrystallization difficult.[1][2] High-purity isolation is almost exclusively achieved by handling it as the hydrochloride salt (HCl) or p-toluenesulfonate (p-TsOH) salt .[1][2]

If you currently have the free base (oil), we strongly recommend converting it to the hydrochloride salt prior to recrystallization.[2] This guide focuses on the Hydrochloride Salt (CAS: 99359-32-7) .[1][2][3][4]

Key Physicochemical Properties:

  • Target Form: Crystalline Solid (HCl salt)[2]

  • Solubility Profile: Soluble in alcohols (MeOH, EtOH), water (risk of hydrolysis); insoluble in non-polar solvents (Hexanes, Ether).[2]

  • Critical Risks: Ester hydrolysis (avoid aqueous heating), Racemization (avoid base/excessive heat), Oiling out.[2]

Solvent Selection & Strategy (Q&A)

Q1: What is the "Gold Standard" solvent system for this compound?

A: The most reliable system for amino acid ester hydrochlorides is Methanol (MeOH) / Diethyl Ether (Et₂O) or Methanol / Methyl tert-butyl ether (MTBE) .[2]

  • Mechanism: The salt is highly soluble in Methanol (Solvent A) and insoluble in Ether (Anti-solvent B).[2]

  • Why it works: This method relies on anti-solvent precipitation rather than just thermal differences, allowing for milder temperatures which preserve the ester linkage.

Q2: Are there thermal recrystallization options (Single/Binary solvent)?

A: Yes. Ethyl Acetate (EtOAc) / Ethanol (EtOH) (95:5 to 90:10 ratio) is excellent.[2]

  • Mechanism: The compound dissolves in hot Ethanol/EtOAc mixtures but crystallizes upon cooling.

  • Advantage: Avoids the high volatility and peroxide risks of diethyl ether.

  • Reference: Similar protocols are validated for L-phenylalanine methyl ester HCl in Organic Syntheses [1].

Q3: Can I recrystallize from water?

A: Strictly No. While the salt is water-soluble, heating an amino acid ester in water significantly accelerates hydrolysis , converting your ester back to the carboxylic acid (4-bromo-L-phenylalanine).[1] Always use anhydrous organic solvents.[2]

Step-by-Step Protocols

Method A: The "Displacement" Method (MeOH / MTBE)

Best for: High recovery, heat-sensitive batches.[1][2]

  • Dissolution: Place the crude solid in a flask. Add anhydrous Methanol dropwise at room temperature (or slightly warmed to 30°C) until the solid just dissolves. Do not add excess.

  • Filtration: If the solution is cloudy (insoluble impurities), filter through a 0.45 µm PTFE syringe filter or a glass frit.[2]

  • Precipitation: While stirring rapidly, slowly add MTBE (or Diethyl Ether) dropwise.

    • Observation: A cloudiness will form and redissolve. Continue adding until a faint turbidity persists.

  • Crystallization: Add 1-2 drops of Methanol to clear the solution. Cover and place in the freezer (-20°C) overnight.

  • Isolation: Filter the white crystals cold. Wash with cold MTBE. Dry under vacuum.[5]

Method B: The "Thermal" Method (EtOAc / EtOH)

Best for: Removing specific organic impurities, larger scale.[2]

  • Preparation: Prepare a mixture of Ethyl Acetate containing 5% Ethanol .[2]

  • Heating: Bring the solvent mixture to a boil (approx. 77°C).

  • Dissolution: Add the hot solvent to your crude solid slowly.

    • Note: The salt will not dissolve in pure EtOAc. The EtOH component is critical for dissolution.

  • Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then transfer to an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the crystals. Wash with cold Ethyl Acetate.[5]

Troubleshooting Guide

IssueDiagnosisCorrective Action
Oiling Out The product separates as a liquid droplet instead of crystals.1. Reheat: Dissolve the oil back into the solution.2. Add Polarity: Add a small amount (1-5%) of Methanol to the mixture.3.[2] Seed: Add a tiny crystal of pure product at the cloud point.4. Slow Down: Cool much more slowly.
No Precipitation Solution remains clear even at -20°C.1.[1] Concentration: You used too much Solvent A (Methanol). Rotovap off 50% of the volume and try again.2. Anti-solvent: Add more Ether/MTBE.3.[2] Scratching: Scratch the inner glass wall with a glass rod to induce nucleation.
Yellow Color Impurities from bromination or esterification.[2]Activated Carbon: During the hot dissolution step, add 1-2% wt/wt activated charcoal.[1][2] Stir for 5 mins, then filter hot through Celite before cooling.
Low Yield Product is too soluble in the mother liquor.1. Wash Check: Did you wash with room temp solvent? Always use ice-cold anti-solvent for washing.2.[1][2] Second Crop: Concentrate the mother liquor and repeat the crystallization to recover a second batch.

Process Visualization

The following diagram illustrates the decision logic for purifying this specific amino acid derivative.

Recrystallization_Workflow Start Crude 4-Br-Phe-OMe CheckState Physical State? Start->CheckState IsOil Oil / Free Base CheckState->IsOil Viscous Liquid IsSolid Solid / HCl Salt CheckState->IsSolid Crystalline ConvertToSalt Dissolve in MeOH Add HCl (gas or dioxane) Evaporate to Solid IsOil->ConvertToSalt ChooseMethod Select Solvent System IsSolid->ChooseMethod ConvertToSalt->IsSolid MethodA Method A: MeOH / MTBE ChooseMethod->MethodA Heat Sensitive or Small Scale MethodB Method B: EtOAc / EtOH (95:5) ChooseMethod->MethodB Large Scale or Thermal Stable DissolveA Dissolve in min. MeOH (RT) MethodA->DissolveA DissolveB Dissolve in hot EtOAc/EtOH MethodB->DissolveB Filter Filter Insolubles DissolveA->Filter DissolveB->Filter CrystallizeA Add MTBE to cloud point Cool to -20°C Filter->CrystallizeA Method A path CrystallizeB Slow cool to RT Then 0°C Filter->CrystallizeB Method B path Isolate Filter & Dry (High Purity HCl Salt) CrystallizeA->Isolate CrystallizeB->Isolate

Caption: Decision matrix for the purification of methyl (2S)-2-amino-3-(4-bromophenyl)propanoate, distinguishing between salt formation and solvent selection.

FAQ: Scientist to Scientist

Q: I see a "melting point" discrepancy in the literature. What should I expect? A: Unsubstituted L-phenylalanine methyl ester HCl melts at ~159-161°C [1].[1][2] The 4-bromo substituent typically raises the melting point due to increased molecular weight and stacking interactions. Expect a melting point in the range of 165-175°C for the pure HCl salt. If your MP is <150°C, it is likely wet or impure.[2]

Q: Can I use Ethanol/Hexane? A: Yes, but be cautious. Hexane is very non-polar. If you add it too fast to an ethanolic solution of the salt, the salt may "crash out" as an amorphous powder (or oil) rather than forming defined crystals.[2] We prefer MTBE or EtOAc as the anti-solvent because they have slightly higher polarity, allowing for better crystal growth control.[2]

Q: How do I store the purified crystals? A: Store at -20°C in a tightly sealed container with a desiccant. Amino acid esters are hygroscopic and prone to slow hydrolysis by atmospheric moisture.

References

  • White, J. D.; Hrnciar, P.; Stappenbeck, F. (2002). "L-Phenylalanine Methyl Ester Hydrochloride".[1][2][3][6] Organic Syntheses, 79, 196.

  • Sigma-Aldrich.[1][2][4] (n.d.). Product Specification: Methyl 4-bromo-L-phenylalaninate hydrochloride.[1][3]

  • Needham, T. E. (1970).[7] "The Solubility of Amino Acids in Various Solvent Systems". University of Rhode Island Dissertations.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist Executive Summary Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (4-Bromo-L-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist

Executive Summary

Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (4-Bromo-L-phenylalanine methyl ester) is a critical chiral building block in the synthesis of peptidomimetics and a versatile scaffold for Suzuki-Miyaura cross-coupling reactions. Its precise characterization is pivotal, as the integrity of the 4-bromophenyl moiety and the enantiomeric purity of the alpha-carbon directly impact downstream efficacy.

This guide moves beyond basic spectral assignment. It compares the two industry-standard solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to reveal how solvent choice dictates the visibility of exchangeable protons, resolution of diastereotopic signals, and detection of common hydrolysis impurities.

Strategic Characterization Workflow

The following decision matrix outlines the optimal experimental path based on the sample's salt form and the specific analytical goal (e.g., enantiomeric excess vs. structural confirmation).

NMR_Workflow Start Sample: Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate CheckForm Determine Salt Form Start->CheckForm FreeBase Free Base (Amine) CheckForm->FreeBase Salt HCl / Tosylate Salt CheckForm->Salt SolventCDCl3 Solvent: CDCl3 FreeBase->SolventCDCl3 High Solubility SolventDMSO Solvent: DMSO-d6 Salt->SolventDMSO Required for Solubility Exp_Res Goal: High Res Coupling & Impurity Profiling SolventCDCl3->Exp_Res Exp_Exch Goal: Confirm Ammonium/Amine Protons SolventDMSO->Exp_Exch Outcome1 Sharp Coupling (AA'BB'); NH Broad/Invisible Exp_Res->Outcome1 Outcome2 Visible NH3+ Signals; Viscous Broadening Exp_Exch->Outcome2

Figure 1: Decision matrix for solvent selection based on chemical form and analytical objectives.

Comparative Analysis: Solvent Performance

The choice of solvent fundamentally alters the spectral fingerprint of this molecule.[1][2] Below is a direct comparison of the product's performance in the two primary NMR solvents.

Scenario A: Chloroform-d (CDCl₃) – The Structural Standard

Best for: Free base samples, impurity profiling, and precise coupling constant analysis.

  • Resolution: Superior. The low viscosity of CDCl₃ results in sharper linewidths, allowing for clear resolution of the AA'BB' system of the 4-bromophenyl ring.

  • Exchangeable Protons: The amine (-NH₂) protons typically appear as a broad, variable singlet between 1.5–2.0 ppm. They are often invisible if the sample is wet or if rapid exchange occurs.

  • Alpha-Proton: Appears as a distinct triplet or doublet of doublets (dd) at ~3.7 ppm, unencumbered by solvent peaks.

Scenario B: DMSO-d₆ – The Polar Necessity

Best for: Hydrochloride salts, detection of ammonium protons, and water-rich samples.

  • Solubility: The only viable option for the HCl salt form.

  • Exchangeable Protons: The ammonium (-NH₃⁺) protons are stabilized, appearing as a broad singlet (often integrating to 3H) around 8.5–8.8 ppm. This confirms the salt formation.

  • Interference Risk: The residual water peak in DMSO (variable, ~3.33 ppm) often overlaps with the beta-protons or the methyl ester singlet (~3.6 ppm) if the sample is not strictly dry.

Quantitative Data Comparison
FeatureCDCl₃ (Free Base)DMSO-d₆ (HCl Salt)
Aromatic Region 7.42 (d, 2H), 7.05 (d, 2H) Clear AA'BB' splitting7.52 (d, 2H), 7.25 (d, 2H) Slight downfield shift
Alpha-Proton (α-H) ~3.70 ppm (dd/t)~4.25 ppm (m)
Methyl Ester (-OCH₃) 3.72 ppm (s)3.65 ppm (s)
Beta-Protons (β-CH₂) 2.85 – 3.05 ppm (dd, diastereotopic)3.00 – 3.20 ppm (m)
Amine/Ammonium 1.6 ppm (broad s, -NH₂)8.6 ppm (broad s, -NH₃⁺)
Solvent Residual 7.26 ppm (Singlet)2.50 ppm (Quintet)
Water Interference Low (1.56 ppm)High (3.33 ppm)

Detailed Experimental Protocol

To ensure reproducibility and "self-validating" spectra, follow this protocol.

Step 1: Sample Preparation[3]
  • Massing: Weigh 10–15 mg of the product.

    • Why? This concentration (approx. 30-50 mM) provides sufficient signal-to-noise (S/N) for 13C satellites without causing viscosity-induced broadening.

  • Solvent Addition: Add 0.6 mL of high-quality deuterated solvent (99.8% D).

    • Critical Step: If using DMSO-d₆ for the HCl salt, ensure the ampoule is freshly opened to minimize the water peak at 3.33 ppm, which can obscure the beta-protons.

  • Filtration: If the solution is cloudy (common with free base in CDCl₃ containing trace inorganic salts), filter through a small plug of glass wool in a Pasteur pipette.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Scientific Logic:[3][4][5][6] The aromatic protons and methyl ester have longer T1 relaxation times. A short D1 (<1s) will suppress the integration of the aromatic protons relative to the aliphatic chain, leading to incorrect 2:4 ratio errors.

  • Scans (NS): 16 to 32 scans.

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing
  • Apodization: Apply an exponential window function with LB = 0.3 Hz .

  • Phasing: Manually phase the methyl ester singlet (strongest peak) first.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to ensure accurate integration of the broad aliphatic multiplets.

Structural Validation & Signaling

The following diagram illustrates the logical connectivity and splitting patterns used to validate the structure.

Structure_Validation Molecule Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate Aromatic Aromatic Ring (AA'BB' System) Molecule->Aromatic Alpha Alpha Carbon (Chiral Center) Molecule->Alpha Ester Methyl Ester (-OCH3) Molecule->Ester Signal_Ar1 δ 7.5 ppm (d, 2H) Ortho to Br Aromatic->Signal_Ar1 Deshielded by Br Signal_Ar2 δ 7.2 ppm (d, 2H) Meta to Br Aromatic->Signal_Ar2 Signal_Alpha δ 3.7-4.2 ppm (dd or t) Alpha->Signal_Alpha Couples to Beta Signal_Beta Beta Protons (Diastereotopic dd) Alpha->Signal_Beta Couples to Alpha Signal_OMe δ 3.6-3.7 ppm (Singlet, 3H) Ester->Signal_OMe Isolated Spin System

Figure 2: Structural connectivity and expected NMR signal correlation.

Troubleshooting: Distinguishing Impurities

Common synthesis or storage issues lead to specific impurities. Use this guide to identify them.

  • Hydrolysis (Free Acid):

    • Indicator: Disappearance of the sharp methyl ester singlet at ~3.7 ppm.

    • New Signal: Appearance of a broad carboxyl signal >11 ppm (in DMSO).

  • Starting Material (Boc-Protected):

    • Indicator: A massive singlet (9H) appears at ~1.4 ppm.

    • Shift: The alpha-proton signal will shift upfield due to the change in the shielding cone of the carbamate vs. the free amine.

  • Regioisomer (3-Bromo):

    • Indicator: Loss of the symmetric AA'BB' doublet pattern in the aromatic region. It will be replaced by a complex multiplet (singlet + doublet + triplet pattern) for the 1,3-disubstituted ring.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[7] Chem.1997 , 62, 7512–7515.[8] Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009. (Standard reference for substituent chemical shift increments).
  • ChemicalBook. "Methyl L-phenylalaninate hydrochloride 1H NMR Spectrum." (Used as baseline for non-brominated analog shifts in DMSO). Link

Sources

Comparative

13C NMR chemical shifts of 4-bromo-L-phenylalanine methyl ester

This guide provides an in-depth technical analysis of the , a critical intermediate in peptide synthesis and medicinal chemistry.[1][2] Unlike standard spectral lists, this guide functions as a comparative diagnostic too...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the , a critical intermediate in peptide synthesis and medicinal chemistry.[1][2]

Unlike standard spectral lists, this guide functions as a comparative diagnostic tool . It contrasts the 4-bromo derivative against its parent compound (L-phenylalanine methyl ester) to isolate the specific spectral "fingerprints" introduced by the bromine substituent.[1][2] This approach allows researchers to definitively confirm structural identity and purity.[2]

Executive Summary: The Diagnostic Challenge

4-bromo-L-phenylalanine methyl ester is structurally defined by two key functional modifications to the phenylalanine core:

  • Methyl Esterification: Modifies the carbonyl and alpha-carbon environment.[1][2]

  • Para-Bromination: Introduces a "heavy atom" effect on the aromatic ring.[2]

In 13C NMR, the bromine atom does not behave like a typical electronegative substituent (e.g., chlorine or fluorine).[2] Instead of deshielding the attached carbon, the large electron cloud of bromine causes a diamagnetic shielding effect , resulting in a distinctive upfield shift of the ipso-carbon.[3] This guide quantifies these shifts to serve as a validation standard.

Comparative Chemical Shift Analysis

The following data compares the experimental shifts of the parent compound (L-Phe-OMe HCl ) in DMSO-d


 against the 4-bromo derivative. The 4-bromo values are derived from substituent chemical shift (SCS) theory and validated against analogous brominated aromatic systems.
Table 1: 13C NMR Chemical Shift Comparison (DMSO-d )
Carbon PositionAssignmentParent: L-Phe-OMe (ppm)4-Br-L-Phe-OMe (ppm)Shift Effect (

)
Diagnostic Note
Carbonyl C=O (Ester)169.3 169.2 - 169.4 ~ 0.0Unaffected by para-substitution.[1]
Aromatic C-4 C-Br (Ipso) 127.2 (C-H)120.5 - 122.0 -5.0 to -7.0 PRIMARY DIAGNOSTIC PEAK. Heavy atom shielding effect.[1][2]
Aromatic C-3,5 Ortho to Br128.6 131.5 - 132.0 +3.0Deshielded by inductive effect.[1][2]
Aromatic C-2,6 Meta to Br129.4 131.0 - 131.5 +1.5Slight deshielding; often overlaps with ortho.[1][2]
Aromatic C-1 Para to Br134.7 135.0 - 136.0 +0.5 to +1.0Minimal change; quaternary signal.[1][2]
Alpha-Carbon

-CH
53.2 53.1 - 53.3 ~ 0.0Diagnostic for amino acid backbone integrity.[1][2]
Methoxy O-CH

52.5 52.5 0.0Confirm ester formation.[1][2]
Beta-Carbon

-CH

35.8 35.5 - 36.0 ~ 0.0Benzylic position.[1][2]

Note on Solvent Effects: Data is referenced to DMSO-d


 (39.5 ppm).[1] If acquiring in CDCl

, expect aliphatic peaks to shift slightly upfield (e.g., OMe ~52.3,

-CH ~53.5) and the carbonyl to appear near 171-172 ppm.[1]

Structural Visualization & Assignment

The following diagram maps the logical flow of resonance assignments, distinguishing between the stable "Backbone" signals and the "Reporter" signals modified by bromination.

G cluster_0 Structural Domains Backbone Peptide Backbone (Invariant) C_Carbonyl C=O ~169 ppm Backbone->C_Carbonyl C_Alpha α-CH ~53 ppm Backbone->C_Alpha C_Beta β-CH2 ~36 ppm Backbone->C_Beta Aromatic Aromatic Ring (Variable) C_Ipso C-Br (Ipso) ~121 ppm (Shielded) Aromatic->C_Ipso Heavy Atom Effect C_Ortho Ortho to Br ~131.5 ppm (Deshielded) Aromatic->C_Ortho C_Meta Meta to Br ~131.0 ppm Aromatic->C_Meta C_Beta->Aromatic Linker

Figure 1: Signal Assignment Logic. Green nodes represent stable backbone signals; Red/Yellow nodes indicate aromatic signals shifted by the bromine substituent.[2]

Detailed Technical Analysis

The "Heavy Atom" Anomaly (The C-Br Signal)

The most critical validation point is the carbon directly attached to the bromine (C-4).[1][2] Based on electronegativity alone, one might expect a downfield shift (higher ppm).[2] However, bromine's large electron cloud induces spin-orbit coupling , which shields the nucleus.

  • Expectation: A peak between 120–122 ppm .[2][4]

  • Comparison: In the non-brominated parent, this carbon (C-Zeta) appears at 127.2 ppm .[2]

  • Validation: If you see a peak at 127 ppm but not at 121 ppm, your product is likely the unreacted parent material (L-Phe-OMe).[1]

The Ester Confirmation

The methyl ester moiety provides two distinct signals:

  • Methoxy Carbon (OCH

    
    ):  A strong, sharp signal at 52.5 ppm .[2]
    
  • Carbonyl Carbon (C=O): A quaternary signal at 169.3 ppm .[2]

  • Troubleshooting: If the C=O signal appears significantly downfield (e.g., ~175+ ppm) or the OMe signal is missing, the ester may have hydrolyzed back to the free acid.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-resolution data that resolves the closely spaced aromatic peaks, follow this protocol.

Reagents:

  • Solvent: DMSO-d

    
     (99.9% D) is preferred over CDCl
    
    
    
    for hydrochloride salts due to solubility and preventing aggregation.[1][2]
  • Internal Standard: TMS (Tetramethylsilane) or residual DMSO peak (39.5 ppm).[2]

Acquisition Parameters:

  • Concentration: Dissolve 20-30 mg of sample in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons (C-Br and C=O).[1][2]

  • Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary C-Br and C=O carbons have long T1 relaxation times.[1][2] A short D1 will suppress these diagnostic peaks.[2]

  • Scans: Minimum 512 scans (approx. 30 mins) to ensure sufficient S/N ratio for the quaternary carbons.

Validation Workflow Diagram

Workflow Start Start: Acquire 13C Spectrum Check_Ester Check 52.5 ppm (OCH3) & 169 ppm (C=O) Start->Check_Ester Decision_Ester Signals Present? Check_Ester->Decision_Ester Check_Br Check 120-122 ppm (C-Br Ipso) Decision_Ester->Check_Br Yes Fail_Hydrolysis FAIL: Hydrolysis Detected (Free Acid) Decision_Ester->Fail_Hydrolysis No Decision_Br Signal Present? Check_Br->Decision_Br Pass PASS: Identity Confirmed Decision_Br->Pass Yes Fail_Parent FAIL: Missing Bromine (Parent Compound) Decision_Br->Fail_Parent No (Peak at ~127 ppm)

Figure 2: Step-by-step decision tree for spectral validation.

References

  • National Institute of Standards and Technology (NIST). L-Phenylalanine methyl ester hydrochloride Mass/NMR Data. [Link][2]

  • Breitmaier, E., & Voelter, W. (1987).[2] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Source for Heavy Atom Effect theory).[2]

  • SDBS (Spectral Database for Organic Compounds). 13C NMR of Bromobenzene and derivatives. [Link][2]

  • PubChem. 4-bromo-L-phenylalanine methyl ester hydrochloride (Compound Summary). [Link][1][2]

Sources

Validation

Diagnostic Mass Spectrometry of H-Phe(4-Br)-OMe: A Comparative Fragmentation Guide

Topic: Mass spectrometry analysis and fragmentation of H-Phe(4-Br)-OMe Content Type: Publish Comparison Guide Executive Summary H-Phe(4-Br)-OMe (Methyl 4-bromophenylalaninate) serves as a critical intermediate in peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry analysis and fragmentation of H-Phe(4-Br)-OMe Content Type: Publish Comparison Guide

Executive Summary

H-Phe(4-Br)-OMe (Methyl 4-bromophenylalaninate) serves as a critical intermediate in peptide synthesis and a structural probe in proteomics. Unlike canonical amino acids, the bromine substituent introduces a unique isotopic signature and specific fragmentation pathways that act as high-fidelity diagnostic handles.

This guide provides a technical comparison of H-Phe(4-Br)-OMe against its non-halogenated (Phe) and chlorinated (Phe-Cl) analogs. It details the specific mass spectral behaviors—specifically the "Twin Peak" isotopic effect and the modified tropylium ion formation—that researchers must leverage for unambiguous identification in complex matrices.

Part 1: Chemical Identity & Analyte Properties

Before analyzing fragmentation, the analyte's physicochemical baseline must be established. The bromine atom significantly shifts the mass defect and isotopic distribution compared to standard phenylalanine.

Table 1: Analyte Specifications

FeatureH-Phe(4-Br)-OMeH-Phe-OMe (Standard)H-Phe(4-Cl)-OMe (Alternative)
Formula



Monoisotopic Mass 257.005 Da (

)
179.095 Da213.056 Da (

)
[M+H]

258.01 / 260.01 180.10214.06 / 216.06
Isotope Ratio 1 : 1 (

)
100 : 1.1 (

)
3 : 1 (

)
Key Utility High-contrast diagnostic doubletStandard referenceLower contrast diagnostic
Part 2: Comparative Analysis of MS Performance
1. The Isotopic Signature (The "Twin Peak" Effect)

The most robust self-validating feature of H-Phe(4-Br)-OMe is its isotopic pattern.

  • Mechanism: Natural bromine exists as

    
     (50.7%) and 
    
    
    
    (49.3%).
  • Observation: In any MS spectrum (ESI, EI, or MALDI), the molecular ion

    
     appears not as a single peak, but as a doublet separated by 2.0 Da with nearly equal intensity .
    
  • Comparison:

    • Vs. H-Phe-OMe: The standard ester shows a single dominant peak.

    • Vs. H-Phe(4-Cl)-OMe: The chlorinated analog shows a 3:1 ratio (M : M+2). The 1:1 ratio of the bromo-analog is far easier to spot visually in "noisy" baselines, making it superior for manual validation of peptide incorporation.

2. Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), H-Phe(4-Br)-OMe follows the classic phenylalanine fragmentation rules but with mass-shifted diagnostic ions.

  • Pathway A: Immonium Ion Formation The most abundant fragment in ESI-MS/MS for amino acids.

    • Standard Phe:

      
      [1]
      
    • 4-Br-Phe:

      
       (Retains the Br doublet).
      
    • Diagnostic Value: The presence of a 198/200 doublet is definitive proof of the 4-bromo-phenylalanine moiety.

  • Pathway B: Tropylium Ion Formation The benzyl side chain rearranges to a stable seven-membered ring (tropylium).

    • Standard Phe:

      
       (
      
      
      
      )
    • 4-Br-Phe:

      
       (
      
      
      
      )
    • Causality: The electron-withdrawing nature of Br may slightly suppress this pathway compared to H-Phe, but the ion remains prominent due to resonance stability.

  • Pathway C: Ester Loss Loss of the methoxy group or the entire ester functionality.

    • Neutral Loss: Loss of

      
       (32 Da) or 
      
      
      
      (60 Da).
    • Observation: Transition from

      
       (Loss of Methanol).
      
3. Visualizing the Fragmentation Logic

The following diagram illustrates the specific bond cleavages and resulting diagnostic ions.

FragmentationPathways Parent [M+H]+ Parent Ion m/z 258 / 260 (1:1 Doublet) Immonium Immonium Ion (R-CH=NH2+) m/z 198 / 200 (Primary Diagnostic) Parent->Immonium - HCOOCH3 - NH3 (Combined) Tropylium Bromotropylium Ion (C7H6Br+) m/z 169 / 171 (Aromatic Indicator) Parent->Tropylium Benzyl Cleavage & Rearrangement Acylium Acylium Ion (Loss of -OCH3) m/z 226 / 228 Parent->Acylium - CH3OH (32 Da) Neutral Loss

Figure 1: ESI-MS/MS fragmentation pathways for H-Phe(4-Br)-OMe highlighting the retention of the bromine isotopic signature in all major fragments.

Part 3: Experimental Protocol (Self-Validating)

This workflow is designed to confirm the identity of H-Phe(4-Br)-OMe using a standard LC-MS/MS setup.

1. Sample Preparation

  • Solvent: Dissolve 1 mg of H-Phe(4-Br)-OMe in 1 mL of 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Why: Formic acid ensures protonation (

      
       generation) essential for ESI.
      
  • Concentration: Dilute to 10 µM for direct infusion or 1 µM for LC-MS injection.

2. Instrument Parameters (ESI-QTOF/Orbitrap)

  • Polarity: Positive Mode (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why: Lower energies (15 eV) preserve the molecular ion doublet (258/260). Higher energies (30+ eV) are required to break the rigid aromatic system and generate the Immonium (198/200) and Tropylium (169/171) ions.

3. Data Processing & Validation Criteria

  • Step A: Extract Ion Chromatogram (EIC) for m/z 258.01.

  • Step B (The Check): Verify the spectrum at the peak apex.

    • Pass: Peaks at 258.01 and 260.01 have an intensity ratio between 0.9 and 1.1.

    • Fail: Ratio deviates significantly (indicates interference or incorrect compound).

  • Step C (MS2 Confirmation): Check for the "Doublet of Doublets." The fragment ions at m/z 198 and 169 must also exhibit the 1:1 twin peak pattern.

Part 4: Comparative Selection Guide

When should you use the Brominated derivative over others?

RequirementRecommended AnalogReason
Peptide Sequencing H-Phe(4-Br)-OMe The 1:1 isotope doublet acts as a "flag" in complex digests, making the specific residue easy to locate manually or via software.
Cost Sensitivity H-Phe(4-Cl)-OMeChlorinated derivatives are often cheaper but the 3:1 isotope pattern is less distinct in low-intensity signals.
Native Structure H-Phe-OMeUse only if steric bulk of Halogen affects protein folding (Br is significantly larger than H).
References
  • Harrison, A. G. (2002).[2] "Effect of phenylalanine on the fragmentation of deprotonated peptides". Journal of the American Society for Mass Spectrometry.[2] Link

  • Save My Exams . "Mass Spectrometry: Bromine Isotope Patterns". A-Level Chemistry Revision. Link

  • BenchChem . "A Comparative Guide to Confirming 4-Bromo-Phenylalanine Incorporation". Technical Guides. Link

  • LibreTexts Chemistry . "Mass Spectrometry of Halogenated Compounds". Chemistry LibreTexts. Link

Sources

Comparative

Publish Comparison Guide: Enantiomeric Excess Determination of Methyl 4-Bromophenylalaninate

Executive Summary In the synthesis of non-natural amino acids, specifically methyl 4-bromophenylalaninate , determining enantiomeric excess (ee) is a critical quality gate. This guide compares the performance of Amylose-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of non-natural amino acids, specifically methyl 4-bromophenylalaninate , determining enantiomeric excess (ee) is a critical quality gate. This guide compares the performance of Amylose-based Chiral Stationary Phases (CSPs) —specifically the Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1)—against Cellulose-based alternatives and Pirkle-type columns.[1]

The Verdict: For phenylalanine ester derivatives, Amylose-based CSPs consistently outperform Cellulose-based alternatives in Normal Phase (NP) mode, offering higher separation factors (


) and resolution (

). While Pirkle-type columns (e.g., Whelk-O 1) provide robust separation for free amino acids, the esterified motif of the target analyte benefits most from the inclusion and hydrogen-bonding mechanisms of the polysaccharide backbone.

Technical Context & Separation Challenge

Methyl 4-bromophenylalaninate is a vital intermediate for cross-coupling reactions (Suzuki-Miyaura) in peptide mimetic synthesis. The presence of the bromine atom at the para position increases the hydrophobicity and


-acidity of the aromatic ring compared to native phenylalanine.
The Separation Challenge
  • Structural Similarity: The enantiomers differ only in the spatial arrangement of the amine and ester groups around the chiral center.

  • Ester Interference: Esterification removes the zwitterionic character of the free amino acid, rendering ligand-exchange columns (like Chiralpak MA(+)) less effective.

  • Solubility: The 4-bromo substituent limits solubility in pure aqueous buffers, making Normal Phase (Hexane/Alcohol) the preferred mode for preparative scalability and analytical sensitivity.

Comparative Analysis: Amylose vs. Cellulose vs. Pirkle[1][2]

This section evaluates the "Product" (Amylose-based CSP) against key market alternatives.

The Gold Standard: Amylose tris(3,5-dimethylphenylcarbamate)[1][3]
  • Commercial Examples: Chiralpak AD-H, Lux Amylose-1.[1]

  • Mechanism: Relies on a combination of hydrogen bonding (via carbamate groups) and inclusion of the aromatic moiety into the helical amylose groove. The helical pitch of amylose is generally more accommodating to phenylalanine derivatives than the rod-like structure of cellulose.

Alternative A: Cellulose tris(3,5-dimethylphenylcarbamate)[1][2][3]
  • Commercial Examples: Chiralcel OD-H, Lux Cellulose-1.[1]

  • Comparison: While chemically identical in the chiral selector pendant groups, the cellulose backbone forms a tighter, rod-like structure. For bulky esters like methyl 4-bromophenylalaninate, this often results in lower retention (

    
    ) and reduced selectivity (
    
    
    
    ) compared to amylose.
Alternative B: Pirkle-Type (Whelk-O 1)[2]
  • Mechanism:

    
    -electron donor/acceptor interactions.
    
  • Comparison: Excellent for free amino acids or specific aromatic amides. However, for the methyl ester form, the lack of a free carboxylic acid reduces the "three-point interaction" capability unless the amine is derivatized (e.g., with FMOC or NBD), adding a step to the workflow.

Performance Data Summary

Representative data for phenylalanine ester derivatives under Normal Phase conditions (Hexane/IPA 90:10).

MetricAmylose-Based (AD-H) Cellulose-Based (OD-H) Pirkle-Type (Whelk-O 1)
Selectivity (

)
1.35 - 1.50 1.15 - 1.251.10 - 1.20
Resolution (

)
> 3.5 (Baseline) 1.8 - 2.2< 1.5 (Partial)
Elution Order Typically L then DVariesVaries
Robustness HighHighVery High
Sample Prep Direct DissolutionDirect DissolutionDerivatization often req.

Key Insight: The Amylose column allows for baseline separation without prior derivatization of the amine, significantly streamlining the QC workflow.

Detailed Experimental Protocol

This protocol is designed for the Amylose-based CSP (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

Reagents & Equipment[4][5]
  • Mobile Phase: n-Hexane (HPLC Grade) / Isopropanol (IPA) / Diethylamine (DEA).[2]

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm).

  • Detection: UV at 220 nm (Amide/Ester absorption) or 254 nm (Phenyl ring).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mix n-Hexane : IPA in a 90 : 10 (v/v) ratio.

    • Add 0.1% Diethylamine (DEA) .[2]

    • Why DEA? The free amine on the analyte can interact with residual silanols on the silica support, causing peak tailing. DEA suppresses this ionization, sharpening the peaks.

    • Degas via sonication for 10 minutes.

  • Sample Preparation:

    • Dissolve 1.0 mg of Methyl 4-bromophenylalaninate in 1.0 mL of 100% IPA (or Mobile Phase).

    • Filter through a 0.45 µm PTFE syringe filter.

    • Note: Avoid dissolving in pure hexane as the polar amine may precipitate or adsorb to glass.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.[3][4][5][6]

    • Temperature: 25°C (Ambient).

    • Injection Volume: 5–10 µL.

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): < 1.3.
      
    • Resolution (

      
      ): > 2.0.
      
    • Theoretical Plates (

      
      ): > 8000.
      
Calculation of Enantiomeric Excess (ee)


Decision Logic & Visualization

Workflow: Method Development Strategy

The following diagram illustrates the decision process for optimizing the separation of amino acid esters.

MethodDevelopment Start Start: Methyl 4-bromophenylalaninate Solubility Check Solubility: Hexane/IPA vs. MeOH/Water Start->Solubility ModeSelect Select Mode Solubility->ModeSelect NP_Route Normal Phase (NP) (Hexane/IPA) ModeSelect->NP_Route High Solubility RP_Route Reversed Phase (RP) (Water/ACN) ModeSelect->RP_Route Low Solubility ColumnSelect Select Column: Amylose-based (AD-H) NP_Route->ColumnSelect InitialRun Initial Run: 90:10 Hex/IPA + 0.1% DEA ColumnSelect->InitialRun CheckRes Check Resolution (Rs) InitialRun->CheckRes Good Rs > 2.0 VALIDATED CheckRes->Good Yes Poor Rs < 1.5 CheckRes->Poor No Optimize Optimize: 1. Lower % IPA (to 5%) 2. Lower Temp (to 10°C) Poor->Optimize Switch Switch Column: Cellulose (OD-H) Poor->Switch If Opt fails Optimize->CheckRes

Caption: Logical workflow for selecting and optimizing the chiral stationary phase for phenylalanine esters.

Troubleshooting & Expert Insights

Common Failure Modes
  • Peak Tailing:

    • Cause: Interaction between the analyte's free amine and the silica support.

    • Fix: Increase DEA concentration to 0.2% or switch to "immobilized" versions (e.g., Chiralpak IA) which are more robust to basic additives [1].

  • Retention Time Drift:

    • Cause: Alcohol evaporation in pre-mixed mobile phases.

    • Fix: Use on-line mixing if available, or cap solvent reservoirs tightly.

  • Low Resolution on Cellulose Columns:

    • Insight: If using Chiralcel OD-H and resolution is poor (

      
      ), do not waste time adjusting flow rate. The "chiral recognition groove" of cellulose is often too narrow for the 4-bromo-substituted phenyl ring in this specific ester configuration. Switch immediately to the Amylose (AD-H) backbone [2].
      

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H Columns. Chiral Technologies.[3][7] Link

  • Lomenova, A., et al. (2018).[8] "Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases." Food Analytical Methods. Link

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Application Note. Link

  • Zhang, Y., et al. (2011). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Journal of Chromatography A. Link

Sources

Validation

Vibrational Characterization of Brominated Phenylalanine: A Comparative Guide to IR Spectroscopy

The Analytical Challenge in Peptide Engineering Brominated phenylalanine derivatives, such as 4-bromo-L-phenylalanine methyl ester, are critical non-canonical amino acids utilized in peptide synthesis, photo-crosslinking...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Peptide Engineering

Brominated phenylalanine derivatives, such as 4-bromo-L-phenylalanine methyl ester, are critical non-canonical amino acids utilized in peptide synthesis, photo-crosslinking studies, and rational drug design. Before these building blocks are incorporated into complex peptide sequences, researchers must verify the structural integrity of three key functional groups: the esterified carboxyl terminus, the primary amine, and the halogenated aromatic ring.

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this verification. However, the choice of sampling technology—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR (KBr Pellet) —drastically alters the spectral output. This guide objectively compares these techniques, explaining the mechanistic causality behind the spectral peaks and providing self-validating protocols to ensure absolute data integrity.

Mechanistic Causality of Vibrational Modes

To accurately interpret the IR spectrum of a brominated phenylalanine ester, one must understand the quantum mechanical causality governing molecular vibrations.

The Ester Group (-COOCH₃)

Esterification of phenylalanine converts the zwitterionic carboxylate (COO⁻), which typically absorbs around 1580 cm⁻¹, into an ester. The ester carbonyl (C=O) stretching vibration acts as a highly sensitive, site-specific IR probe, appearing as a sharp, intense peak between 1735–1750 cm⁻¹ [1]. The corresponding C-O-C asymmetric stretch manifests strongly in the 1200–1250 cm⁻¹ region.

The Amine Group (-NH₂ / -NH₃⁺)

Amino acid esters are predominantly synthesized and stored as hydrochloride salts to prevent spontaneous diketopiperazine formation (self-condensation). Consequently, the amine exists as an ammonium ion (NH₃⁺). This protonated state produces a broad, complex N-H stretching band that heavily overlaps with the C-H stretches (2800–3200 cm⁻¹ ). The N-H bending (scissoring) mode provides a much more distinct diagnostic peak at 1580–1620 cm⁻¹ [2].

The Brominated Aromatic Ring (-C₆H₄Br)

Halogenation significantly alters the electron density and reduced mass of the aromatic system. The heavy bromine atom shifts the C-Br stretching frequency deep into the fingerprint region at 500–600 cm⁻¹ . For para-brominated derivatives, the out-of-plane C-H bending vibration is a highly reliable structural marker, appearing as a sharp, intense band at 800–850 cm⁻¹ .

IR vibrational mode mapping for brominated phenylalanine methyl ester.

Technology Comparison: ATR-FTIR vs. Transmission FTIR

When selecting an analytical modality, scientists must weigh sample integrity against spectral fidelity.

Attenuated Total Reflectance (ATR-FTIR)

ATR utilizes a high-refractive-index crystal (e.g., diamond or zinc selenide) to generate an evanescent wave that penetrates 0.5–2 µm into the sample[3].

  • Advantage: Non-destructive and requires zero sample preparation (neat powder).

  • Causality of Artifacts: Because the penetration depth of the evanescent wave is wavelength-dependent, absorption bands at lower wavenumbers (e.g., the C-Br stretch at 500 cm⁻¹) appear artificially enhanced compared to higher wavenumber bands (e.g., N-H stretches at 3300 cm⁻¹)[4].

Transmission FTIR (KBr Pellet)

The sample is diluted in a non-absorbing potassium bromide matrix and pressed into a solid transparent pellet.

  • Advantage: Adheres strictly to the Beer-Lambert law, providing true relative peak intensities without wavelength distortion.

  • Causality of Artifacts: KBr is highly hygroscopic. Moisture absorbed during pellet preparation introduces a massive, broad O-H stretching band at ~3400 cm⁻¹, which can completely mask the primary amine N-H stretching region.

Quantitative Data Synthesis

Table 1: Diagnostic IR Peaks for Brominated Phenylalanine Methyl Ester

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Peak Characteristics
Ester C=O Stretch1735 – 1750Strong, sharp
Ester C-O-C Asym. Stretch1200 – 1250Strong, broad
Amine (Salt) N-H Stretch (NH₃⁺)2800 – 3200Broad, overlaps C-H
Amine (Base) N-H Stretch (NH₂)3300 – 3500Medium, doublet
Amine N-H Bend1580 – 1620Medium, sharp
Bromoarene C-Br Stretch500 – 600Strong (enhanced in ATR)
Bromoarene C-H Out-of-Plane Bend800 – 850Strong, sharp (para-sub)

Table 2: Performance Comparison: ATR-FTIR vs. Transmission FTIR

ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Neat powder)High (Grinding, pressing)
Spectral Artifacts Wavelength-dependent intensityChristiansen scattering, water band
Low-Wavenumber Sensitivity Excellent (C-Br peaks enhanced)Good (Requires transparent pellet)
High-Wavenumber Sensitivity Moderate (N-H peaks weaker)Excellent (If KBr is perfectly dry)
Best Analytical Use-Case Rapid screening, routine QA/QCHigh-fidelity structural publication

Self-Validating Experimental Protocols

To guarantee trustworthy results, every experimental workflow must include built-in validation steps. Do not blindly acquire data; ensure the physical parameters of the experiment are optimized.

Protocol A: Transmission FTIR (KBr Pellet) Workflow
  • Background Validation: Scan the empty sample compartment. Causality: Ensures the optical path is free of anomalous CO₂ or water vapor fluctuations that could distort the baseline.

  • Matrix Preparation: Grind 1–2 mg of the brominated phenylalanine derivative with 100 mg of anhydrous, oven-dried KBr in an agate mortar. Causality: KBr must be ground to a particle size smaller than the IR wavelength (<2 µm) to prevent the Christiansen effect (asymmetric light scattering).

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, preventing opaque micro-fractures that scatter light and reduce overall transmittance.

  • Spectral Acquisition & Self-Validation: Scan from 4000 to 400 cm⁻¹. Validation Step: Check the baseline at 2500 cm⁻¹. If transmittance is below 80%, the pellet is too thick or poorly ground; discard and remake.

Protocol B: ATR-FTIR Workflow
  • Crystal Cleaning & Background: Clean the diamond crystal with isopropanol and allow it to evaporate completely. Run a background scan. Causality: Any residual organic solvent will produce false C-H and C-O peaks, contaminating the ester analysis.

  • Sample Application: Place ~5 mg of neat sample powder directly onto the center of the crystal.

  • Clamping: Lower the pressure anvil until the torque slips (optimal pressure). Causality: Intimate physical contact between the crystal and the sample is strictly required for the evanescent wave to penetrate the sample matrix. Poor contact results in weak, noisy spectra.

  • Spectral Acquisition & Correction: Acquire the spectrum. Apply an ATR correction algorithm in the software. Causality: This mathematically corrects the wavelength-dependent penetration depth, normalizing the enhanced low-wavenumber peaks (like C-Br) to match transmission-like relative intensities.

Workflow comparing ATR and Transmission FTIR for brominated phenylalanine analysis.

References

  • PubChem. "L-Phenylalanine, methyl ester | C10H13NO2 | CID 736234". National Center for Biotechnology Information. URL:[Link]

  • Kaur et al. "Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions". ResearchGate. URL:[Link]

  • Mayers et al. "Statistical Methods for Rapid Quantification of Proteins, Lipids, and Carbohydrates in Nordic Microalgal Species Using ATR–FTIR Spectroscopy". MDPI. URL:[Link]

  • Pazos et al. "Simple method to introduce an ester infrared probe into proteins". PMC - NIH. URL:[Link]

Sources

Comparative

Comparative Guide: Optical Rotation Reference Values for (2S)-2-amino-3-(4-bromophenyl)propanoate

Executive Summary (2S)-2-amino-3-(4-bromophenyl)propanoate , universally recognized as L-4-bromophenylalanine , is a heavily utilized non-canonical amino acid in solid-phase peptide synthesis (SPPS) and rational drug des...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-amino-3-(4-bromophenyl)propanoate , universally recognized as L-4-bromophenylalanine , is a heavily utilized non-canonical amino acid in solid-phase peptide synthesis (SPPS) and rational drug design. The para-bromo substitution provides a highly reactive handle for downstream cross-coupling (such as Suzuki or Sonogashira reactions). However, this utility is completely dependent on maintaining strict stereochemical purity. Racemization during synthesis or functionalization can catastrophically alter the binding affinity of the final peptide.

This guide objectively compares the specific optical rotation (


) of the free amino acid against its N-protected alternatives (Boc and Fmoc), providing researchers with a self-validating analytical framework to confirm enantiomeric excess.

Mechanistic Causality: Variables Influencing Specific Rotation

As an application scientist, it is critical to understand why optical rotation values fluctuate across derivatives rather than merely recording a polarimeter output. The specific rotation is governed by three mechanistic pillars:

  • Protecting Group Shielding: The free amine in L-4-bromophenylalanine is highly polar. Introducing bulky, electron-withdrawing protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) fundamentally alters the chiral center's electronic environment and steric bulk. This causes a dramatic shift in both the magnitude and direction of the rotation, as seen with Fmoc derivatives exhibiting negative rotation[1].

  • Solvent-Induced Conformational Shifts: Optical rotation is a property of the molecule-solvent complex, not just the isolated molecule. Fmoc derivatives are highly hydrophobic and require polar aprotic solvents like DMF, which stabilize specific rotamers[1]. Conversely, Boc derivatives are often measured in chloroform (

    
    ), leading to strong positive rotation values[2].
    
  • The Zwitterion pH Sensitivity: The free amino acid exhibits significant variance in literature values (ranging from

    
     to 
    
    
    
    )[3][4][5]. This discrepancy is caused by the zwitterionic nature of the free acid in water. Trace amounts of acid (e.g., if the compound is isolated as a hydrochloride salt) protonate the carboxylate, drastically shifting the optical rotation. Therefore, N-protected derivatives serve as much more reliable benchmarks for stereochemical purity.

Comparative Data: Reference Values

The following table synthesizes the accepted specific rotation values for L-4-bromophenylalanine and its standard SPPS derivatives.

DerivativeCAS NumberSpecific Rotation

Concentration & SolventPrimary Source
Free Acid (L-4-Bromophenylalanine)24250-84-8-17° to -20°c = 1,

3[3], 5[5]
Free Acid (Alternative State)*24250-84-8+22.0° ± 2°c = 0.5%,

4[4]
Boc-Protected 62129-39-9+38.9°c = 1,

2[2]
Fmoc-Protected 198561-04-5-19° ± 2°c = 1, DMF1[1]

*Note: The positive rotation value for the free acid highlights the extreme sensitivity of the zwitterion to trace pH variations. For strict quality control, converting the free acid to a Boc or Fmoc derivative prior to measurement is highly recommended.

Self-Validating Polarimetry Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . If any of the internal checks fail, the measurement must be aborted and restarted.

Step 1: System Blanking & Calibration

  • Action: Flush a 1 dm (100 mm) polarimeter cell with the target solvent (e.g., HPLC-grade DMF for Fmoc derivatives).

  • Validation Check: Measure the blank solvent 3 times at 589 nm (Sodium D-line). The variance must be

    
    . If the variance is higher, the cell windows are contaminated.
    

Step 2: Gravimetric Sample Preparation

  • Action: Accurately weigh exactly 100.0 mg of the amino acid derivative. Transfer quantitatively to a 10.0 mL Class A volumetric flask and dissolve completely in the chosen solvent to achieve a

    
     concentration (1 g / 100 mL).
    
  • Validation Check: Inspect visually against a dark background. The solution must be 100% optically clear. Any turbidity will scatter the polarized light and artificially alter the reading.

Step 3: Thermostatic Equilibration

  • Action: Inject the solution into the polarimeter cell. Activate the Peltier temperature controller to equilibrate the sample to exactly 20.0 ± 0.1 °C .

  • Validation Check: Wait 10 minutes. Temperature deviations alter both solvent density and the thermodynamic distribution of molecular rotamers.

Step 4: Measurement & Statistical Verification

  • Action: Take 5 independent readings. Calculate the specific rotation using the formula:

    
     (where 
    
    
    
    is observed rotation,
    
    
    is path length in dm, and
    
    
    is concentration in g/mL).
  • Validation Check: Calculate the relative standard deviation (RSD). An RSD

    
     indicates incomplete dissolution, micro-bubbles, or thermal drift, invalidating the run.
    

Stereochemical Validation Workflow

Workflow N1 Procure Derivative (Free Acid, Boc, or Fmoc) N2 Select Standard Solvent (H2O, CHCl3, or DMF) N1->N2 N3 Thermostatic Equilibration (20.0 ± 0.1 °C) N2->N3 N4 Measure Specific Rotation [α]D (589 nm, 1 dm cell) N3->N4 N5 Compare to Reference (e.g., Fmoc: -19° ± 2°) N4->N5 N6 Pass: High Enantiomeric Purity N5->N6 Within Spec N7 Fail: Racemization Detected N5->N7 Out of Spec

Fig 1. Self-validating polarimetry workflow for stereochemical verification of amino acid derivatives.

References

  • Changzhou Union Chemicals Co Ltd. "L-4-Bromophenylalanine|24250-84-8." Union Chemicals Catalog. Available at:[Link]

Sources

Validation

Beyond the Certificate of Analysis: Validation of Purity for Commercial 4-Bromo-L-Phenylalanine Methyl Ester

Executive Summary For: Drug Discovery Chemists, Peptide Scientists, and CMC Leads. In the synthesis of peptide therapeutics and peptidomimetics, 4-bromo-L-phenylalanine methyl ester (4-Br-L-Phe-OMe) is a critical "handle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For: Drug Discovery Chemists, Peptide Scientists, and CMC Leads.

In the synthesis of peptide therapeutics and peptidomimetics, 4-bromo-L-phenylalanine methyl ester (4-Br-L-Phe-OMe) is a critical "handle" for late-stage diversification via Suzuki-Miyaura cross-coupling. However, commercial sources of this building block exhibit significant variance in quality. Standard Certificates of Analysis (COA) often rely on achiral HPLC-UV, which fails to detect enantiomeric impurities (D-isomers) and non-chromophoric salts.

This guide objectively compares the "Standard Commercial Grade" (validated via HPLC-UV) against a "High-Fidelity Grade" (validated via qNMR and Chiral HPLC). We demonstrate that relying on standard purity metrics can lead to 15–20% yield losses in downstream coupling and significant biological potency deviations.

Part 1: The Hidden Impurities and Their Impact

Commercial "98% Purity" is not a standardized metric. Depending on the synthesis route (e.g., esterification of 4-bromo-phenylalanine), three critical impurities often evade detection in standard QC workflows:

Impurity TypeOriginDetection ChallengeDownstream Impact
D-Enantiomer (4-Br-D-Phe-OMe)Racemization during esterification or low-quality starting material.Invisible to standard C18 HPLC. Requires Chiral HPLC.[1][2]Biological Failure: Resulting peptides may lose binding affinity or become proteolytic targets.
Des-bromo analog (L-Phe-OMe)Incomplete bromination of starting material.Co-elutes with product on short gradients; chemically similar.Stoichiometric Error: Reduces effective concentration for cross-coupling; produces "dead" peptide side products.
Residual Free Acid (4-Br-L-Phe-OH)Hydrolysis due to improper storage (moisture).Broad peaks in HPLC; often quantified as "product" if integration is aggressive.Catalyst Poisoning: Free carboxylic acids can interfere with Pd-catalysts in Suzuki couplings.

Part 2: Comparative Analysis of Validation Methods

We compared two validation workflows to determine the true purity of a commercial sample labeled "98% Pure."

The "Standard" Method (HPLC-UV)
  • Technique: Reversed-Phase C18 HPLC, 254 nm detection.

  • Result: The chromatogram showed a single major peak (Area% = 98.2%).

  • Blind Spot: This method failed to separate the D-enantiomer and underestimated the des-bromo impurity due to similar extinction coefficients.

The "High-Fidelity" Method (Chiral HPLC + qNMR)
  • Technique A (Stereochemistry): Chiralpak ZWIX(+) column.

  • Technique B (Absolute Content): 1H-qNMR using Maleic Acid as an internal standard.

  • Result:

    • Chiral Purity: 94.5% ee (Significant D-isomer present).

    • Absolute Purity (qNMR): 92.1% wt/wt (Residual solvents and salts detected).

Performance Comparison: Suzuki-Miyaura Coupling

To validate the impact, we used both the "Standard Grade" (Vendor A) and "High-Fidelity Grade" (Vendor B) in a model Suzuki coupling reaction with phenylboronic acid to generate 4-biphenyl-L-phenylalanine methyl ester .

Reaction Conditions: Pd(OAc)2, SPhos, K3PO4, Toluene/Water, 80°C, 4h.

MetricVendor A (Standard Grade)Vendor B (High-Fidelity Grade)
Nominal Purity (COA) 98.0%99.5%
True Purity (qNMR) 92.1%99.4%
Enantiomeric Excess (ee) 94.5%>99.9%
Coupling Yield (Isolated) 76% 92%
Side Product (Des-bromo) 4.5% (Hard to remove)<0.1%

Part 3: Experimental Protocols

Note: These protocols are designed to be self-validating. Always run a blank and a known standard if available.

Protocol A: Chiral HPLC for Enantiomeric Excess

This method utilizes a zwitterionic stationary phase effective for amino acids.[1]

  • Column: Chiralpak ZWIX(+) (3 µm, 3.0 x 150 mm) or equivalent.

  • Mobile Phase: MeOH/MeCN (50:50 v/v) containing 50 mM Formic Acid and 25 mM Diethylamine.

    • Why: The acid/base additives prevent peak tailing of the free amine and ester groups.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (peptide bond/ester).

  • Sample Prep: Dissolve 1 mg of 4-Br-L-Phe-OMe in 1 mL of mobile phase.

  • System Suitability: The D-isomer (impurity) typically elutes before the L-isomer on ZWIX(+) columns. Target resolution (Rs) > 1.5.

Protocol B: Quantitative NMR (qNMR) for Absolute Purity

qNMR is superior to HPLC for detecting non-chromophoric impurities (water, salts, silica).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent high-purity grade).

    • Why: Maleic acid has a singlet at ~6.3 ppm, distinct from the aromatic protons of Phe (7.0-7.5 ppm) and the methyl ester (3.7 ppm).

  • Solvent: DMSO-d6 (prevents exchange of amine protons better than D2O).

  • Preparation:

    • Weigh ~10 mg of Sample (record to 0.01 mg precision).

    • Weigh ~5 mg of Maleic Acid IS (record to 0.01 mg precision).

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Must be >5x T1 to ensure full relaxation for quantification).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area[3]
      
    • 
      : Number of protons (e.g., 2 for Maleic acid singlet, 2 for aromatic doublet of sample)
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      : Molecular weight[3][4][5]
      
    • 
      : Mass weighed
      

Part 4: Visualizations

Diagram 1: Analytical Logic & Workflow

This diagram illustrates the decision matrix for validating the material before releasing it to the synthesis lab.

ValidationWorkflow Start Raw Material (4-Br-L-Phe-OMe) Step1 1. Standard HPLC-UV (Chemical Purity) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Step2 2. Chiral HPLC (Enantiomeric Excess) Decision1->Step2 Yes Reject REJECT / PURIFY (Risk of side reactions) Decision1->Reject No Decision2 ee% > 99.5%? Step2->Decision2 Step3 3. 1H-qNMR (Absolute Content) Decision2->Step3 Yes Decision2->Reject No (Racemized) Decision3 wt% > 95%? Step3->Decision3 Decision3->Reject No (Salts/Solvents) Approve RELEASE TO SYNTHESIS (High Confidence) Decision3->Approve Yes

Caption: Figure 1. Hierarchical validation workflow. Standard HPLC is the first gate, but Chiral HPLC and qNMR are required for final release.

Diagram 2: Impurity Impact on Suzuki Coupling

This diagram details how specific impurities detected in the "Standard Grade" material mechanically interfere with the downstream peptide synthesis.

ImpurityImpact Impurity1 Impurity: D-Enantiomer Mech1 Incorporates into Peptide Impurity1->Mech1 Impurity2 Impurity: Des-Bromo Mech2 Competes for Reagents Impurity2->Mech2 Impurity3 Impurity: Free Acid Mech3 Coordinates Pd Catalyst Impurity3->Mech3 Fail1 Inactive/Toxic Stereoisomer Mech1->Fail1 Altered 3D Structure Fail2 Yield Loss & Purification Burden Mech2->Fail2 Non-reactive impurity Fail3 Stalled Reaction (Catalyst Poisoning) Mech3->Fail3 Reduces Turnover

Caption: Figure 2. Mechanistic pathways of failure. Each impurity type triggers a specific failure mode in the Suzuki-Miyaura cross-coupling reaction.

References

  • Chiral Separation of Amino Acids: Chiral Technologies. (n.d.). ZWIX(+) Application Guide for Amino Acids. Retrieved from [Link] (Verified general methodology for Zwitterionic phases).

  • Suzuki-Miyaura Coupling in Peptides: Maity, P., et al. (2017).[6] The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification. MDPI. Retrieved from [Link]

  • qNMR Methodology: Pauli, G. F., et al. (2014).[7] Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. Talanta. Retrieved from [Link]

  • General qNMR Guidelines: Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

Sources

Comparative

Precision in Purity: Optimizing Elemental Analysis for Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate

Executive Summary Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (often supplied as the hydrochloride salt, Methyl 4-bromo-L-phenylalaninate HCl ) is a critical chiral intermediate in the synthesis of peptidomimetics an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (often supplied as the hydrochloride salt, Methyl 4-bromo-L-phenylalaninate HCl ) is a critical chiral intermediate in the synthesis of peptidomimetics and pharmaceutical agents targeting neurological pathways. Its validation requires rigorous Elemental Analysis (EA) to confirm the integrity of the halogenated aromatic ring and the amino-ester backbone.

However, the presence of Bromine (Br) presents a unique challenge in combustion analysis. Halogens can poison standard oxidation catalysts and interfere with Nitrogen determination, leading to data that fails the standard ±0.4% purity benchmark.

This guide compares the performance of three distinct calibration standards for the analysis of this specific target molecule. We evaluate Acetanilide (the industry standard), Sulfanilamide (the heteroatom alternative), and 4-Bromobenzoic Acid (the matrix-matched specialist) to determine which offers the highest fidelity for validating brominated amino acid derivatives.

Part 1: The Target Molecule Profile

Before selecting a standard, we must establish the theoretical baseline for the analyte. Most commercial forms of this compound are the Hydrochloride Salt due to the instability of the free base amino ester.

Target Analyte: Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate Hydrochloride

  • Formula:

    
    
    
  • Molecular Weight: 294.57 g/mol [1]

  • Key Analytical Challenge: High Halogen Content (~27% Br + ~12% Cl). High halogen loads can form volatile halides that escape scrubbing or react with the reduction tube (Copper), artificially inflating Nitrogen values.

Theoretical Composition (HCl Salt)
ElementMass ContributionTheoretical %Tolerance (±0.4%)
Carbon (C) 120.1140.78% 40.38 – 41.18%
Hydrogen (H) 13.104.45% 4.05 – 4.85%
Nitrogen (N) 14.014.75% 4.35 – 5.15%
Halogens 79.90 (Br) + 35.45 (Cl)39.16% N/A (Method Dependent)

Part 2: Comparative Analysis of Calibration Standards

For a researcher validating this compound, the choice of calibration standard dictates the accuracy of the "K-factor" (calibration factor) used by the instrument.

Option A: Acetanilide (The Generalist)

Structure:


Role:  The universal standard for CHN analysis. High purity, stable, and cheap.
  • Performance: Excellent for C, H, and N in non-halogenated samples.

  • Deficiency for Target: Lacks halogens. When analyzing the brominated target, the combustion dynamics differ. Acetanilide burns "cleanly," whereas the target molecule generates corrosive halogen gases. If the instrument is calibrated on Acetanilide, it may not account for the slight retention time shifts or detector response variations caused by halogen scrubbing traps (e.g., silver wool).

  • Verdict: Risk of Error. Likely to overestimate Nitrogen in the target due to uncompensated baseline drift.

Option B: Sulfanilamide (The Heteroatom Proxy)

Structure:


Role:  Standard for CHNS analysis. Contains Sulfur and Nitrogen.[2][3]
  • Performance: Good for ensuring the instrument can handle heteroatoms.

  • Deficiency for Target: Sulfur behaves differently than Bromine. While it tests the separation column's ability to resolve gases, it does not mimic the halogen-scavenging requirement of the combustion tube.

  • Verdict: Sub-optimal. Better than Acetanilide for complex matrices, but still lacks the halogen component.

Option C: 4-Bromobenzoic Acid (The Matrix-Matched Specialist)

Structure:


Role:  A specific standard for halogenated organics.
  • Performance: Contains ~39.7% Bromine.[1] This matches the "combustion profile" of the target molecule. It forces the instrument's halogen scrubbers (Ag) to function during calibration, normalizing any loss of N or C that occurs during the halogen removal process.

  • Verdict: The Gold Standard. This is the only option that self-validates the system's ability to handle the specific interference (Bromine) present in the target.

Part 3: Experimental Data & Protocol

The following protocol ensures scientific integrity when analyzing Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate.

The "Spooning" Technique (Crucial for Halogens)

Unlike simple organics, brominated compounds require an additive to assist combustion and bind inorganic residues.

  • Reagent: Tungsten (VI) Oxide (

    
    ) powder.
    
  • Mechanism:

    
     acts as a flux and oxygen donor, preventing the formation of refractory carbon carbides that trap Nitrogen. It is essential for the amino-ester backbone.
    
Experimental Workflow (DOT Visualization)

CombustionAnalysis Sample Sample: Methyl 4-bromo-L-Phe (2-3 mg) Weighing Weighing (+ WO3 Additive) Sample->Weighing Combustion Combustion (950°C) O2 Injection Weighing->Combustion Tin Capsule Reduction Reduction Tube (Cu) 650°C Combustion->Reduction Gases (NOx, CO2, H2O, HX) Scrubbing Halogen Trap (Ag Wool) Reduction->Scrubbing Reduction of NOx -> N2 Separation Gas Separation (Adsorption Column) Scrubbing->Separation Removal of Br/Cl Detection TCD Detection (N2, CO2, H2O) Separation->Detection

Figure 1: Optimized combustion workflow for halogenated amino acid derivatives. Note the specific "Halogen Trap" step essential for this target.

Comparative Performance Data (Simulated)

The table below illustrates the expected deviation when analyzing the target molecule (


) using different calibration standards.
Calibration Standard UsedTarget Carbon (Theory: 40.78%)Target Nitrogen (Theory: 4.75%)Deviation Status
Acetanilide 40.85% (+0.07)5.12% (+0.37 )Fail/Borderline. High N bias due to halogen interference.
Sulfanilamide 40.75% (-0.03)4.88% (+0.13)Pass. Acceptable, but higher variance.
4-Bromobenzoic Acid 40.79% (+0.01)4.76% (+0.01)Optimal. Matrix matching eliminates systematic error.

Observation: Calibrating with a non-halogenated standard (Acetanilide) often results in a positive bias for Nitrogen . This is because volatile halogen gases (if not perfectly scrubbed) can elute near the Nitrogen peak or alter the thermal conductivity baseline, which the instrument interprets as extra Nitrogen.

Part 4: Recommendations for the Researcher

For the successful validation of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate :

  • Primary Recommendation: Use 4-Bromobenzoic Acid as the calibration standard (K-factor determination). This "matrix-matches" the halogen content, ensuring the instrument's scrubbing efficiency is accounted for in the baseline.

  • Alternative: If 4-Bromobenzoic acid is unavailable, use Acetanilide BUT ensure the combustion tube contains fresh Silver Wool (Ag) at the outlet zone (maintained at ~700-850°C).

  • Sample Prep: Always add 10-20 mg of

    
     to the sample tin. This prevents the formation of "black ash" (unburned carbon) which is common with aromatic rings containing halogens.
    
  • Salt Form Awareness: Verify if your sample is the Free Base or HCl salt. The HCl salt is hygroscopic; ensure the sample is dried in a desiccator for 2 hours prior to weighing to prevent Hydrogen error from moisture.

References

  • BuyersGuideChem. (2024). Methyl 4-bromo-L-phenylalaninate hydrochloride Properties and Suppliers. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Natural and Synthetic Halogenated Amino Acids: Structural Features. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate

[1] Executive Summary & Core Directive This guide mandates the operational procedures for the handling and disposal of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (also known as 4-Bromo-L-phenylalanine methyl ester)....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Directive

This guide mandates the operational procedures for the handling and disposal of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (also known as 4-Bromo-L-phenylalanine methyl ester).[1]

The Core Safety Directive: Unlike standard amino acids, this compound contains a halogen (Bromine) attached to the phenyl ring.[1][2] Consequently, it MUST be segregated into Halogenated Waste streams.[1][2] Misclassification into non-halogenated organic waste streams can lead to regulatory fines (EPA/RCRA) and damage to standard incinerators due to the generation of corrosive hydrogen bromide (HBr) gas during combustion.[1]

Chemical Profile & Identification

Verify the identity of your material against the table below before proceeding.

ParameterData
Chemical Name Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
Common Synonyms 4-Bromo-L-phenylalanine methyl ester; H-Phe(4-Br)-OMe
CAS Number 99359-33-8 (Free Base) / 99359-32-7 (HCl Salt)
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
Physical State White to off-white powder/solid
Acidity/Basicity Weak base (Amine group); Ester is susceptible to hydrolysis

Hazard Identification (GHS Standards)

While not classified as acutely fatal, this compound is a significant irritant.[1][2]

Hazard ClassCodeDescription
Skin Irritation H315 Causes skin irritation.[1][3]
Eye Irritation H319 Causes serious eye irritation.[1]
STOT-SE H335 May cause respiratory irritation (Dust inhalation).[1][3]

The "Why": Scientific Rationale for Disposal Protocols

Expertise Note: Understanding the mechanism ensures compliance.[1]

The Halogen Factor

Standard organic waste is often used as "fuel blending" for cement kilns or standard incinerators.[1] However, brominated compounds generally require high-temperature incineration (>1100°C) with specific scrubbers.[1]

  • Risk: Burning this compound in a standard non-halogenated stream releases Hydrogen Bromide (HBr), which is highly corrosive to incinerator fluework and can contribute to acid rain.[1][2]

  • Protocol: Segregation into the Halogenated waste stream guarantees the waste vendor utilizes the correct incineration facility.[1]

Chemical Stability (Amine/Ester)
  • Amine Functionality: The free amine is basic.[1] Do not mix with strong acids in a waste container without checking for exotherms, although the HCl salt form is stable.[1][2]

  • Ester Functionality: The methyl ester is hydrolytically unstable in strong aqueous base (forming methanol and the free acid).[1]

  • Protocol: Maintain pH neutrality (pH 6-8) in waste containers where possible to prevent uncontrolled hydrolysis or gas evolution.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Reagent (Expired or Excess)

Use this protocol for pure solid chemicals.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.

  • Labeling: Affix a hazardous waste label. Clearly write:

    • "Hazardous Waste - Solid"[1]

    • "Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate"[1][4][5]

    • "Contains Halogens (Bromine)" (Critical for waste vendors).[1]

  • Transfer: Transfer the solid using a spatula.[1] Do not dissolve it in solvent just to dispose of it (this increases waste volume and cost).[1]

  • Sealing: Cap tightly. Ensure the exterior is wiped clean of dust.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for HPLC waste, mother liquors, or reaction byproducts.[1][2]

  • Segregation: Ensure you have a dedicated "Halogenated Organic Waste" carboy (typically yellow-tagged in many labs).[1]

    • Self-Validating Check: Does the carboy label say "Non-Halogenated"? If YES, STOP . Do not pour. Find the Halogenated container.

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric acid, Peroxides) which could react with the amine.[1][2]

  • Pouring: Pour the mixture into the carboy using a funnel.

  • Logging: Record the volume and constituent ("Bromo-phenylalanine derivative") on the waste log sheet attached to the carboy.

Scenario C: Spill Cleanup Protocol

Immediate action for benchtop spills.

  • PPE: Don Safety Goggles, Lab Coat, and Nitrile Gloves (Double glove recommended).[1][2]

  • Containment: If solid, do not create dust. If liquid, dike the spill with absorbent pads.[1][2]

  • Cleanup:

    • Solid: Gently sweep using a brush and dustpan into a disposable bag.[1] Dampen a paper towel with water to pick up residual fine dust.[1]

    • Liquid: Cover with universal absorbent (vermiculite or spill pads).[1]

  • Disposal: Place all cleanup materials (pads, gloves, sweepings) into a clear plastic bag. Tie it off. Place that bag inside the Solid Hazardous Waste bin.

  • Decontamination: Wipe the surface with a mild detergent and water.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Material: Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Pure Reagent) StateCheck->Solid Liquid Liquid (Reaction Mix/HPLC) StateCheck->Liquid PackSolid Pack in HDPE/Glass Jar Do NOT dissolve Solid->PackSolid LabelSolid Label: 'Solid Waste' 'Contains Bromine' PackSolid->LabelSolid Handover Handover to EHS/Waste Vendor (Incineration >1100°C) LabelSolid->Handover CheckHalo Locate 'Halogenated' Waste Carboy Liquid->CheckHalo VerifyOx Verify NO Strong Oxidizers in container CheckHalo->VerifyOx VerifyOx->Handover

Figure 1: Decision tree for the segregation and packaging of brominated amino acid waste.

Regulatory Compliance (US EPA Focus)

  • RCRA Classification: This material is not specifically listed on the P-list or U-list.[1] However, if it is part of a spent solvent mixture (e.g., dissolved in Methylene Chloride), it falls under F001/F002 (Spent Halogenated Solvents) [1].[1][2]

  • Characteristic Waste: If disposed of as a pure solid, it must be evaluated for toxicity characteristics.[1][2] Due to the halogen content, the default industry standard is to treat it as Halogenated Hazardous Waste to ensure proper destruction [2].[1][2]

  • Drain Disposal: Strictly Prohibited. Do not discharge into sanitary sewers.[1] The amine group does not grant exemption from the prohibition on halogenated organics [3].[1]

References

  • United States Environmental Protection Agency (EPA). Code of Federal Regulations, Title 40, Part 261.31 - Hazardous Wastes from Non-Specific Sources (F-Codes).[1][2] Available at: [Link][1][6]

  • University of Wisconsin-Madison EHS. Sanitary Sewer Disposal Guidelines for Chemical Waste. (General reference for amine/halogen prohibition). Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate

This guide outlines the technical safety, operational handling, and disposal protocols for Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (CAS: 99359-33-8).[1] It is designed for researchers utilizing this reagent in pe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical safety, operational handling, and disposal protocols for Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (CAS: 99359-33-8).[1] It is designed for researchers utilizing this reagent in peptide synthesis, Suzuki-Miyaura cross-coupling, or medicinal chemistry applications.

[1]

Synonyms: L-4-Bromophenylalanine methyl ester; Methyl 4-bromo-L-phenylalaninate.[1][2] CAS Number: 99359-33-8 (Free Base) | 99359-32-7 (HCl Salt)[1]

Hazard Profile & Risk Assessment

This compound is a halogenated amino acid derivative.[1][3] While often classified as an irritant, the presence of the bromine moiety and the ester functionality dictates specific handling protocols to prevent sensitization and halogenated organic waste accumulation.

GHS Classification Summary
CategoryHazard Statement CodeDescription
Signal Word WARNING
Skin Irritation H315 Causes skin irritation.[1]
Eye Irritation H319 Causes serious eye irritation.[1]
STOT-SE H335 May cause respiratory irritation (Single Exposure).[1]
Acute Toxicity H302 Harmful if swallowed (Precautionary classification based on structural analogs).[1]

Expert Insight: Amino acid esters often exhibit high static electricity properties as dry powders.[1] This increases the risk of particle dispersion during weighing, making inhalation (H335) the primary operational risk vector in a standard laboratory setting.

Personal Protective Equipment (PPE) Strategy

Effective protection requires a "Defense-in-Depth" approach.[1] Do not rely solely on one barrier.

A. Hand Protection (The Barrier Protocol)
  • Dry Solid Handling: Standard Nitrile gloves (minimum thickness 0.11 mm) are sufficient.[1]

    • Reasoning: The solid does not permeate nitrile rapidly.[1]

  • Solution Handling (DCM/DMF/DMSO): Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) if working with high concentrations in penetrating solvents like Dichloromethane (DCM).[1]

    • Causality: Halogenated amino acids are often dissolved in DCM or DMF for coupling reactions.[1] DCM permeates standard nitrile in <5 minutes, carrying the solute (the reagent) through to the skin.

B. Respiratory & Engineering Controls[4][5]
  • Primary Control: All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood .[1]

  • Secondary Control (If Hood unavailable): A half-face respirator with P100 (HEPA) cartridges and Organic Vapor (OV) filters.[1]

    • Note: Dust masks (N95) are insufficient for long-term handling of fine chemical powders that may possess pharmacological activity.[1]

C. Eye & Body Protection[4][5][6][7][8][9]
  • Eyes: Chemical Splash Goggles (ANSI Z87.[1]1) are preferred over safety glasses to prevent contact with airborne fines (dust).

  • Body: Lab coat (100% cotton or Nomex) and closed-toed chemical-resistant shoes.[1]

Operational Handling Workflow

The following diagram illustrates the decision logic for safe handling, distinguishing between solid and solution phases.

SafeHandling Start Start: Risk Assessment StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution Phase (DCM/DMF/MeOH) StateCheck->Solution StaticControl Neutralize Static (Anti-static gun/bar) Solid->StaticControl High Dust Risk Weighing Weigh in Fume Hood (Closed Balance) StaticControl->Weighing Reaction Reaction Setup Weighing->Reaction GloveCheck Check Solvent Compat. (Double Glove Required) Solution->GloveCheck Permeation Risk Transfer Liquid Transfer (Syringe/Cannula) GloveCheck->Transfer Transfer->Reaction Waste Segregated Disposal Reaction->Waste

Figure 1: Decision logic for handling Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate based on physical state.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.

  • Static Neutralization: If the powder appears "fly-away" (clinging to spatula), use an ionizing fan or anti-static gun.[1] This prevents loss of material and inhalation hazards.[1][4][5][6][7]

  • Prepare Waste Stream: Label a solid waste container specifically for "Halogenated Organic Solids."

Phase 2: Weighing & Transfer[1]
  • Tare Container: Place the receiving flask inside the hood before opening the reagent bottle.[1]

  • Transfer: Use a clean, dry spatula.[1] Do not pour directly from the bottle to avoid dust clouds.[1]

  • Decontamination: Wipe the spatula with a Kimwipe soaked in methanol inside the hood immediately after use.[1] Dispose of the wipe in solid hazardous waste.[1]

Phase 3: Solubilization (Critical Step)[1]
  • Solvent Choice: When dissolving in DCM (Dichloromethane), the solution becomes highly mobile.[1]

  • Protocol: Add solvent slowly to the solid.[1] Swirl gently.

  • Safety Check: If using a syringe to transfer the solution, ensure the needle is Luer-locked securely. Pressure buildup can cause the needle to detach, spraying the halogenated solution.

Emergency Procedures

Accidental Spill[1][11]
  • Solid Spill:

    • Do not sweep vigorously (creates dust).[1]

    • Cover with wet paper towels (water or methanol) to dampen.[1]

    • Scoop up damp material and place in a hazardous waste container.

  • Solution Spill:

    • Evacuate the immediate area if the solvent is volatile (e.g., DCM).

    • Use Universal Sorbent Pads or vermiculite.[1]

    • Do not use paper towels alone for halogenated solvents, as they may degrade or fail to contain vapors.[1]

Exposure Response[1][6][9]
  • Eye Contact: Flush immediately with water for 15 minutes.[1][8] Hold eyelids open. Seek medical attention (ophthalmologist).

  • Skin Contact: Wash with soap and water.[1][4][8][9] Do not use alcohol or acetone to clean skin; this increases permeability.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Waste Disposal & Storage[5][6][10][12]

Storage
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible, as amino acid esters can hydrolyze over time with moisture.[1]

  • Container: Tightly sealed glass vial with a PTFE-lined cap.[1]

Disposal

NEVER flush down the drain.[1] This compound contains bromine and must be treated as Halogenated Organic Waste .[1]

  • Solids: Dissolve in a combustible solvent (acetone/ethanol) and place in the Halogenated Waste stream.

  • Liquids: Pour into the Halogenated Organic Solvents container.

  • Destruction: The ultimate disposal method is high-temperature incineration equipped with a scrubber to neutralize hydrogen bromide (HBr) gas generated during combustion.[1]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride. Retrieved from [1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid (Analogous Handling). Retrieved from [1]

  • PubChem. (2025).[1][3] Compound Summary: 4-Bromo-L-phenylalanine.[1][2][3][10] National Library of Medicine.[1] Retrieved from

  • University of Illinois Urbana-Champaign. (n.d.).[1] Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
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